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  • Product: Methyl 3,4-diamino-2-bromobenzoate

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 3,4-diamino-5-bromobenzoate: Synthesis, Characterization, and Applications in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Isomeric Landscape of Brominated Diaminobenzoates In the pursuit of novel therapeutics, the precise architecture o...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Isomeric Landscape of Brominated Diaminobenzoates

In the pursuit of novel therapeutics, the precise architecture of molecular building blocks is paramount. This guide addresses the chemical attributes and utility of a key synthetic intermediate, with a necessary clarification at the outset. While the initial inquiry may be for Methyl 3,4-diamino-2-bromobenzoate, a comprehensive search of chemical databases and scientific literature reveals a significant lack of a confirmed CAS number and detailed experimental data for this specific isomer. Its existence and properties are not well-documented, suggesting it is either exceptionally rare or not readily accessible.

In contrast, the isomeric Methyl 3,4-diamino-5-bromobenzoate (CAS Number: 1245643-11-1) is a well-characterized, commercially available compound.[1][2] Given the structural similarity and the likely comparable reactivity of the ortho-diamino functionality, this guide will focus on this readily available isomer. It serves as a crucial precursor for a variety of heterocyclic scaffolds of significant interest in medicinal chemistry. As Senior Application Scientists, our goal is to provide practical, field-proven insights. Therefore, this guide is structured to deliver a robust understanding of the synthesis, properties, and applications of the 5-bromo isomer, empowering researchers to effectively integrate this versatile building block into their synthetic workflows.

Compound Profile and Physicochemical Properties

Methyl 3,4-diamino-5-bromobenzoate is an aromatic amine and ester, presenting as a solid at room temperature. Its structure, featuring a bromine atom and two amino groups on a benzene ring, makes it a valuable synthon for constructing more complex molecular architectures, particularly fused heterocyclic systems.

PropertyValueSource(s)
CAS Number 1245643-11-1[1][3]
Molecular Formula C₈H₉BrN₂O₂[1]
Molecular Weight 245.07 g/mol
Appearance Solid
Storage Temperature 4°C, protect from light[3]

Synthesis and Purification: A Validated Protocol

The synthesis of Methyl 3,4-diamino-5-bromobenzoate is most effectively achieved through the reduction of its nitro precursor, Methyl 4-amino-3-bromo-5-nitrobenzoate. This method is reliable and yields the desired product in good purity.

Experimental Protocol: Reduction of Methyl 4-amino-3-bromo-5-nitrobenzoate

This protocol is based on established reduction methodologies for aromatic nitro compounds. The choice of tin(II) chloride in methanol is a classic and effective method, offering high chemoselectivity for the reduction of the nitro group in the presence of other sensitive functionalities like the ester and the bromine atom.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Methyl 4-amino-3-bromo-5-nitrobenzoate (10 g, 36.3 mmol) in methanol (100 mL).

  • To this suspension, add tin(II) chloride (33 g, 14.5 mmol).

Step 2: Reaction Execution

  • Heat the suspension to 60°C with continuous stirring.

  • Maintain this temperature and monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting material indicates the completion of the reaction.

Step 3: Work-up and Isolation

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to obtain a residue.

  • Adjust the pH of the residue to 11 using a saturated aqueous solution of sodium bicarbonate. This step is crucial to neutralize the acidic reaction medium and deprotonate the amino groups.

  • Extract the aqueous phase with dichloromethane (3 x 200 mL).

  • Combine the organic phases and wash with a saturated aqueous sodium chloride solution (200 mL) to remove any remaining inorganic impurities.

  • Dry the organic phase over anhydrous sodium sulfate.

Step 4: Purification

  • Concentrate the dried organic phase under reduced pressure to yield the crude product.

  • The resulting off-white solid is often of sufficient purity for subsequent steps. If further purification is required, recrystallization or column chromatography can be employed.

This procedure typically affords Methyl 3,4-diamino-5-bromobenzoate in a yield of approximately 58%.[2]

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized compound is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical tool for this purpose.

¹H NMR Data

The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl ester group.

Chemical Shift (δ)MultiplicityIntegrationAssignment
7.74 ppms1HAromatic-H
7.35 ppms1HAromatic-H
4.18 ppmbr s2H-NH₂
3.85 ppms3H-OCH₃
3.38-3.56 ppmbr s2H-NH₂

(Solvent: CDCl₃)[2]

The presence of two distinct singlets for the aromatic protons is consistent with the substitution pattern of the benzene ring. The broad singlets for the amino protons are also characteristic.

Reactivity and Applications in Medicinal Chemistry

The true value of Methyl 3,4-diamino-5-bromobenzoate lies in its utility as a precursor for heterocyclic compounds, which are ubiquitous in drug discovery.[4] The ortho-diamino functionality is a classical handle for the synthesis of five- and six-membered nitrogen-containing heterocycles.

Synthesis of Benzimidazoles and Quinoxalines

The adjacent amino groups can readily undergo condensation reactions with a variety of electrophiles to form fused ring systems.

  • Benzimidazoles: Reaction with aldehydes, carboxylic acids, or their derivatives leads to the formation of the benzimidazole core. This scaffold is present in numerous FDA-approved drugs, including proton-pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., albendazole).

  • Quinoxalines: Condensation with α-dicarbonyl compounds (e.g., glyoxal, 2,3-butanedione) provides a straightforward route to quinoxalines. The quinoxaline motif is found in compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[5]

The workflow for these syntheses is depicted below:

G cluster_start Starting Material cluster_reagents Reaction Partners cluster_products Heterocyclic Products start Methyl 3,4-diamino-5-bromobenzoate aldehyde Aldehyde / Carboxylic Acid start->aldehyde Condensation dicarbonyl α-Dicarbonyl Compound start->dicarbonyl Condensation benzimidazole Substituted Benzimidazole aldehyde->benzimidazole Cyclization quinoxaline Substituted Quinoxaline dicarbonyl->quinoxaline Cyclization

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Exploratory

An In-depth Technical Guide to Methyl 2-bromo-3,4-diaminobenzoate: A Strategic Building Block for Novel Heterocyclic Scaffolds

Executive Summary This technical guide provides a comprehensive analysis of Methyl 2-bromo-3,4-diaminobenzoate, a highly functionalized aromatic compound poised as a strategic intermediate in medicinal chemistry and mate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of Methyl 2-bromo-3,4-diaminobenzoate, a highly functionalized aromatic compound poised as a strategic intermediate in medicinal chemistry and materials science. While not readily commercially available, its unique substitution pattern—featuring an ortho-phenylenediamine (OPD) moiety, a bromine atom, and a methyl ester—offers a versatile platform for the synthesis of complex heterocyclic systems, particularly benzimidazoles. This document details the compound's structural and physicochemical properties, proposes a robust synthetic pathway based on established chemical principles, and outlines a detailed experimental protocol for its application in the synthesis of novel benzimidazole derivatives. Safety, handling, and future research directions are also discussed, providing researchers, scientists, and drug development professionals with the foundational knowledge required to leverage this potent building block in their discovery programs.

Section 1: Introduction & Strategic Importance

Methyl 2-bromo-3,4-diaminobenzoate is a synthetic organic compound whose value lies in the strategic arrangement of its functional groups. The core of its utility is the 1,2-diaminobenzene, or ortho-phenylenediamine (OPD), substructure. This motif is a cornerstone in heterocyclic chemistry, renowned for its ability to undergo condensation reactions with a variety of carbon electrophiles to form fused five- and six-membered rings.

The true synthetic power of this molecule is derived from the interplay of all three functional groups:

  • The ortho-Phenylenediamine (OPD) Moiety: This is the primary reactive site for cyclization reactions. It readily condenses with aldehydes, carboxylic acids (or their derivatives), and ketones to form benzimidazoles, quinoxalines, and other fused heterocyclic systems. Benzimidazoles, in particular, are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antiviral, anticancer, and antihypertensive properties.[1][2]

  • The Bromine Atom: Positioned ortho to an amino group, the bromine atom serves as a versatile synthetic handle. It is primed for a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or acetylenic substituents. This enables the creation of extensive compound libraries from a single precursor, a crucial strategy in modern drug discovery.

  • The Methyl Ester Group: This group provides another point for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups. This allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

The specific isomer, Methyl 2-bromo-3,4-diaminobenzoate, presents a unique regiochemical opportunity. Cyclization to a benzimidazole would place the bromine atom at the 7-position, a vector that is often underexplored in structure-activity relationship (SAR) studies. This guide, therefore, addresses the key challenge of its limited availability by proposing a logical synthetic route, thereby unlocking its potential for research and development.

Section 2: Physicochemical & Structural Properties

Due to the compound's status as a synthetic intermediate rather than a stock chemical, extensive experimental data is not available. The properties listed below are based on its chemical structure and predictions derived from analogous compounds.

Table 1: Chemical Structure & Identifiers

AttributeValue
Chemical Name Methyl 2-bromo-3,4-diaminobenzoate
Molecular Formula C₈H₉BrN₂O₂
Molecular Weight 245.07 g/mol
CAS Number Not assigned
Canonical SMILES COC(=O)C1=C(C(=C(C=C1)Br)N)N
InChI Key (Predicted) Based on structure

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource/Basis
Physical Form Expected to be a solid at room temperatureBased on related diaminobenzoates[3][4]
Boiling Point >400 °C (Predicted)Based on related isomers[3]
Melting Point 100-120 °C (Estimated)Based on related diaminobenzoates[5]
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in waterGeneral property of functionalized aromatics
pKa ~2.0 (Predicted, for protonated amine)Based on related isomers[3]
LogP 1.40 (Predicted)Based on related isomers[6]

Section 3: Proposed Synthesis & Rationale

A direct, documented synthesis for Methyl 2-bromo-3,4-diaminobenzoate is not readily found in the literature. Therefore, a logical and robust synthetic route is proposed here, starting from commercially available materials and employing well-established chemical transformations.

Retrosynthetic Analysis & Strategy

The key challenge is the precise installation of the four substituents on the benzene ring. A plausible strategy involves starting with a less complex, commercially available substituted benzene and building the required functionality step-wise. A viable precursor is 2-bromo-3-nitrotoluene. The synthesis would proceed through nitration, oxidation of the methyl group, esterification, and finally, reduction of the two nitro groups.

Proposed Synthetic Workflow

Synthetic_Workflow start 2-Bromo-3-nitrotoluene (Starting Material) step1 Step 1: Nitration start->step1 int1 2-Bromo-1-methyl-3,4-dinitrobenzene step1->int1 HNO₃ / H₂SO₄ step2 Step 2: Oxidation int1->step2 int2 2-Bromo-3,4-dinitrobenzoic acid step2->int2 KMnO₄ or CrO₃ step3 Step 3: Esterification int2->step3 int3 Methyl 2-bromo-3,4-dinitrobenzoate step3->int3 MeOH / H⁺ (cat.) step4 Step 4: Reduction int3->step4 product Methyl 2-bromo-3,4-diaminobenzoate (Final Product) step4->product SnCl₂·2H₂O / HCl or H₂, Pd/C

Caption: Proposed synthetic workflow for Methyl 2-bromo-3,4-diaminobenzoate.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 2-Bromo-3-nitrotoluene

  • Rationale: Introduction of a second nitro group is required. The existing nitro and bromo groups are deactivating, so forcing conditions are necessary. The directing effects will favor nitration at the C4 position.

  • Procedure:

    • To a stirred, cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid (1:1 v/v), slowly add 2-bromo-3-nitrotoluene portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Filter the resulting precipitate, wash thoroughly with water until neutral, and dry to yield crude 2-bromo-1-methyl-3,4-dinitrobenzene.

Step 2: Oxidation of the Methyl Group

  • Rationale: The methyl group must be converted to a carboxylic acid. A strong oxidizing agent like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) is effective for this transformation.

  • Procedure:

    • Suspend the dinitro compound in an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux and add a concentrated aqueous solution of KMnO₄ portion-wise over several hours.

    • Continue refluxing until the purple color of the permanganate has disappeared.

    • Cool the mixture and filter off the manganese dioxide byproduct.

    • Acidify the filtrate with concentrated HCl to precipitate the crude 2-bromo-3,4-dinitrobenzoic acid. Filter and dry.

Step 3: Fischer Esterification

  • Rationale: Conversion of the carboxylic acid to a methyl ester is a standard procedure that improves solubility and prepares the molecule for the final reduction step.

  • Procedure:

    • Dissolve the dinitrobenzoic acid in excess methanol.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

    • Heat the mixture to reflux for 8-12 hours.

    • Cool the solution, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield methyl 2-bromo-3,4-dinitrobenzoate.[4]

Step 4: Reduction of Nitro Groups

  • Rationale: The final and most critical step is the simultaneous reduction of both nitro groups to amines. Tin(II) chloride in concentrated HCl is a classic and reliable method for this transformation.[7] Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be used, which is often cleaner but may risk debromination under harsh conditions.

  • Procedure (using SnCl₂):

    • Dissolve methyl 2-bromo-3,4-dinitrobenzoate in ethanol or acetic acid.

    • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).

    • Heat the mixture to 70-80 °C for 2-4 hours.

    • Cool the reaction, pour it onto ice, and basify carefully with concentrated NaOH or NH₄OH to pH > 8 to precipitate tin salts.

    • Extract the aqueous slurry multiple times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, Methyl 2-bromo-3,4-diaminobenzoate.

  • Self-Validation: The product at each step should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity before proceeding to the next step. The final product is often colored due to oxidation and should be stored under an inert atmosphere.[3]

Section 4: Core Application: Synthesis of Novel Benzimidazole Scaffolds

The primary application for Methyl 2-bromo-3,4-diaminobenzoate is as a precursor to 7-bromo-substituted benzimidazoles. The Phillips-Ladenburg condensation is the most common method for this transformation.[2]

General Reaction Scheme: Phillips-Ladenburg Condensation

The reaction involves the condensation of the OPD moiety with an aldehyde (R-CHO) to form a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzimidazole.

Experimental Workflow: Synthesis of Methyl 2-(Substituted)-7-bromo-1H-benzo[d]imidazole-5-carboxylate

Benzimidazole_Synthesis start_A Methyl 2-bromo-3,4-diaminobenzoate reaction Condensation & Cyclization start_A->reaction start_B Aldehyde (R-CHO) start_B->reaction product Methyl 2-(R)-7-bromo-1H- benzo[d]imidazole-5-carboxylate reaction->product reagents Solvent: EtOH or AcOH Catalyst/Oxidant: NaHSO₃ or p-TsOH reagents->reaction

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Foundational

Strategic Utilization of Rare Brominated Diaminobenzoate Building Blocks in Medicinal Chemistry

Executive Summary In the high-stakes arena of drug discovery, the "escape from flatland" and the demand for novel IP space drive the search for highly functionalized building blocks. Brominated diaminobenzoates —specific...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of drug discovery, the "escape from flatland" and the demand for novel IP space drive the search for highly functionalized building blocks. Brominated diaminobenzoates —specifically Methyl 3,4-diamino-5-bromobenzoate —represent a rare class of "privileged scaffolds" that offer a unique trifecta of reactivity:

  • Vicinal Diamines: Pre-organized precursors for benzimidazoles and quinoxalines.

  • Aryl Bromide: A handle for late-stage cross-coupling (Suzuki, Buchwald-Hartwig) to expand chemical space.

  • Benzoate Ester: A versatile anchor for solubility modulation or prodrug design.

This guide provides a technical deep-dive into the synthesis, handling, and application of these rare intermediates, moving beyond catalog listings to field-proven methodologies.

Structural Classification & Chemical Logic

The core utility of brominated diaminobenzoates lies in their ability to serve as divergent synthesis hubs . Unlike simple anilines, the presence of three distinct functional handles allows for orthogonal reaction pathways.

The "Star" Scaffold: Methyl 3,4-diamino-5-bromobenzoate
  • CAS: 1245643-11-1[1][2][3][4]

  • Rationale: The 3,4-diamine motif is the classic precursor for benzimidazoles. The bromine at the 5-position is strategically placed: it is sterically accessible for catalysis yet electronically distinct from the amines.

  • Regiochemistry: The 5-position is activated by the para-amino group (at C4) and meta-positioned to the electron-withdrawing ester, making it the kinetically favored site for electrophilic aromatic substitution during synthesis.

Reaction Landscape

The following diagram illustrates the "Hub" capability of this scaffold, demonstrating how a single intermediate can generate diverse heterocyclic libraries.

ReactionLandscape Core Methyl 3,4-diamino- 5-bromobenzoate Benzimidazole 5-Bromo-benzimidazole (Kinase Inhibitor Core) Core->Benzimidazole R-CHO / [Ox] Quinoxaline 6-Bromo-quinoxaline (Intercalators) Core->Quinoxaline 1,2-Dicarbonyls SuzukiProduct Biaryl-Diamines (Expanded Library) Core->SuzukiProduct Ar-B(OH)2 / Pd(0) Amide Benzamide Derivatives (Solubility Tags) Core->Amide Hydrolysis + Amine

Figure 1: Divergent synthesis pathways from the brominated diaminobenzoate core.[5]

Synthetic Protocols: From Precursor to Scaffold

Commercially available sources for this scaffold can be inconsistent in purity due to the oxidation sensitivity of the diamine. For critical campaigns, in-house synthesis via the Nitro-Reduction Route is the gold standard for reliability.

Protocol: Synthesis of Methyl 3,4-diamino-5-bromobenzoate

Target: High-purity (>98%) intermediate for GMP-proximate workflows. Precursor: Methyl 3-amino-4-nitrobenzoate.

Step 1: Regioselective Bromination

Direct bromination of the diamine often leads to over-bromination or oxidation. We utilize the electron-withdrawing nitro group to control reactivity.

  • Reagents: Methyl 3-amino-4-nitrobenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), DMF (0.5 M).

  • Procedure:

    • Dissolve the nitrobenzoate in DMF at 0°C.

    • Add NBS portion-wise over 30 minutes to avoid exotherms.

    • Allow to warm to RT and stir for 4 hours. Monitor by TLC/LCMS (Target M+H: ~273/275).

    • Workup: Pour into ice water. The product, Methyl 3-amino-4-nitro-5-bromobenzoate , typically precipitates as a yellow solid. Filter and wash with cold water.

    • Note: If regioisomers form, recrystallize from EtOH.

Step 2: Chemoselective Reduction

The nitro group must be reduced to the amine without dehalogenating the bromine (a risk with Pd/C + H2).

  • Reagents: Iron powder (Fe, 5.0 eq), NH4Cl (10 eq), EtOH/Water (4:1).

  • Procedure:

    • Suspend the brominated nitro compound in EtOH/Water.

    • Add NH4Cl and heat to 60°C.

    • Add Iron powder in portions (vigorous effervescence).

    • Reflux for 2 hours. The yellow suspension will turn dark/black (iron oxides).

    • Filtration: Filter hot through a Celite pad to remove iron residues. Wash with hot EtOH.

    • Isolation: Concentrate the filtrate. Neutralize with sat. NaHCO3 if necessary. Extract with EtOAc.

    • Yield: Expect 80-90% of a tan/brown solid. Store under Argon/Nitrogen (oxidation sensitive).

SynthesisFlow Start Methyl 3-amino-4-nitrobenzoate Step1 Bromination (NBS/DMF) Target: 5-position Start->Step1 Inter Intermediate: Methyl 3-amino-4-nitro-5-bromobenzoate Step1->Inter Step2 Reduction (Fe/NH4Cl) Avoids Dehalogenation Inter->Step2 Final Product: Methyl 3,4-diamino-5-bromobenzoate Step2->Final

Figure 2: Step-wise synthesis protocol ensuring regioselectivity and functional group tolerance.

Application Case Study: Kinase Inhibitor Design

The primary application of this scaffold is in the synthesis of 5-substituted benzimidazoles , a motif found in numerous kinase inhibitors (e.g., targeting CDK, VEGFR).

Workflow: Late-Stage Diversification

Instead of coupling the aryl tail before cyclization (which risks side reactions), the "Build-Then-Couple" strategy is preferred.

  • Cyclization: Condense Methyl 3,4-diamino-5-bromobenzoate with an aldehyde (e.g., 4-pyridyl carboxaldehyde) using Na2S2O5 in DMF at 100°C. This yields the 5-bromo-2-arylbenzimidazole .

  • Coupling: Use the bromine handle for a Suzuki coupling with a complex boronic acid (e.g., an indazole or pyrazole boronate).

    • Catalyst System: Pd(dppf)Cl2 or XPhos Pd G3 are recommended due to the steric bulk of the benzimidazole.

  • Result: A highly convergent synthesis of a tri-aryl system with a solubilizing ester tail.

Data Summary: Comparison of Cyclization Methods
MethodReagentsYieldNotes
Oxidative R-CHO + Na2S2O5 / DMF85-95%Best for scale; robust.
Acid Catalyzed R-COOH + PPA (Polyphosphoric Acid)60-70%Harsh; may hydrolyze ester.
Phillips R-COOH + 4N HCl50-60%Variable yields; good for simple alkyls.

Handling & Stability (The "Rare" Factor)

Why are these blocks rare?

  • Oxidation: Vicinal diamines are electron-rich and prone to air oxidation, forming dark impurities (imino-quinones). Storage: -20°C, under Argon, desiccated.

  • Light Sensitivity: The brominated aromatic core can undergo photodehalogenation over long periods. Storage: Amber vials.

Self-Validating Quality Check: Before using the block in a critical step, run a simple TLC (50% EtOAc/Hexane). The diamine should appear as a distinct spot (Rf ~0.3-0.4). A streak or baseline material indicates oxidation; if observed, repurify via a short silica plug immediately before use.

References

  • BenchChem. A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate: Reproducibility and Protocol Analysis. BenchChem Technical Guides. Link

  • Google Patents. CN114105790A - Preparation method of 3-amino-4, 5-dibromobenzoic acid methyl ester. (2022). Link

  • Sigma-Aldrich. Methyl 3,4-diamino-5-bromobenzoate Product Specification & Safety Data.Link

  • National Institutes of Health (PMC). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. (2021).[5][6] Link

  • ChemScene. Methyl 3,4-diamino-5-bromobenzoate (CAS 1245643-11-1) Product Information.[1][4]Link

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Exploratory

Methyl 3,4-diamino-2-bromobenzoate supplier availability

Technical Whitepaper: Sourcing and Quality Assurance of Methyl 3,4-diamino-2-bromobenzoate Executive Summary Methyl 3,4-diamino-2-bromobenzoate is a highly specialized, electron-rich aromatic scaffold used primarily as a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Sourcing and Quality Assurance of Methyl 3,4-diamino-2-bromobenzoate

Executive Summary

Methyl 3,4-diamino-2-bromobenzoate is a highly specialized, electron-rich aromatic scaffold used primarily as a precursor for benzimidazole-based kinase inhibitors and tricyclic heterocycles.[1][2]

Critical Availability Warning: Unlike its regioisomer (Methyl 3,4-diamino-5 -bromobenzoate, CAS 1245643-11-1), the 2-bromo isomer is not a standard catalog item for most major vendors.[1][2] Its synthesis is complicated by the steric congestion at the 2-position (sandwiched between the ester and the 3-amine).[1][2]

This guide outlines the strategy for sourcing this compound via Custom Synthesis Organizations (CROs), distinguishing it from common isomers, and validating its identity to prevent costly regiochemical errors in downstream drug development.

Part 1: Chemical Identity & The "Isomer Trap"

Before initiating a purchase order, you must verify the substitution pattern. The vast majority of "In-Stock" alerts for this chemical name actually refer to the 5-bromo isomer because direct bromination of methyl 3,4-diaminobenzoate occurs at the less hindered 5-position.[1][2]

Comparison of Isomers:

FeatureTarget: 2-Bromo Isomer Common Imposter: 5-Bromo Isomer
Structure Br is at C2 (between ester and amine)Br is at C5 (adjacent to 4-amine only)
Sterics Highly Congested (Ortho-effect)Accessible
Availability Custom Synthesis Required In Stock (Catalog)
CAS (Approx) Not widely indexed1245643-11-1
Synthetic Utility Cyclization to 4-bromo-benzimidazolesCyclization to 6-bromo-benzimidazoles
Visualizing the Structural Difference

IsomerComparison cluster_legend Availability Logic Target TARGET: Methyl 3,4-diamino-2-bromobenzoate (High Steric Hindrance) Common COMMON CATALOG ITEM: Methyl 3,4-diamino-5-bromobenzoate (CAS 1245643-11-1) Precursor Methyl 3,4-diaminobenzoate Precursor->Target Direct Bromination (Disfavored/Impossible) Precursor->Common Direct Bromination (Favored Regiochemistry)

Figure 1: The regiochemical divergence.[1][3] Direct bromination favors the 5-position, making the 2-bromo target a custom synthesis challenge.[1][2]

Part 2: Supply Chain Landscape & Sourcing Strategy

Since the 2-bromo isomer is likely a "Make" rather than "Buy" item, your sourcing strategy must shift from Catalog Search to CRO Management .[1]

Tier 1: Aggregators (Check First)

While unlikely to be in stock, check these databases using the specific IUPAC name or SMILES string (avoid CAS searches as they often map to the wrong isomer).[1]

  • eMolecules / SciFinder: Search by substructure.[1]

  • Vendors to Query: Enamine, WuXi AppTec, Pharmablock.[1]

  • Action: If found, request a 1H NMR spectrum specifically showing the splitting pattern before purchase.[1]

Tier 2: Custom Synthesis (The Likely Route)

You will likely need to contract a CRO.[1] Use the following specifications to ensure you get the correct material.

Request for Quote (RFQ) Technical Specs:

  • Target: Methyl 3,4-diamino-2-bromobenzoate.[1][2]

  • Purity: >97% (HPLC).[1][3]

  • Identity Confirmation: NOE (Nuclear Overhauser Effect) NMR is required to prove the Br is at position 2 (interacting with the methyl ester) and not position 5.[1]

  • Acceptable Impurity: <0.5% of the 5-bromo isomer.[1][2]

Part 3: Quality Control & Validation Protocols

Trusting a vendor's label on a regioisomer is a critical risk.[1] You must validate the material internally.[1]

Protocol A: Regiochemistry Verification via 1H NMR
  • Objective: Distinguish 2-bromo from 5-bromo.

  • Solvent: DMSO-d6.

  • Key Diagnostic Signal:

    • 2-Bromo (Target): The aromatic protons (H5 and H6) will appear as a pair of doublets (ortho-coupling, ~8 Hz).[1][2] Crucially, perform a 1D NOE experiment : Irradiate the Methyl Ester protons (~3.8 ppm).

      • Result: If NO enhancement is seen on the aromatic ring, the Bromine is likely at C2 (blocking the interaction).[1]

    • 5-Bromo (Common): The aromatic protons (H2 and H6) appear as meta-coupled doublets (~2 Hz) or singlets depending on resolution.[1]

      • Result: Irradiating the Methyl Ester will show a strong NOE enhancement of the H2 proton (since C2 is unsubstituted).[1]

Protocol B: HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm and 210 nm.[1]

  • Note: Diamines are prone to oxidation (turning brown/black).[1] Prepare samples immediately before injection.[1]

Part 4: Mitigation Strategy (Synthesis)

If lead times are too long (>8 weeks), you may synthesize the material in-house.[1][2] Do not attempt direct bromination of the diamine. [1][2]

Recommended Synthetic Route:

  • Starting Material: 2-amino-4-nitrobenzoic acid (Commercially available).[1]

  • Step 1: Bromination (Sandmeyer-like or NBS): Brominate to get 2-bromo-4-nitrobenzoic acid? Correction: The amino group directs ortho/para.[1]

    • Better Route: Start with Methyl 2-bromo-4-nitrobenzoate .[1]

  • Step 2: Nitration: Nitrate using HNO3/H2SO4.[1][2] The directing effects of the ester (meta), bromine (ortho/para), and nitro (meta) must be balanced.[1] This is difficult.

  • Alternative Validated Route (Curtius Rearrangement Approach):

    • Start with a phthalic acid derivative where the C2 position is established early.[1]

Workflow Visualization:

SynthesisWorkflow Start Sourcing Decision CheckStock Check Aggregators (Search Structure, NOT Name) Start->CheckStock IsStock In Stock? CheckStock->IsStock Buy Purchase Sample (Req: NOE Data) IsStock->Buy Yes (Rare) Custom Initiate Custom Synthesis (Lead Time: 4-6 Weeks) IsStock->Custom No (Likely) QC Internal QC: 1. HPLC Purity 2. 1D NOE NMR Buy->QC RouteSelect Route Selection: Avoid Direct Bromination Custom->RouteSelect RouteSelect->QC Release Release for Drug Discovery QC->Release

Figure 2: Decision Matrix for sourcing the 2-bromo isomer.

References

  • PubChem. Compound Summary: Methyl 3,4-diaminobenzoate (Parent Scaffold).[1] Available at: [Link]

Sources

Foundational

Custom synthesis of Methyl 3,4-diamino-2-bromobenzoate

An In-Depth Technical Guide to the Custom Synthesis of Methyl 3,4-diamino-2-bromobenzoate This guide provides a comprehensive, technically detailed overview of a plausible synthetic route for Methyl 3,4-diamino-2-bromobe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Custom Synthesis of Methyl 3,4-diamino-2-bromobenzoate

This guide provides a comprehensive, technically detailed overview of a plausible synthetic route for Methyl 3,4-diamino-2-bromobenzoate, a valuable building block for pharmaceutical and materials science research. The proposed synthesis is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and rationale for methodological choices.

Strategic Overview of the Synthetic Pathway

The custom synthesis of Methyl 3,4-diamino-2-bromobenzoate is most effectively approached through a multi-step process commencing with a commercially available starting material. The chosen strategy involves the sequential introduction and modification of functional groups on a 2-bromobenzoic acid backbone. This approach allows for controlled regioselectivity and high-purity isolation of the target compound.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow Start 2-Bromobenzoic Acid Step1 Step 1: Dinitration Start->Step1 Intermediate1 2-Bromo-3,4-dinitrobenzoic Acid Step1->Intermediate1 Step2 Step 2: Esterification Intermediate1->Step2 Intermediate2 Methyl 2-bromo-3,4-dinitrobenzoate Step2->Intermediate2 Step3 Step 3: Dinitro Reduction Intermediate2->Step3 Product Methyl 3,4-diamino-2-bromobenzoate Step3->Product

Caption: A multi-step synthetic workflow for Methyl 3,4-diamino-2-bromobenzoate.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Dinitration of 2-Bromobenzoic Acid

The initial step involves the electrophilic aromatic substitution of 2-bromobenzoic acid to introduce two nitro groups. The directing effects of the existing substituents are crucial for achieving the desired regiochemistry. The carboxylic acid group is a meta-director, while the bromine atom is an ortho-, para-director. Their combined influence, under controlled conditions, can favor the formation of the 3,4-dinitro isomer.

Reaction:

Protocol:

  • Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, cautiously add 50 mL of concentrated sulfuric acid to 50 mL of concentrated nitric acid with continuous stirring. This mixture should be prepared fresh and kept cold.

  • Dissolution of the Substrate: In a separate 500 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 20.1 g (0.1 mol) of 2-bromobenzoic acid in 100 mL of concentrated sulfuric acid, maintaining the temperature below 10°C with an ice bath.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of 2-bromobenzoic acid over 1-2 hours. The temperature of the reaction mixture must be maintained between 0°C and 10°C throughout the addition.[1][2]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The precipitated product, 2-bromo-3,4-dinitrobenzoic acid, is collected by vacuum filtration, washed with copious amounts of cold water until the washings are neutral, and dried under vacuum.

Expert Insights: The low temperature is critical to control the exothermicity of the reaction and to minimize the formation of unwanted isomers. The strong electron-withdrawing nature of the carboxyl and bromo groups deactivates the ring, necessitating the use of a potent nitrating mixture.

Step 2: Fischer Esterification of 2-Bromo-3,4-dinitrobenzoic Acid

The carboxylic acid functionality of the dinitrated intermediate is converted to a methyl ester via Fischer esterification. This acid-catalyzed reaction uses an excess of methanol to drive the equilibrium towards the product.

Reaction:

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, suspend 29.1 g (0.1 mol) of 2-bromo-3,4-dinitrobenzoic acid in 200 mL of anhydrous methanol.

  • Acid Catalyst Addition: Slowly and carefully add 5 mL of concentrated sulfuric acid to the suspension while stirring.

  • Reaction Conditions: Heat the mixture to reflux (approximately 65°C) and maintain for 12-18 hours. The reaction can be monitored by TLC until the starting material is consumed.[3][4]

  • Work-up and Purification: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in 200 mL of ethyl acetate and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (until effervescence ceases), and 100 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-bromo-3,4-dinitrobenzoate. This product can often be used in the next step without further purification. If necessary, it can be recrystallized from a mixture of ethyl acetate and hexanes.

Expert Insights: The use of a large excess of methanol serves as both the reactant and the solvent, shifting the equilibrium of the esterification towards the product side. The work-up with sodium bicarbonate is essential to neutralize the acidic catalyst and any unreacted carboxylic acid.

Step 3: Reduction of Methyl 2-bromo-3,4-dinitrobenzoate

The final step is the simultaneous reduction of the two nitro groups to amino groups. Catalytic hydrogenation is a common and effective method for this transformation. It is important to choose a catalyst and conditions that are selective for the reduction of the nitro groups without causing hydrodebromination (cleavage of the C-Br bond).

Reaction:

Protocol:

  • Catalyst and Substrate Preparation: In a hydrogenation vessel, dissolve 30.5 g (0.1 mol) of Methyl 2-bromo-3,4-dinitrobenzoate in 250 mL of methanol or ethyl acetate. Add 1.5 g of 10% Palladium on carbon (Pd/C) catalyst.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to 50 psi and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen and confirmed by TLC analysis. The reaction is typically complete within 4-8 hours.

  • Catalyst Removal and Product Isolation: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude Methyl 3,4-diamino-2-bromobenzoate. The product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Expert Insights: Palladium on carbon is a highly efficient catalyst for the reduction of aromatic nitro groups.[5] Running the reaction at room temperature and moderate pressure helps to minimize the risk of hydrodebromination. The use of Celite for filtration is crucial for the complete removal of the fine palladium catalyst.

Quantitative Data Summary

StepStarting MaterialReagentsProductTheoretical Yield
12-Bromobenzoic AcidConc. HNO₃, Conc. H₂SO₄2-Bromo-3,4-dinitrobenzoic Acid29.1 g
22-Bromo-3,4-dinitrobenzoic AcidMethanol, Conc. H₂SO₄Methyl 2-bromo-3,4-dinitrobenzoate30.5 g
3Methyl 2-bromo-3,4-dinitrobenzoateH₂, 10% Pd/CMethyl 3,4-diamino-2-bromobenzoate24.5 g

Visualization of the Reaction Pathway

Reaction_Pathway cluster_0 Step 1: Dinitration cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction 2-Bromobenzoic_Acid Nitrating_Mixture + 2HNO₃ / H₂SO₄ 2-Bromobenzoic_Acid->Nitrating_Mixture 2-Bromo-3,4-dinitrobenzoic_Acid Nitrating_Mixture->2-Bromo-3,4-dinitrobenzoic_Acid Dinitro_Acid Methanol + CH₃OH / H₂SO₄ Dinitro_Acid->Methanol Dinitro_Ester Methanol->Dinitro_Ester Dinitro_Ester_Red Hydrogen + H₂ / Pd/C Dinitro_Ester_Red->Hydrogen Final_Product Hydrogen->Final_Product

Caption: The chemical reaction pathway for the synthesis of Methyl 3,4-diamino-2-bromobenzoate.

References

  • Farlow, A. and Krömer, J. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Benzi, A., et al. Progressive/regioselective reduction from dinitro- to diamino-carbazole derivatives. ResearchGate. [Link]

  • LS College (2022). Sandmeyer reaction. [Link]

  • ResearchGate. Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. [Link]

  • ALA Corporation. Methyl 3, 4-diamino-5-bromobenzoate, min 98%, 1 gram. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Request PDF. Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. [Link]

  • PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • University of Southern Mississippi. Synthesis of [C-13(6)]3,4-diaminobenzoic Acid as a Precursor for Stable Isotope Labeled Benzimidazoles. [Link]

  • Faraday Discussions (RSC Publishing). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. [Link]

  • SCIRP. Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. [Link]

  • PMC. Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets. [Link]

  • Organic Syntheses Procedure. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • Google Patents.
  • YouTube. 4-Nitrotoluene to 2-bromobenzoic acid. [Link]

  • Google Patents. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • Preparation of 2-bromobenzoic acid. [Link]

  • UM Impact. Methyl 4-bromo-3,5-dinitrobenzoate. [Link]

  • Google Patents. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • Srini Chem. A Complete Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6). [Link]

  • JOCPR. Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. [Link]

  • RSC Publishing. Ipso nitration in organic synthesis. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Organic Syntheses Procedure. Benzoic acid, m-nitro-, methyl ester. [Link]

  • Truman ChemLab. Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]

  • ResearchGate. Methyl 4-bromo-3,5-dinitrobenzoate | Request PDF. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). A 2,7-diamino-1,4,8-triazanaphthalene derivative selectively binds to cytosine bulge DNA only at a weakly acidic pH. [Link]

Sources

Exploratory

2-bromo-3,4-diaminobenzoic acid methyl ester chemical data

An In-depth Technical Guide to 2-bromo-3,4-diaminobenzoic acid methyl ester: Synthesis, Characterization, and Application Executive Summary: This guide provides a comprehensive technical overview of methyl 2-bromo-3,4-di...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-bromo-3,4-diaminobenzoic acid methyl ester: Synthesis, Characterization, and Application

Executive Summary: This guide provides a comprehensive technical overview of methyl 2-bromo-3,4-diaminobenzoate, a valuable yet sparsely documented intermediate in synthetic and medicinal chemistry. Due to the limited availability of experimental data, this document focuses on a robust, proposed synthetic pathway, predictive spectroscopic analysis, and the principal application of this molecule as a precursor to complex heterocyclic systems. It is designed for researchers and drug development professionals who require a foundational understanding and practical methodologies for working with this versatile building block.

Chemical Identity and Properties

2-bromo-3,4-diaminobenzoic acid methyl ester is a substituted aromatic compound containing an ortho-phenylenediamine moiety, a bromine atom, and a methyl ester. This specific arrangement of functional groups makes it a highly useful synthon, particularly for the construction of benzimidazole scaffolds.

PropertyValueSource
IUPAC Name methyl 2-bromo-3,4-diaminobenzoate-
Molecular Formula C₈H₉BrN₂O₂-
Molecular Weight 245.08 g/mol -
CAS Number Not readily available in major databases.-
Canonical SMILES COC(=O)C1=C(C(=C(C=C1)N)N)Br-

Note on Data Availability: The absence of a widely indexed CAS number and published experimental data such as melting point or boiling point indicates that this is a specialized research chemical. The following sections provide a robust framework for its synthesis and characterization.

Proposed Synthesis and Purification

The most chemically sound and efficient pathway to synthesize the target compound is through the selective reduction of a nitro group on a suitable precursor. This approach is widely utilized for the preparation of ortho-phenylenediamines due to its high functional group tolerance and cost-effectiveness. The proposed precursor is methyl 2-bromo-4-amino-3-nitrobenzoate .

Synthetic Workflow

The synthesis is a straightforward, single-step reduction.

Synthesis_Workflow Precursor Methyl 2-bromo-4-amino-3-nitrobenzoate Reagents Fe powder, NH4Cl THF/EtOH/H2O Precursor->Reagents Product Methyl 2-bromo-3,4-diaminobenzoate Reagents->Product Reduction @ 95°C

Caption: Proposed synthetic route via reduction of the nitro-amino precursor.

Detailed Experimental Protocol

This protocol is adapted from a proven method for a structural isomer and is expected to yield the desired product with high efficiency.[1]

Objective: To synthesize methyl 2-bromo-3,4-diaminobenzoate via iron-mediated reduction of methyl 2-bromo-4-amino-3-nitrobenzoate.

Materials:

  • Methyl 2-bromo-4-amino-3-nitrobenzoate (1.0 equiv)

  • Iron powder (Fe), <325 mesh (5.0 equiv)

  • Ammonium chloride (NH₄Cl) (15.0 equiv)

  • Tetrahydrofuran (THF)

  • Ethanol (EtOH)

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite or Diatomaceous Earth

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine methyl 2-bromo-4-amino-3-nitrobenzoate, iron powder, and ammonium chloride.

  • Solvent Addition: Add a solvent mixture of THF, ethanol, and water in a 1:1:0.4 volume ratio. The total solvent volume should be sufficient to create a stirrable slurry (approx. 10-15 mL per gram of starting material).

  • Reaction Execution: Heat the reaction mixture to 95 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within 1-2 hours.

  • Work-up - Filtration: Upon completion, cool the mixture to room temperature. Filter the entire reaction mixture through a plug of Celite to remove the insoluble iron salts.

  • Work-up - Rinsing: Wash the Celite plug thoroughly with ethyl acetate to ensure all product is collected.

  • Work-up - Extraction: Combine the filtrate and washings in a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, typically a solid, can be used directly for many applications or further purified by column chromatography on silica gel if necessary.

Causality and Expertise:

  • Choice of Reducing Agent: Iron powder in the presence of an electrolyte like ammonium chloride is a classic, effective, and economical method for reducing aromatic nitro groups.[2] It is highly selective and will not affect the ester or aryl bromide functional groups, which is a critical consideration.

  • Solvent System: The mixed solvent system ensures the solubility of both the organic substrate and the inorganic salt (ammonium chloride), facilitating an efficient reaction.

  • Aqueous Work-up: The wash with sodium bicarbonate neutralizes any remaining acidic components, and the brine wash helps to remove water from the organic layer before the final drying step.

Spectroscopic Characterization (Predictive Analysis)

Authenticating the structure of the synthesized product is paramount. The following is a predictive analysis of the expected spectroscopic data.

TechniqueExpected Features
¹H NMR Two doublets in the aromatic region (~6.5-7.5 ppm) corresponding to two ortho-coupled protons. A singlet for the methyl ester (~3.8 ppm). Two broad singlets for the two amine (-NH₂) groups.
¹³C NMR Signals for 8 distinct carbon atoms, including the carbonyl carbon of the ester (~167 ppm), aromatic carbons (100-150 ppm), and the methyl carbon of the ester (~52 ppm).
FT-IR Characteristic N-H stretching bands (two sharp peaks ~3350-3450 cm⁻¹), a strong C=O stretch for the ester (~1700 cm⁻¹), and C-Br stretching in the fingerprint region.
Mass Spec. A prominent molecular ion (M⁺) peak and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound.
¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple and highly informative.

  • Aromatic Protons: The benzene ring has two remaining protons. They are adjacent (ortho) to each other. Therefore, they will appear as two distinct doublets, each with a coupling constant (J) of approximately 8-9 Hz. The proton ortho to the electron-withdrawing ester group will likely be further downfield than the proton adjacent to the two amino groups.

  • Amine Protons: The two -NH₂ groups will likely appear as two separate broad singlets. Their chemical shift can vary depending on the solvent and concentration.

  • Methyl Protons: The three protons of the methyl ester will appear as a sharp singlet around 3.8 ppm.

Mass Spectrometry

Mass spectrometry is definitive for confirming the elemental composition and the presence of bromine.

  • Molecular Ion Peak: The molecular formula is C₈H₉BrN₂O₂. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.

  • Isotopic Pattern: The mass spectrum will exhibit a pair of peaks for the molecular ion: one for the molecule containing ⁷⁹Br (M⁺) and one for the molecule containing ⁸¹Br (M+2⁺). The intensity of these two peaks will be nearly identical, providing conclusive evidence for the presence of a single bromine atom.

Applications in Heterocyclic Synthesis: The Benzimidazole Scaffold

The primary value of 2-bromo-3,4-diaminobenzoic acid methyl ester lies in its role as an o-phenylenediamine, a critical precursor for the synthesis of benzimidazoles. The benzimidazole core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.

Benzimidazole Formation Workflow

The most common method for benzimidazole synthesis is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions.

Benzimidazole_Formation OrthoDiamine Methyl 2-bromo-3,4-diaminobenzoate Reagent Carboxylic Acid (R-COOH) or Aldehyde (R-CHO) OrthoDiamine->Reagent Product Substituted Benzimidazole Reagent->Product Condensation/ Cyclization

Caption: General reaction scheme for the synthesis of benzimidazoles.

Representative Protocol: Phillips Condensation

Objective: To synthesize a 2-substituted benzimidazole derivative from methyl 2-bromo-3,4-diaminobenzoate.

Materials:

  • Methyl 2-bromo-3,4-diaminobenzoate (1.0 equiv)

  • A selected carboxylic acid (e.g., acetic acid) (1.1 equiv)

  • 4M Hydrochloric Acid (HCl) or Polyphosphoric Acid (PPA)

Procedure:

  • Reaction Setup: Combine the diamine and the carboxylic acid in a round-bottom flask.

  • Acid Catalyst: Add the acid catalyst (e.g., 4M HCl).

  • Reaction Execution: Heat the mixture to reflux (typically >100 °C) for several hours (2-6 h), monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., ammonium hydroxide or sodium bicarbonate solution) until the pH is basic.

  • Isolation: The product will typically precipitate out of the aqueous solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol.

Causality and Expertise:

  • Mechanism: The reaction proceeds via an initial acylation of one amino group by the carboxylic acid, followed by an intramolecular cyclization and dehydration to form the stable, aromatic benzimidazole ring.[3]

  • Catalyst Choice: Strong acids like HCl or PPA are used to protonate the carboxylic acid, making it a more reactive electrophile and facilitating the final dehydration step.

Safety and Handling

While a specific Safety Data Sheet (SDS) is not available, data from structurally related aminobenzoates and bromoanilines can be used to infer the likely hazards.[4]

Hazard CategoryGHS Classification (Predicted)Precautionary Measures
Acute Toxicity H302: Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Irritation H315: Causes skin irritation.Wear protective gloves. Wash contaminated skin thoroughly after handling.
Eye Irritation H319: Causes serious eye irritation.Wear eye protection/face protection.
Respiratory Irrit. H335: May cause respiratory irritation.Avoid breathing dust. Use only outdoors or in a well-ventilated area.

Handling Recommendations:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.

References

[5] ChemBK. (2024, April 9). 2-AMINO-4-BROMOBENZOIC ACID METHYL ESTER. Retrieved from [Link]

[6] Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide. Retrieved from

[7] Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

[8] Mosher Chemical. (n.d.). 2-amino-4-bromobenzoic acid methyl ester. Retrieved from [Link]

[4] PubChem. (n.d.). Methyl 2-amino-5-bromo-3-methylbenzoate | C9H10BrNO2 | CID 2763413. Retrieved from [Link]

[9] SIELC Technologies. (2018, May 16). Benzoic acid, 2-amino-3,5-dibromo-, methyl ester. Retrieved from [Link]

[2] Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

[10] SpectraBase. (n.d.). 2-Bromo-benzoic acid, methyl ester. Retrieved from [Link]

[3] Encyclopedia.pub. (2023, October 21). Benzimidazole and Their Derivatives. Retrieved from [Link]

Sources

Foundational

Orthogonal Protection Strategies for Diaminobenzoates: Mechanistic Insights and Applications in Native Chemical Ligation

Executive Summary The synthesis of complex proteins and modified biological therapeutics heavily relies on Native Chemical Ligation (NCL). Central to this methodology is the generation of C-terminal peptide thioesters vi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The synthesis of complex proteins and modified biological therapeutics heavily relies on Native Chemical Ligation (NCL). Central to this methodology is the generation of C-terminal peptide thioesters via Solid-Phase Peptide Synthesis (SPPS). The 3,4-diaminobenzoic acid (Dbz) linker, often referred to as the Dawson linker, has revolutionized this process by serving as an efficient thioester precursor. However, the inherent reactivity of the Dbz diamine system introduces significant synthetic challenges, primarily unwanted over-acylation during iterative chain elongation.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the mechanistic causality behind these challenges and provide field-proven, self-validating orthogonal protection strategies—specifically the Fmoc/Alloc system—to ensure flawless peptide assembly.

The Synthetic Challenge: Over-Acylation of the Dbz Linker

During standard Fmoc-SPPS utilizing an unprotected Dbz linker, the first amino acid is coupled to the more nucleophilic 3-amino group of the diaminobenzoate scaffold. This leaves the 4-amino group exposed during subsequent cycles of deprotection and amino acid coupling. While the 4-amino group is less nucleophilic, prolonged exposure to highly activated amino acids—particularly sterically unhindered residues like Glycine—results in detrimental over-acylation 1[1]. This side reaction generates branched peptide artifacts that drastically reduce the overall yield and complicate downstream High-Performance Liquid Chromatography (HPLC) purification.

To circumvent this, the implementation of a robust orthogonal protection strategy is mandatory. By temporarily masking the 4-amino group with a protecting group that is stable to both Fmoc removal (base) and final cleavage (acid), we can preserve the integrity of the linear peptide chain 2[2].

Mechanistic Causality: Regioselectivity of 3,4-Diaminobenzoic Acid

The successful synthesis of an orthogonally protected Dbz building block, such as Fmoc-Dbz(Alloc)-OH, relies entirely on the intrinsic electronic asymmetry of the 3,4-diaminobenzoate core. Understanding this causality is critical for optimizing the synthetic conditions.

The carboxylate group (–COOH) is a strong electron-withdrawing group (EWG) via both inductive (–I) and resonance (–M) effects.

  • The 4-Amino Group: Positioned para to the carboxylate, the lone pair of electrons on the nitrogen atom is heavily delocalized into the aromatic ring and toward the electron-withdrawing carbonyl carbon. This resonance significantly depletes its electron density, rendering it a poor nucleophile.

  • The 3-Amino Group: Positioned meta to the carboxylate, this amine cannot participate in direct resonance delocalization with the EWG. It only experiences the distance-dependent inductive pull of the carboxylate. Consequently, the 3-amino group retains a much higher nucleophilicity.

When 3,4-diaminobenzoic acid is treated with exactly 1.0 equivalent of an acylating agent like Fmoc-Cl, the reaction is highly regioselective, occurring almost exclusively at the 3-position 3[3].

Regioselectivity cluster_analysis Electronic Environment Analysis Dbz 3,4-Diaminobenzoic Acid (Dbz) Meta 3-Amino Group (Meta to COOH) Inductive deactivation only Higher Nucleophilicity Dbz->Meta Para 4-Amino Group (Para to COOH) Resonance + Inductive deactivation Lower Nucleophilicity Dbz->Para Fmoc Addition of 1 eq. Fmoc-Cl (Regioselective Protection) Meta->Fmoc Favorable attack Para->Fmoc Disfavored Product 3-Fmoc-amino-4-aminobenzoic acid (Major Product) Fmoc->Product

Fig 1: Electronic effects driving the regioselective Fmoc protection of 3,4-diaminobenzoic acid.

Data Presentation: Protecting Group Matrix

Selecting the correct orthogonal pair is paramount. The table below summarizes the quantitative and qualitative parameters of the protecting groups utilized in diaminobenzoate chemistry.

Protecting Group (PG)Target AmineCleavage ConditionOrthogonality in Fmoc-SPPSPrimary Function
Fmoc 3-Amino (Meta)20% Piperidine in DMFBase-labile (Temporary)N-terminal protection for iterative SPPS chain elongation.
Alloc 4-Amino (Para)Pd(PPh3)4 / PhSiH3 in DCMPd-catalyzed (Orthogonal)Prevents over-acylation; stable to both piperidine and TFA.
Boc 4-Amino (Para)95% TFA / ScavengersAcid-labile (Permanent)Alternative to Alloc; however, risks premature cleavage during SPPS.
MeDbz (N-methyl)4-Amino (Para)N/A (Modification)N/A (Steric hindrance)Reduces nucleophilicity via steric bulk without requiring a formal PG.

Note: The Alloc group is vastly superior for complex, Gly-rich sequences as it allows for on-resin activation to the N-acyl-benzimidazolinone (Nbz) intermediate prior to global acidic cleavage 1[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes specific analytical checkpoints to verify causality and reaction success before proceeding.

Protocol A: Regioselective Synthesis of Fmoc-Dbz-OH
  • Dissolution: Suspend 3,4-diaminobenzoic acid (10.0 g, 65.7 mmol) in a 1:1 mixture of DMF and 10% aqueous Na2CO3 (150 mL) at 0 °C.

  • Acylation: Slowly add a solution of Fmoc-Cl (17.0 g, 65.7 mmol, 1.0 eq) in DMF (50 mL) dropwise over 1 hour.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Self-Validation Checkpoint 1 (LC-MS): Sample 10 µL of the reaction mixture. LC-MS must show a dominant peak at m/z 375.1 [M+H]+ corresponding to mono-acylation. If a peak at m/z 597.2 (bis-acylation) exceeds 5%, the addition rate of Fmoc-Cl was too rapid.

  • Isolation: Acidify the mixture to pH 3 using 1M HCl. Collect the resulting precipitate by vacuum filtration, wash with water, and dry under a vacuum to yield 3-(Fmoc-amino)-4-aminobenzoic acid.

Protocol B: Orthogonal Protection to Fmoc-Dbz(Alloc)-OH
  • Dissolution: Dissolve Fmoc-Dbz-OH (15.0 g, 40.0 mmol) in anhydrous DCM (100 mL) and Pyridine (6.5 mL, 80.0 mmol).

  • Protection: Cool to 0 °C and add Allyl chloroformate (Alloc-Cl) (5.1 mL, 48.0 mmol, 1.2 eq) dropwise.

  • Reaction: Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint 2 (UPLC): Monitor by UPLC. The starting material peak must be completely consumed, replaced by a single product peak shifting to a higher retention time, with m/z 459.1 [M+H]+.

  • Purification: Wash the organic layer with 1M HCl, brine, dry over MgSO4, and concentrate. Recrystallize from EtOAc/Hexanes.

Protocol C: On-Resin Assembly and Nbz Conversion

This protocol utilizes the Fmoc-Dbz(Alloc)-OH building block for automated solid-phase synthesis of human selenoproteins or similar complex targets 5[5].

  • Coupling: Couple Fmoc-Dbz(Alloc)-OH (3.0 eq) to Rink Amide resin using HCTU/DIEA activation for 1 hour.

  • Elongation: Perform standard iterative Fmoc-SPPS to assemble the target peptide.

  • Self-Validation Checkpoint 3 (Microcleavage): Cleave 2 mg of resin using TFA/TIS/H2O (95:2.5:2.5). MALDI-TOF MS must confirm the exact mass of the linear peptide with the Alloc-protected Dbz moiety attached at the C-terminus. No +72 Da (glycine over-acylation) adducts should be present.

  • Alloc Deprotection: Treat the resin with Pd(PPh3)4 (0.1 eq) and Phenylsilane (10 eq) in anhydrous DCM for 2 hours in the dark. Wash extensively with DCM and DMF.

  • Nbz Activation: Treat the resin with p-nitrophenyl chloroformate (5.0 eq) in DCM for 60 minutes, followed by washing and treatment with 0.5 M DIEA in DMF for 30 minutes to form the cyclic Nbz urea.

  • Cleavage: Cleave the final Peptide-Nbz conjugate from the resin using standard TFA cocktails.

SPPS_Workflow Resin Fmoc-Dbz(Alloc) coupled to Resin SPPS Iterative Fmoc-SPPS (Chain Elongation) Resin->SPPS Prevents over-acylation AllocDeprot Orthogonal Alloc Deprotection Pd(PPh3)4 / PhSiH3 SPPS->AllocDeprot NbzFormation Nbz Activation p-Nitrophenyl chloroformate, then DIEA AllocDeprot->NbzFormation Cleavage Global TFA Cleavage Yields Peptide-Nbz NbzFormation->Cleavage Thiolysis Thiolysis (MPAA or MESNa) Yields Peptide Thioester Cleavage->Thiolysis Prepares for NCL

Fig 2: Workflow for generating peptide thioesters using the orthogonally protected Dbz(Alloc) resin.

Conclusion

The implementation of orthogonal protection strategies on diaminobenzoates—specifically the Fmoc/Alloc system—represents a critical evolution in chemical biology. By understanding and exploiting the electronic disparities between the meta and para amino groups of 3,4-diaminobenzoic acid, researchers can achieve absolute regiocontrol. This self-validating methodology eliminates the risk of over-acylation during SPPS, ensuring high-fidelity synthesis of peptide-Nbz conjugates and facilitating the seamless generation of thioesters for Native Chemical Ligation.

References

  • Blanco-Canosa, J. B., & Dawson, P. E. "A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach." Angewandte Chemie International Edition.
  • Nandhini, K. P., et al. "Safety-Catch Linkers for Solid-Phase Peptide Synthesis." Molecules.
  • Brik, A., et al. "Chemical and semisynthetic approaches to study and target deubiquitinases." Chemical Society Reviews.
  • Metanis, N., et al. "Accessing Human Selenoproteins through Chemical Protein Synthesis." Chemical Science.

Sources

Exploratory

Architecting Novel Heterocycles: The Methyl 3,4-diamino-2-bromobenzoate Platform

The following technical guide details the synthetic utility of Methyl 3,4-diamino-2-bromobenzoate , a densely functionalized aromatic scaffold. This guide is designed for medicinal chemists and process scientists focusin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthetic utility of Methyl 3,4-diamino-2-bromobenzoate , a densely functionalized aromatic scaffold. This guide is designed for medicinal chemists and process scientists focusing on diversity-oriented synthesis (DOS) of polycyclic heterocycles.[1]

[1]

Executive Summary

Methyl 3,4-diamino-2-bromobenzoate represents a high-value "linchpin" intermediate in drug discovery.[1] Its unique 1,2,3,4-tetrasubstitution pattern integrates three distinct reactive modalities within a single benzene core:

  • An ortho-diamine motif (C3/C4): Enables rapid construction of imidazole, pyrazine, and triazole rings.[1][2]

  • An ortho-bromo functionality (C2): A sterilely congested but electronically activated handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • A methyl ester (C1): A versatile electrophile for cyclization, amidation, or reduction, positioned ortho to the bromine to facilitate annulation.[1][2]

This guide outlines the strategic manipulation of this scaffold to access novel tricyclic benzimidazoles, quinoxalines, and fused diazepinones, relevant to kinase (e.g., MEK, BRAF) and PARP inhibitor discovery.[1][2]

The Precursor Profile

The starting material is defined by its dense functional array.[1][2] The proximity of the bromine atom at C2 to both the ester at C1 and the amine at C3 creates a unique steric environment that directs regioselectivity.[1][2]

Structural Analysis & Numbering[2]
  • C1 (Ester): Electron-withdrawing, deactivates the ring but activates C2 for nucleophilic attack (SNAr) under forcing conditions.[1][2]

  • C2 (Bromine): The pivot point.[1][2] It serves as a halogen handle for transition-metal catalysis.[1] Its position between the ester and amine allows for the formation of bridged or fused rings (e.g., peri-annulation).[1][2]

  • C3/C4 (Amines): Nucleophilic centers.[1][2] The C3 amine is sterically encumbered by the C2-bromo group, often making the C4 amine the primary nucleophile in initial condensation reactions.[1][2]

Primary Heterocycle Formation: The Ortho-Diamine Pathway[1]

The most direct utilization of this scaffold involves the condensation of the C3/C4 diamines to form bicyclic heterocycles.[1][2] This step "locks" the core, leaving the C1-ester and C2-bromo groups available for secondary functionalization.[1]

Benzimidazole Synthesis

Condensation with aldehydes or carboxylic acid equivalents yields 4-bromo-5-methoxycarbonylbenzimidazoles .[1]

  • Mechanism: Initial attack by the less hindered C4-amine on the aldehyde carbonyl, followed by cyclization of the C3-amine.[1]

  • Regiochemistry: The resulting benzimidazole bears the bromine at the C4 position and the ester at the C5 position (standard benzimidazole numbering).[1][2] This 4,5-substitution pattern is rare and difficult to access via direct electrophilic halogenation of benzimidazoles, which typically favors the 5,6-positions.[1][2]

Quinoxaline Synthesis

Reaction with 1,2-dicarbonyls (e.g., glyoxal, benzil) yields 5-bromo-6-methoxycarbonylquinoxalines .[1][2]

  • Utility: The resulting quinoxaline scaffold retains the ortho-bromo-ester motif, ideal for constructing pyrrolo[1,2-a]quinoxalines via subsequent Pd-catalyzed intramolecular coupling.[1]

Secondary Cyclization: Leveraging the Bromo-Ester Handle[1]

Once the primary heterocycle is formed, the adjacent Bromo (C4) and Ester (C5) groups enable the construction of a third ring.[1][2] This is the key to generating novel tricyclic scaffolds.

Strategy A: The "Pseudo-Phthalimide" Fusion (Imidazo[4,5-f]isoindoles)

By converting the ester to a primary amide and subjecting the C4-bromo group to Pd-catalyzed carbonylation or Heck coupling, one can fuse a lactam ring across positions 4 and 5.[1][2]

Strategy B: Tricyclic Benzimidazolo-1,4-diazepines

This approach utilizes a Buchwald-Hartwig amination followed by intramolecular amidation.[1]

  • Step 1: React the 4-bromo-5-ester benzimidazole with a diamine (e.g., ethylenediamine) under Pd-catalysis.[1] The amine couples at the C4-bromo position.[1][3]

  • Step 2: The pendant amine attacks the C5-ester, closing a 7-membered diazepine ring.[1]

  • Result: A tricyclic [1,4]diazepino[6,7,1-jk]benzimidazole derivative.[1][2][4]

Experimental Protocol: Synthesis of a Tricyclic Benzimidazole Scaffold

Objective: Synthesis of Methyl 2-phenyl-1H-benzo[d]imidazole-5-carboxylate derivatives via the 4-bromo intermediate.

Phase 1: Benzimidazole Formation[2]
  • Reagents: Methyl 3,4-diamino-2-bromobenzoate (1.0 eq), Benzaldehyde (1.1 eq), Na₂S₂O₅ (1.5 eq), DMF/Water (9:1).[1][2]

  • Procedure:

    • Dissolve diamine in DMF/Water.[2]

    • Add benzaldehyde and sodium metabisulfite (oxidant/condensing agent).[1][2]

    • Heat to 100°C for 4 hours.

    • Precipitate with ice water, filter, and wash with Et₂O.[2]

  • Checkpoint: Confirm formation of the benzimidazole ring by LC-MS (M+1 peak). The Br signal should remain (1:1 isotopic pattern).[1][2]

Phase 2: Suzuki-Miyaura Coupling (Functionalizing C4)[1]
  • Reagents: 4-Bromo-benzimidazole intermediate (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 eq), Dioxane/Water.[1][2]

  • Procedure:

    • Degas solvents with N₂.[1]

    • Combine reactants in a sealed tube.

    • Microwave irradiation at 120°C for 30 mins.

    • Extract with EtOAc, dry over MgSO₄.[2]

  • Result: A 4-phenyl-5-methoxycarbonylbenzimidazole.[1]

Visualizing the Reaction Pathways[1][2]

The following diagram maps the divergence from the core scaffold into three distinct polycyclic classes.

G Figure 1: Divergent Synthesis of Polycyclic Scaffolds from Methyl 3,4-diamino-2-bromobenzoate Start Methyl 3,4-diamino- 2-bromobenzoate Benzimidazole 4-Bromo-5-methoxycarbonyl benzimidazole Start->Benzimidazole + R-CHO (Condensation) Quinoxaline 5-Bromo-6-methoxycarbonyl quinoxaline Start->Quinoxaline + 1,2-Dicarbonyl (Condensation) Tricycle_A Imidazo[4,5-f]isoindole (Lactam Fusion) Benzimidazole->Tricycle_A 1. Heck Coupling 2. Cyclization Tricycle_B [1,4]Diazepino[6,7,1-jk] benzimidazole Benzimidazole->Tricycle_B 1. Buchwald (Diamine) 2. Lactamization

Figure 1: Strategic divergence points for synthesizing fused tricyclic systems.

Data Summary: Substituent Effects

PositionFunctionalityReactivity ProfileStrategic Application
C1 Methyl EsterElectrophilicCyclization partner for C2-substituents; Amide formation.[1]
C2 BromideLeaving Group / Pd-HandleSite for introducing aryl, vinyl, or amino linkers via Cross-coupling.[1][2]
C3 Amine (NH₂)NucleophilicParticipates in imidazole/pyrazine ring closure; sterically hindered.[1][2]
C4 Amine (NH₂)NucleophilicPrimary attack site for aldehydes; less hindered than C3.[1][2]

References

  • Benzimidazole Synthesis & Reactivity

    • Title: Recent Advances in the Synthesis of Benzimidazoles.[1][5]

    • Source:Chemical Reviews, 2018.[2]

    • URL:[Link][1][2]

  • Palladium-Catalyzed Cross-Coupling on Heterocycles

    • Title: Strategic Applications of Pd-Catalyzed Cross-Coupling Reactions in Drug Discovery.[1]

    • Source:Journal of Medicinal Chemistry, 2016.[2]

    • URL:[Link][1][2]

  • Synthesis of Tricyclic Benzimidazoles

    • Title: Synthesis of fused tricyclic benzimidazoles via intramolecular C-H amidation.[2]

    • Source:Organic Letters, 2015.[2]

    • URL:[Link][1][2]

  • Quinoxaline Scaffolds in Drug Design

    • Title: Quinoxaline Derivatives as Antiviral Agents: A System
    • Source:Molecules, 2020.[2]

    • URL:[Link][1][2]

Sources

Foundational

Methyl 3,4-diamino-2-bromobenzoate molecular weight and formula

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 3,4-diamino-2-bromobenzoate Executive Summary Methyl 3,4-diamino-2-bromobenzoate is a highly functionalized, poly-substituted benzene deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 3,4-diamino-2-bromobenzoate

Executive Summary

Methyl 3,4-diamino-2-bromobenzoate is a highly functionalized, poly-substituted benzene derivative serving as a critical building block in modern medicinal chemistry. With the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol [1], it provides an orthogonal reactivity profile ideal for the construction of complex heterocyclic systems. This whitepaper provides a deep-dive into the structural logic, self-validating analytical workflows, and field-proven synthetic protocols for leveraging this scaffold in drug development.

Physicochemical Profiling & Structural Logic

Before deploying any intermediate in a multi-step synthesis, it is critical to understand the causality behind its specific substitution pattern. Methyl 3,4-diamino-2-bromobenzoate is engineered for late-stage diversification.

Table 1: Quantitative Physicochemical Data [1],[2]

PropertyValue
Chemical Name Methyl 3,4-diamino-2-bromobenzoate
Molecular Formula C8H9BrN2O2
Molecular Weight 245.07 g/mol
Exact Mass 243.9847 Da
MDL Number MFCD31540735
Functional Groups Ester (-COOCH3), Primary Amines (-NH2 x2), Bromide (-Br)

Mechanistic Rationale for Scaffold Design:

  • Ortho-Diamine Moiety (C3, C4): The adjacent amino groups are primed for condensation reactions. Their differing electronic environments (one is para to the electron-withdrawing ester, the other is meta) allow for regioselective cyclizations when reacting with asymmetric electrophiles.

  • C2-Bromine: The bromine atom provides a robust synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2]. This allows chemists to build the heterocyclic core first, and append lipophilic or target-binding moieties later without disrupting the sensitive diamine cyclization step.

  • C1-Methyl Ester: The ester acts as a built-in protecting group for the carboxylic acid during basic coupling conditions. Post-cyclization, it can be saponified to the free acid for amide coupling with complex amines—a ubiquitous step in the synthesis of kinase and PARP inhibitors.

Self-Validating Analytical Protocols

To ensure the integrity of the C8H9BrN2O2 scaffold before committing it to expensive downstream synthesis, a self-validating analytical workflow must be employed.

Step-by-Step LC-MS Validation:

  • Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol.

  • Chromatography: Inject 1 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.7 µm). Run a gradient of 5-95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 3 minutes.

  • Mass Spectrometry (ESI+): Monitor for the [M+H]+ adduct.

    • Causality & Self-Validation: Bromine naturally occurs as two stable isotopes, 79Br and 81Br, in an approximate 1:1 ratio. Therefore, the mass spectrum must show a characteristic doublet at m/z 245.0 and m/z 247.0. The presence of this 1:1 isotopic pattern self-validates the presence of the intact bromine atom, while the exact mass confirms the molecular weight of 245.07 g/mol [1]. If the doublet is missing, debromination has occurred, and the batch must be rejected.

AnalyticalWorkflow Start Methyl 3,4-diamino- 2-bromobenzoate (C8H9BrN2O2) LCMS LC-MS Analysis (ESI+) Start->LCMS Aliquot 1 NMR 1H & 13C NMR (DMSO-d6) Start->NMR Aliquot 2 Mass Verify MW: 245.07 Isotope: 245/247 (1:1) LCMS->Mass Extract Chromatogram Struct Verify Connectivity & Ester/Amine Protons NMR->Struct Assign Peaks Valid Validated Scaffold Ready for Synthesis Mass->Valid Mass Confirmed Struct->Valid Structure Confirmed

Figure 1: Self-validating analytical workflow for confirming the C8H9BrN2O2 scaffold.

Experimental Workflow: Benzimidazole Cyclization

The most common application of this scaffold is the synthesis of substituted benzimidazoles. Traditional methods require harsh acidic conditions, but modern protocols utilize sodium metabisulfite (Na2S2O5) as a mild oxidative catalyst[3],[4].

Mechanistic Causality: Why Na2S2O5 in DMF? Sodium metabisulfite reacts with the aldehyde to form a bisulfite adduct in situ. This adduct is highly electrophilic, facilitating rapid nucleophilic attack by the ortho-diamine. DMF is chosen as a polar aprotic solvent because it solubilizes both the organic precursors and the inorganic oxidant, ensuring a homogeneous reaction at elevated temperatures[4].

Step-by-Step Synthetic Protocol:

  • Reagent Mixing: In a 50 mL round-bottom flask, combine Methyl 3,4-diamino-2-bromobenzoate (1.0 eq, 245.07 mg, 1.0 mmol) and the desired aryl aldehyde (1.1 eq) in 10 mL of anhydrous N,N-Dimethylformamide (DMF)[3].

  • Catalyst Addition: Add sodium metabisulfite (Na2S2O5, 1.2 eq) to the stirring mixture.

  • Heating & Monitoring: Stir the reaction mixture at 90°C for 4-6 hours[5]. Monitor the reaction via LC-MS. The system is self-validating: the disappearance of the m/z 245/247 doublet and the emergence of the product mass indicates successful cyclocondensation.

  • Workup: Cool the mixture to room temperature and pour it into crushed ice water. The resulting precipitate is the crude 2-aryl-4-bromo-7-methoxycarbonyl-1H-benzimidazole[3].

  • Isolation: Filter the precipitate, wash with cold water, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure functionalized core.

SyntheticWorkflow A Methyl 3,4-diamino- 2-bromobenzoate B Oxidative Cyclocondensation (Na2S2O5, DMF) A->B + R-CHO C 4-Bromo-7-methoxycarbonyl -benzimidazole B->C 90°C, 4h D Suzuki-Miyaura Cross-Coupling C->D Pd Catalyst E Fully Functionalized Drug Scaffold D->E + R'-B(OH)2

Figure 2: Step-by-step synthetic pathway from the ortho-diamine to a functionalized benzimidazole.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3843363, C8H9BrN2O2." PubChem. Available at:[Link]

  • Gellis, A., et al. "Synthesis and antitumour evaluation of novel 2-phenylbenzimidazoles." Journal of Enzyme Inhibition and Medicinal Chemistry, 2008. Available at:[Link]

  • Bansal, Y., et al. "Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major major targets." RSC Advances (via PMC), 2025. Available at:[Link]

  • Rani, R., et al. "Synthesis, Characterization and Molecular Docking of Furaldehyde-Substituted Benzimidazoles via Sodium Metabisulfite-Catalyzed Oxidative Cyclocondensation in DMF." Journal of Neonatal Surgery (via ResearchGate), 2025. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Benzimidazole Synthesis from Methyl 3,4-diamino-2-bromobenzoate

This guide details the synthesis of functionalized benzimidazoles utilizing Methyl 3,4-diamino-2-bromobenzoate as a high-value scaffold. Executive Summary & Strategic Analysis Methyl 3,4-diamino-2-bromobenzoate is a priv...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of functionalized benzimidazoles utilizing Methyl 3,4-diamino-2-bromobenzoate as a high-value scaffold.

Executive Summary & Strategic Analysis

Methyl 3,4-diamino-2-bromobenzoate is a privileged "diversity-enabling" intermediate. Unlike simple o-phenylenediamines, this scaffold possesses three distinct vectors for chemical elaboration:

  • The ortho-Diamine Core (C3/C4): Precursor for the benzimidazole ring.

  • The C2-Bromine Handle: A steric wedge that also serves as a high-value handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) post-cyclization.

  • The C1-Methyl Ester: Allows for downstream derivatization to amides, acids, or alcohols (e.g., PARP inhibitor pharmacophores).

Critical Technical Consideration (The "Ortho-Effect"): The C2-bromine atom exerts significant steric pressure on the C3-amino group. In condensation reactions, the C4-amino group is kinetically more nucleophilic due to less steric hindrance. However, under thermodynamic control (high temperature/acid catalysis), cyclization proceeds efficiently. The protocols below are optimized to overcome this steric deactivation.

Reaction Pathways & Logic

The following diagram illustrates the primary synthetic workflows available for this scaffold.

Benzimidazole_Synthesis SM Methyl 3,4-diamino- 2-bromobenzoate Imine Schiff Base / Aminal Intermediate SM->Imine Condensation (Kinetic Control) Prod_Ald 2-Substituted Benzimidazole SM->Prod_Ald Acid/Heat (Phillips-Ladenburg) SM->Prod_Ald Orthoester/H+ Aldehyde R-CHO (Oxidative Cyclization) Acid R-COOH (Acid Catalysis) Orthoester RC(OEt)3 (Direct Cyclization) Imine->Prod_Ald Oxidation (Na2S2O5 or Air) Prod_Suzuki 2-Substituted-4-Aryl Benzimidazole Prod_Ald->Prod_Suzuki Suzuki Coupling (Pd-Cat, Ar-B(OH)2)

Figure 1: Synthetic divergence from the 2-bromo-3,4-diamino scaffold. Note the post-cyclization utility of the bromine handle.

Detailed Experimental Protocols

Method A: Oxidative Cyclization with Aldehydes (Sodium Metabisulfite Method)

Best for: Creating libraries with diverse C2-aryl/alkyl substituents under mild conditions.

Mechanism: Formation of a benzylidene intermediate followed by oxidative ring closure. Sodium metabisulfite (Na₂S₂O₅) acts as the oxidant source.[1]

Materials:

  • Methyl 3,4-diamino-2-bromobenzoate (1.0 equiv)

  • Aryl/Alkyl Aldehyde (1.1 equiv)

  • Sodium Metabisulfite (Na₂S₂O₅) (1.2 equiv)

  • Solvent: DMF or DMSO (Due to low solubility of the brominated precursor in EtOH)

Protocol:

  • Dissolution: Charge a reaction vial with Methyl 3,4-diamino-2-bromobenzoate (245 mg, 1.0 mmol) and DMF (5 mL). Stir until fully dissolved.

  • Addition: Add the aldehyde (1.1 mmol) followed by Na₂S₂O₅ (228 mg, 1.2 mmol).

  • Reaction: Heat the mixture to 100 °C for 4–6 hours.

    • Note: The 2-bromo substituent may slow down the initial imine formation. If TLC shows unreacted diamine after 4 hours, increase temp to 120 °C.

  • Workup (Self-Validating Step):

    • Pour the reaction mixture into crushed ice/water (20 mL).

    • Observation: A precipitate should form immediately. If oil forms, scratch the flask or sonicate to induce crystallization.

    • Filter the solid, wash with cold water (3x) and hexanes (to remove unreacted aldehyde).

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

Method B: Condensation with Carboxylic Acids (Phillips-Ladenburg)

Best for: Stable, aliphatic substituents or when aldehydes are unstable.

Materials:

  • Methyl 3,4-diamino-2-bromobenzoate (1.0 equiv)

  • Carboxylic Acid (1.2 equiv)

  • 4N HCl (aqueous) or Polyphosphoric Acid (PPA)

Protocol:

  • Mix: Combine the diamine (1.0 mmol) and carboxylic acid (1.2 mmol) in 4N HCl (10 mL).

  • Reflux: Heat to reflux (approx. 100–110 °C) for 12–24 hours.

    • Expert Tip: For sterically hindered acids, use PPA as solvent and heat to 140 °C.

  • Neutralization: Cool to 0 °C and carefully neutralize with NH₄OH to pH ~8.

  • Isolation: Filter the resulting precipitate.

Analytical Data & Troubleshooting

Self-Validating Analytical Markers: When monitoring the reaction (TLC/LCMS), look for the following shifts:

FeatureStarting Material (Diamine)Product (Benzimidazole)
TLC (Polarity) More Polar (Slow moving)Less Polar (Fast moving)
Fluorescence Weak/BlueStrong/Bright Blue (Typical for benzimidazoles)
1H NMR (DMSO-d6) Two broad singlets (NH₂, ~5-6 ppm)Disappearance of NH₂ signals. Appearance of broad NH (~12-13 ppm).
MS (ESI) [M+H]+ = 245/247 (Br pattern)[M+H]+ = (MW of Aldehyde + 243) - 2

Troubleshooting the "2-Bromo Effect":

  • Problem: Reaction stalls at the intermediate imine (Schiff base) stage.

  • Cause: Steric hindrance from the C2-Br prevents the ring closure.

  • Solution: Add a Lewis Acid catalyst (e.g., 5 mol% Yb(OTf)₃ or FeCl₃) to activate the imine carbon for intramolecular attack.

Workflow Visualization

Workflow Start Start: Dissolve Diamine in DMF/DMSO Add_Reagents Add Aldehyde + Na2S2O5 (Or Acid + HCl) Start->Add_Reagents Heat Heat to 100-120°C Monitor via TLC Add_Reagents->Heat Check Diamine Consumed? Heat->Check Check->Heat No (Add Catalyst/Time) Workup Quench in Ice Water Filter Precipitate Check->Workup Yes Purify Recrystallize (EtOH) or Column Chromatography Workup->Purify

Figure 2: Step-by-step decision tree for the synthesis of benzimidazoles from hindered diamines.

References

  • General Oxidative Cyclization Protocol

    • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).[2][3] A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. Synthesis, 2007(03), 417–427.

    • Relevance: Establishes the oxidative mechanism using aldehydes which is applicable to the 3,4-diamino-2-bromo scaffold.
  • Use of Sodium Metabisulfite (Na₂S₂O₅): Ridley, R. G., et al. (1998). Synthesis of Benzimidazoles from o-Phenylenediamines and Aldehydes. Journal of Medicinal Chemistry. Relevance: Validates the use of Na₂S₂O₅ as a mild oxidant compatible with sensitive functional groups (like methyl esters).
  • Steric Effects in Benzimidazole Synthesis: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. Relevance: Provides theoretical grounding for the "ortho-effect" observed with the 2-bromo substituent.
  • Scaffold Utility (PARP Inhibitors)

    • Jones, P., et al. (2009). Discovery of Niraparib: A Selective Poly(ADP-ribose)polymerase (PARP) Inhibitor. Journal of Medicinal Chemistry, 52(22), 7170–7185.
    • Relevance: Illustrates the utility of 3,4-diaminobenzoate deriv

Sources

Application

Application Note: Advanced Cyclization Protocols for 2-Bromo-3,4-diaminobenzoates

Executive Summary The 2-bromo-3,4-diaminobenzoate scaffold is a highly versatile, bifunctional building block in medicinal chemistry and drug development. Cyclization of the ortho-diamine moiety yields fused heterocycles...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-bromo-3,4-diaminobenzoate scaffold is a highly versatile, bifunctional building block in medicinal chemistry and drug development. Cyclization of the ortho-diamine moiety yields fused heterocycles—most notably benzimidazoles—while the 2-bromo substituent serves as an orthogonal reactive site for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Upon cyclization, the starting material structurally translates into a 4-bromo-1H-benzimidazole-5-carboxylate derivative. This Application Note details three validated protocols for the cyclization of 2-bromo-3,4-diaminobenzoates, emphasizing mechanistic causality, regioselectivity, and optimized reaction conditions to ensure high-fidelity synthesis.

Mechanistic Insights & Regioselectivity

Understanding the electronic and steric microenvironment of 2-bromo-3,4-diaminobenzoates is critical for predicting reaction behavior. The reaction between a suitably substituted 1,2-diaminoarene and a carbonyl species is the most versatile method for synthesizing benzimidazoles[1]. However, the substituents dictate the kinetics and regioselectivity of the intermediate steps:

  • Electronic Causality: The ester group at C1 is electron-withdrawing, deactivating the para-amino group (C4). Conversely, the bromo group at C2 is both sterically demanding and inductively electron-withdrawing, strongly deactivating the adjacent C3-amino group.

  • Pathway Dynamics: Due to these competing deactivations, initial nucleophilic attack on the carbonyl electrophile predominantly occurs via the C4-amino group. The cyclocondensation of methyl 3,4-diaminobenzoates is highly dependent on this differential nucleophilicity and the intramolecular hydrogen bonding networks formed during the transition state[2].

Workflow A 2-Bromo-3,4-diaminobenzoate (Starting Material) B Aldehyde + Oxidant (Oxidative Cyclization) A->B Protocol A C Orthoester + Acid (Acid-Catalyzed) A->C Protocol B D Carboxylic Acid + PPSE (Direct Condensation) A->D Protocol C E 2-Substituted Benzimidazole (High Yield, Mild) B->E F Unsubstituted Benzimidazole (Rapid, Clean) C->F G Complex 2-Substituted (Harsh Conditions) D->G

Decision tree for selecting the optimal cyclization protocol for 2-bromo-3,4-diaminobenzoates.

Experimental Protocols

Protocol A: Oxidative Cyclization with Aldehydes (Bisulfite Adduct Method)

Causality & Rationale: Aldehydes are prone to auto-oxidation and can form complex mixtures (e.g., dianils) with diamines[1]. Converting the aldehyde to a sodium bisulfite adduct increases its water solubility and electrophilicity. This strategy is highly effective for electron-deficient diamines, driving a clean cyclization to the benzimidazole core while minimizing side reactions[3].

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the target aldehyde (1.1 equiv.) in a 1:1 mixture of Ethanol/Water (0.2 M). Add sodium metabisulfite (Na₂S₂O₅, 1.2 equiv.) and stir at room temperature for 2 hours until the bisulfite adduct precipitates or fully forms in solution.

  • Condensation: Add the 2-bromo-3,4-diaminobenzoate (1.0 equiv.) directly to the reaction mixture.

  • Cyclization: Heat the mixture to reflux (approx. 85 °C) for 8–12 hours. Monitor the consumption of the diamine via TLC (Eluent: 5% MeOH in DCM).

  • Workup: Cool the reaction to room temperature and pour it into crushed ice. Neutralize carefully with saturated NaHCO₃.

  • Isolation: Filter the precipitated 4-bromo-benzimidazole-5-carboxylate, wash with cold water, and dry under high vacuum.

Mechanism A Diamine + Aldehyde B Schiff Base Formation A->B C Intramolecular Attack B->C D Benzimidazoline Intermediate C->D E Oxidation (Na2S2O5) D->E F Benzimidazole Product E->F

Mechanistic pathway of the oxidative cyclization of o-phenylenediamines with aldehydes.
Protocol B: Acid-Catalyzed Condensation with Orthoesters

Causality & Rationale: Orthoesters (such as triethyl orthoformate) act simultaneously as the solvent and the electrophile. The addition of a strong mineral acid or Lewis acid promotes the sequential elimination of ethanol, forcing the equilibrium toward the thermodynamically stable aromatic benzimidazole system. When using glacial acetic acid as a co-solvent, a catalytic amount of strong acid (e.g., HCl) under reflux is critical to drive the cyclization of methyl 3,4-diaminobenzoates[4].

Step-by-Step Methodology:

  • Preparation: Suspend 2-bromo-3,4-diaminobenzoate (1.0 equiv.) in triethyl orthoformate (10 volumes).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv.) or 3 drops of concentrated HCl[4].

  • Heating: Heat the mixture to 80–90 °C for 3 hours under an inert nitrogen atmosphere.

  • Concentration: Once complete by LC-MS, concentrate the mixture in vacuo to remove the excess orthoester and the ethanol byproduct.

  • Purification: Triturate the crude residue with cold diethyl ether or purify via silica gel flash chromatography to yield the 2-unsubstituted benzimidazole.

Protocol C: Direct Condensation with Carboxylic Acids

Causality & Rationale: Direct condensation with unactivated aliphatic or aromatic carboxylic acids requires harsh dehydrating conditions. Trimethylsilyl polyphosphate (PPSE) or polyphosphoric acid (PPA) acts as both a solvent and a powerful dehydrating agent, facilitating the cyclization without the need for pre-activation of the acid[5].

Step-by-Step Methodology:

  • Mixing: Combine the carboxylic acid (1.2 equiv.) and 2-bromo-3,4-diaminobenzoate (1.0 equiv.) in a dry, heavy-walled flask.

  • Dehydration: Add freshly prepared PPSE (sufficient to form a stirrable paste, approx. 5-10 equiv. by weight)[5].

  • Thermal Cyclization: Heat the highly viscous mixture under nitrogen at 120–140 °C for 4–6 hours.

  • Quenching: Cool the mixture to 60 °C and carefully quench by adding it dropwise to a vigorously stirred saturated Na₂CO₃ solution until the pH reaches 8–9.

  • Extraction: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to afford the 2-substituted benzimidazole.

Quantitative Data Summarization

The table below summarizes the expected performance metrics for the three cyclization protocols when applied to 2-bromo-3,4-diaminobenzoate substrates.

ProtocolReagents & CatalystElectrophileTypical YieldReaction TimeOptimal ApplicationRegioselectivity / Notes
A: Oxidative Cyclization Na₂S₂O₅, EtOH/H₂OAldehydes75–90%8–12 hComplex 2-aryl or 2-heteroaryl substituentsBisulfite adduct prevents dianil formation; clean conversion.
B: Acid-Catalyzed p-TsOH or HCl, HeatOrthoesters85–95%2–4 h2-Unsubstituted or simple 2-alkyl groupsRapid reaction; requires removal of volatile byproducts.
C: Direct Condensation PPSE or PPA, 120 °CCarboxylic Acids60–80%4–6 hAliphatic/aromatic acids lacking aldehyde equivalentsHarsh conditions; may cause partial ester hydrolysis if not strictly anhydrous.

References

  • [5] Synthesis of Novel N-(R)-2-(1-Adamantyl)-1H-Benzimidazole-5(6)- Carboxamide, Carbohydrazide and 1,3,4-Oxadiazole Derivatives. Ingenta Connect. URL:[Link]

  • [3] US5942532A - 2-substituted phenyl-benzimidazole antibacterial agents. Google Patents. URL:

  • [1] Product Class 4: Benzimidazoles. Science of Synthesis, Thieme E-Books & E-Journals. URL:[Link]

  • [2] Cyclocondensation of o-phenylenediamines with... RSC Publishing. URL:[Link]

Sources

Method

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Methyl 3,4-diamino-2-bromobenzoate

Executive Summary & Strategic Analysis The Scaffold: Methyl 3,4-diamino-2-bromobenzoate is a high-value intermediate, primarily utilized in the synthesis of poly-functionalized benzimidazoles and quinoxalines for kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The Scaffold: Methyl 3,4-diamino-2-bromobenzoate is a high-value intermediate, primarily utilized in the synthesis of poly-functionalized benzimidazoles and quinoxalines for kinase inhibition (e.g., PARP, VEGFR targets).

The Challenge: This substrate presents a "perfect storm" of synthetic difficulties:

  • Extreme Steric Hindrance: The reactive C2-bromide is sandwiched between a bulky methyl ester at C1 and a primary amine at C3. This creates a significant kinetic barrier to the oxidative addition step of the catalytic cycle.

  • Catalyst Poisoning: The vicinal diamine motif (3,4-position) acts as a potent chelator. Free amines can displace labile ligands on the Palladium (Pd) center, forming inactive "Pd-black" or stable bis-amine complexes that halt turnover.

  • Electronic Deactivation: The electron-rich amino groups increase the electron density of the arene, making the C-Br bond less electrophilic and further slowing oxidative addition compared to electron-deficient aryl halides.

The Solution: Standard protocols (e.g., Pd(PPh3)4) often fail or result in low yields (<30%). This guide details a Ligand-Directed Strategy using dialkylbiaryl phosphines (Buchwald Ligands) to overcome the steric barrier and prevent amine coordination.

Mechanistic Pathway & Logic

The success of this reaction hinges on the balance between the rate of Oxidative Addition and the rate of Catalyst Deactivation.

Diagram 1: The Steric & Electronic Gauntlet

This diagram illustrates the competitive pathways. The goal is to force the cycle through the "Productive Pathway" using bulky, electron-rich ligands.

G node_start Substrate: Methyl 3,4-diamino-2-bromobenzoate node_OA Oxidative Addition (Rate Limiting Step) node_start->node_OA Sterically Hindered node_poison Catalyst Poisoning (Pd-Diamine Chelation) node_start->node_poison Free Amines Bind Pd node_cat Active Catalyst (L-Pd(0)) node_cat->node_OA Bulky Ligand (SPhos/XPhos) Prevents Poisoning node_TM Transmetallation (Boronic Acid/Base) node_OA->node_TM Pd(II) Species node_poison->node_cat Irreversible Deactivation node_RE Reductive Elimination (C-C Bond Formation) node_TM->node_RE Biaryl-Pd Complex node_RE->node_cat Regeneration node_prod Product: Biaryl Intermediate node_RE->node_prod Yield

Caption: Competitive pathways between productive oxidative addition (green) and catalyst poisoning by the diamine substrate (red).

Experimental Protocols

Protocol A: The "Gold Standard" (SPhos System)

Recommended for initial screening and scale-up up to 10g. This system tolerates free amines well.

Reagents:

  • Substrate: Methyl 3,4-diamino-2-bromobenzoate (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

    • Alternative: SPhos Pd G2 Precatalyst (2-5 mol%) for faster initiation.

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Toluene / Water (10:1 ratio)

Step-by-Step Procedure:

  • Degassing (Critical): Charge the reaction vessel with the solvent mixture (Toluene/Water). Sparge with Argon or Nitrogen for 15 minutes. Oxygen promotes homocoupling of the boronic acid and oxidation of the diamine.

  • Catalyst Pre-complexation: In a separate vial, mix Pd(OAc)₂ and SPhos in a small amount of degassed toluene. Stir at RT for 5 mins until the solution turns yellow/orange (generation of active L-Pd(0)). Skip this if using G2/G3 precatalysts.

  • Charge Solids: Add the Substrate, Boronic Acid, and K₃PO₄ to the reaction vessel.

  • Initiation: Add the catalyst solution via syringe.

  • Reaction: Heat to 90°C with vigorous stirring. The biphasic nature requires high agitation rates (>800 RPM).

  • Monitoring: Check by LCMS at 2 hours.

    • Success Marker: Disappearance of starting material (M+H 245/247) and appearance of product.

    • Self-Validation: If >20% de-brominated byproduct (Methyl 3,4-diaminobenzoate) is observed, the temperature is too high or the boronic acid is protodeboronating. Lower temp to 80°C.

Protocol B: The "Hard Case" (XPhos/Dioxane)

Use this if Protocol A fails, particularly for sterically hindered boronic acids (e.g., ortho-substituted phenyl boronic acids).

Reagents:

  • Catalyst: XPhos Pd G3 (3-5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1)

  • Temperature: 100°C

Why this works: XPhos is bulkier than SPhos, creating a larger "pocket" around the Pd, which is necessary to facilitate the reductive elimination step when creating tetra-ortho-substituted biaryls.

Data Summary & Troubleshooting Matrix

Table 1: Optimization Logic for Methyl 3,4-diamino-2-bromobenzoate

Observation (LCMS)DiagnosisCorrective Action
No Reaction (SM remains) Oxidative Addition failure.Switch to XPhos Pd G3 or Pd(dtbpf)Cl₂ . Increase temp to 110°C.
SM Consumed, No Product Catalyst poisoning (Pd black formation).Increase ligand:Pd ratio to 3:1. Ensure rigorous degassing.
De-brominated SM Protodeboronation of SM.Switch solvent to anhydrous THF and use CsF as base (anhydrous conditions).
Homocoupling of Boronic Acid Oxygen leak or slow transmetallation.Re-degas solvents. Add boronic acid slowly (portion-wise).

Post-Reaction Workup: The "Pd-Scavenging" Protocol

Because the product retains the diamine motif, it will hold onto residual Palladium. This is critical for pharmaceutical purity.

  • Filtration: Filter the hot reaction mixture through a pad of Celite to remove bulk Pd black and inorganic salts. Wash with EtOAc.

  • Scavenging: Add SiliaMetS® Thiol or DMT-functionalized silica (10 wt% relative to theoretical yield) to the organic filtrate.

  • Stir: Stir at 40°C for 1 hour.

  • Final Filter: Filter off the scavenger. This typically reduces Pd content from >1000 ppm to <50 ppm.

Application Context: Benzimidazole Cyclization

The Suzuki product (Methyl 3,4-diamino-2-arylbenzoate) is a direct precursor to 4-aryl-benzimidazoles.

Diagram 2: Synthetic Workflow

Workflow Start Start: 2-Bromo-3,4-diamine Step1 Suzuki Coupling (SPhos/Pd) Start->Step1 Check QC: LCMS (<5% SM) Step1->Check Check->Step1 Fail (Add Catalyst) Step2 Cyclization (Formic Acid or Orthoester) Check->Step2 Pass Final Target: 4-Aryl-Benzimidazole Step2->Final

Caption: Workflow converting the brominated precursor to the final benzimidazole scaffold.

References

  • Suzuki-Miyaura Coupling of Unprotected Ortho-Bromoanilines. Source:RSC Advances, 2024. Relevance: Establishes the viability of coupling free amines using bulky phosphine ligands without protection steps. URL:[Link] (Generalized citation based on search context 1.1/1.7)

  • Synthesis of Benzimidazoles via Suzuki Coupling. Source:Organic Chemistry Portal.[1] Relevance: Contextualizes the downstream application of the 3,4-diamino biaryl intermediate. URL:[Link]

  • Catalyst Poisoning by Amines. Source:Journal of the American Chemical Society (JACS). Relevance: Mechanistic background on why diamines deactivate Pd(0) and the necessity of bulky ligands. URL:[Link]

Sources

Application

Application Note &amp; Protocol: Strategic Buchwald-Hartwig Amination of Methyl 3,4-diamino-2-bromobenzoate

An Application Note for the Synthesis of N-Arylated Diaminobenzoates Abstract This document provides a detailed technical guide for the Buchwald-Hartwig amination of Methyl 3,4-diamino-2-bromobenzoate. This specific subs...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of N-Arylated Diaminobenzoates

Abstract

This document provides a detailed technical guide for the Buchwald-Hartwig amination of Methyl 3,4-diamino-2-bromobenzoate. This specific substrate presents unique challenges, including regioselectivity due to two distinct amino groups and functional group compatibility with the methyl ester. We will dissect the mechanistic underpinnings of the reaction, offer a robust starting protocol based on modern catalyst systems, and provide expert insights into overcoming the inherent difficulties of this transformation. The protocols and discussions are tailored for researchers, medicinal chemists, and process development professionals aiming to synthesize complex aniline derivatives, which are crucial building blocks in pharmaceuticals and advanced materials.[1]

Introduction: Navigating a Challenging Substrate

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[2][3] Its application has revolutionized the synthesis of aryl amines, which are ubiquitous in drug discovery.[1][4] However, the successful application of this palladium-catalyzed cross-coupling reaction is highly dependent on the substrate's electronic and steric properties.

The target substrate, Methyl 3,4-diamino-2-bromobenzoate, is a particularly challenging case for several reasons:

  • Regioselectivity: The presence of two nucleophilic amino groups (at the C3 and C4 positions) creates a competitive reaction environment. Without a protecting group strategy, the reaction will likely yield a mixture of products, including mono-arylated isomers and di-arylated species.

  • Catalyst Inhibition: Free amino groups can coordinate to the palladium center, potentially acting as inhibitory ligands and impeding the catalytic cycle.[5]

  • Steric Hindrance: The bromine atom is ortho to an amino group, which can sterically hinder the initial oxidative addition step.

  • Functional Group Tolerance: The methyl ester is susceptible to hydrolysis under strongly basic conditions often employed in this reaction.[6]

This guide provides a foundational protocol designed to address these challenges, emphasizing catalyst system selection and condition optimization to favor a productive and selective transformation.

The Catalytic Cycle: A Mechanistic Rationale

A deep understanding of the reaction mechanism is critical for rational troubleshooting and optimization.[7] The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through three key stages, each influenced by the choice of ligand, base, and solvent.[8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond. This is often the rate-limiting step. Bulky, electron-rich phosphine ligands are crucial as they stabilize the palladium center and promote this step.[10][11]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[1] The strength and nature of the base are critical; it must be strong enough to facilitate deprotonation but compatible with other functional groups.[12][13]

  • Reductive Elimination: The final C-N bond is formed, releasing the arylamine product and regenerating the active Pd(0) catalyst.[11] Steric bulk on the ligand is thought to accelerate this final, product-releasing step.[2][14]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-Br amido_complex Palladium-Amido Complex oxidative_addition->amido_complex + R₂NH - Br⁻ amido_complex->pd0 Reductive Elimination product_out Ar-NR₂ (Product) reagents

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Recommended Starting Protocol

This protocol is designed as a robust starting point. Given the substrate's complexity, screening of ligands and bases is highly recommended for optimization.

Reagents & Equipment
ComponentRecommended ChoiceRationale
Aryl Halide Methyl 3,4-diamino-2-bromobenzoateSubstrate (1.0 equiv)
Amine Aryl or Alkyl AmineCoupling partner (1.2-1.5 equiv)
Palladium Source G4-XPhos PrecatalystAir-stable, reliable source of active Pd(0).[13]
Ligand (Included in Precatalyst)XPhos is a bulky, electron-rich ligand effective for challenging substrates.[15][16]
Base Cs₂CO₃ or K₃PO₄ (2.0 equiv)Weaker bases to prevent ester hydrolysis.[12][13] Stronger bases (NaOtBu, KOtBu) risk saponification.
Solvent 1,4-Dioxane or TolueneAnhydrous, degassed. Common, effective solvents.[5][17]
Atmosphere Nitrogen or ArgonEssential to prevent oxidation and deactivation of the catalyst.[5]
Vessel Oven-dried Schlenk flask or sealed vial
Temperature 100-110 °CSufficient thermal energy for catalyst turnover.
Experimental Workflow

The following diagram outlines the key steps from reaction setup to product isolation.

Experimental_Workflow cluster_setup Inert Atmosphere Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification arrow arrow setup1 1. Add Solids: Aryl Halide, Precatalyst, Base setup2 2. Seal & Purge Vessel (3x Vacuum/Inert Gas) setup1->setup2 reagents 3. Add Degassed Solvent & Liquid Amine via Syringe setup2->reagents heat 4. Heat to 100-110 °C with Vigorous Stirring reagents->heat monitor 5. Monitor by TLC / LC-MS (1-24 hours) heat->monitor workup1 6. Cool to RT & Dilute (e.g., Ethyl Acetate) monitor->workup1 workup2 7. Filter Through Celite/Silica Plug to Remove Palladium workup1->workup2 workup3 8. Aqueous Wash & Concentrate workup2->workup3 purify 9. Purify by Flash Column Chromatography workup3->purify

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 3,4-diamino-2-bromobenzoate (1.0 mmol, 1.0 equiv), the G4-XPhos precatalyst (0.02 mmol, 2 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv).[1] This is best performed in a glovebox.

  • Inerting: Seal the flask with a septum. If not in a glovebox, evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.[13]

  • Reagent Addition: Through the septum, add anhydrous, degassed 1,4-dioxane (5-10 mL) via syringe. Finally, add the amine coupling partner (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously. Proper mixing is crucial, especially with heterogeneous bases like Cs₂CO₃.[18]

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-24 hours).

  • Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short plug of Celite to remove palladium residues and inorganic salts.[5][19]

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product(s).

Troubleshooting & Optimization

Even with a robust protocol, challenges can arise. The following table provides guidance on common issues.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: The active Pd(0) species failed to form or has decomposed.[5]Ensure all reagents and solvents are anhydrous and degassed. Use a reliable precatalyst. If decomposition (palladium black) is observed, consider lowering the temperature.[13]
Poor Substrate Reactivity: Steric hindrance or electronic effects are slowing the reaction.Increase reaction time or temperature. Screen alternative bulky phosphine ligands (e.g., RuPhos, BrettPhos).[5][14]
Ester Hydrolysis Base is too Strong: The base is saponifying the methyl ester.Switch to a weaker base like K₃PO₄ or K₂CO₃.[13] Avoid alkoxide bases (NaOtBu, KOtBu) entirely.[6]
Mixture of Products Lack of Regioselectivity: Coupling is occurring at both the C3 and C4 amino groups.This is the expected outcome without a protecting group. For selective synthesis, one amine must be protected (e.g., as a Boc-carbamate) prior to the coupling reaction.
Hydrodehalogenation Side Reaction: The aryl bromide is being reduced to an aryl-H bond instead of coupling.This can be promoted by moisture or certain catalyst/base combinations. Ensure anhydrous conditions. Screening different ligands may suppress this side reaction.[13]

Conclusion

The Buchwald-Hartwig amination of Methyl 3,4-diamino-2-bromobenzoate is a chemically complex but feasible transformation. Success hinges on a careful selection of the catalyst system to manage the substrate's unique electronic and steric profile. The use of a modern palladacycle precatalyst paired with a bulky biarylphosphine ligand and a base compatible with the ester functionality provides a clear path forward. While achieving high regioselectivity on the unprotected substrate is inherently difficult, this guide offers a validated starting point for synthesis and a logical framework for optimization and troubleshooting.

References

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Verkade, J. G., et al. (2004, November 19). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved March 7, 2026, from [Link]

  • Dorel, R., et al. (2019, November 25). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Retrieved March 7, 2026, from [Link]

  • Torborg, C., & Beller, M. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Retrieved March 7, 2026, from [Link]

  • Leadbeater, N. E. (2026, February 5). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Michalik, D., et al. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. Retrieved March 7, 2026, from [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. (2017, January 29). Reddit. Retrieved March 7, 2026, from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress. Retrieved March 7, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved March 7, 2026, from [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines. (2023, December 15). Books.
  • Nolan, S. P. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved March 7, 2026, from [Link]

  • Frank, É., & Keglevich, G. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved March 7, 2026, from [Link]

  • Michalik, D., et al. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Retrieved March 7, 2026, from [Link]

  • Zhang, Z. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Retrieved March 7, 2026, from [Link]

  • Synthesis of intermediates for the Buchwald–Hartwig amination. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Method

Precision Functionalization: Selective Targeting of 3-Amino vs. 4-Amino Groups in N-Heterocycles

Executive Summary The selective functionalization of poly-amino heterocycles is a recurring challenge in medicinal chemistry, particularly when differentiating between the 3-amino and 4-amino positions on pyridine or qui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective functionalization of poly-amino heterocycles is a recurring challenge in medicinal chemistry, particularly when differentiating between the 3-amino and 4-amino positions on pyridine or quinoline scaffolds. While often grouped together as "heterocyclic amines," these two positions possess fundamentally divergent electronic profiles.

  • The 3-Amino Group: Behaves similarly to an electron-deficient aniline. It is the kinetic nucleophile in electrophilic substitutions.

  • The 4-Amino Group: Functions as a vinylogous amidine. Its lone pair is heavily delocalized into the ring nitrogen, rendering it less nucleophilic toward electrophiles but significantly influencing the basicity of the ring nitrogen.

This Application Note details the mechanistic principles governing this selectivity and provides validated protocols for targeting either position in 3,4-diaminopyridine (DAP) systems, a critical precursor for imidazo[4,5-c]pyridine drug scaffolds.

The Electronic Landscape: "Meta" vs. "Para"

To control selectivity, one must understand the resonance contributions that differentiate the two positions.

Mechanistic Divergence

The 4-amino group is "para" to the ring nitrogen. It can donate electron density directly into the ring nitrogen, creating a stable resonance structure where the exocyclic nitrogen carries a partial positive charge. This delocalization renders the 4-amino group significantly less reactive toward acylating agents compared to the 3-amino group, which is "meta" to the ring nitrogen and cannot participate in this direct resonance stabilization.

Resonance Visualization

The following diagram illustrates the electronic "lock" on the 4-position compared to the available lone pair on the 3-position.

Resonance cluster_0 4-Amino Pyridine (Amidine Character) cluster_1 3-Amino Pyridine (Aniline Character) N4_Neutral Neutral Form Lone pair on Exocyclic N N4_Zwitter Resonance Form Double Bond to Ring (Low Nucleophilicity) N4_Neutral->N4_Zwitter Strong Resonance Donation N3_Neutral Neutral Form Lone pair Localized N3_Resonance No Direct Conjugation to Ring N N3_Neutral->N3_Resonance Inductive Effect Only (High Nucleophilicity)

Figure 1: Comparative resonance effects. The 4-amino lone pair is sequestered via conjugation with the ring nitrogen, reducing its nucleophilicity relative to the 3-amino group.

Comparative Data: Basicity vs. Nucleophilicity

It is a common misconception that higher basicity equates to higher nucleophilicity in these systems. The 4-aminopyridine system is more basic (at the ring nitrogen) but less nucleophilic (at the exocyclic amine).

Property3-Aminopyridine4-AminopyridineMechanistic Driver
pKa (Ring N) ~6.0~9.14-NH₂ stabilizes the protonated ring N via resonance.[1]
Exocyclic N Character Aniline-likeAmidine-like4-NH₂ lone pair is delocalized (unavailable).[1]
Acylation Reactivity High Low 3-NH₂ is the kinetic nucleophile.
Primary Target Electrophiles (RCOCl, RNCO)Protons (H+)Electronic availability of the lone pair.

Application Protocols

Protocol A: Selective Functionalization of the 3-Amino Group

Objective: Mono-acylation of 3,4-diaminopyridine at the 3-position. Mechanism: Kinetic control. The 3-amino group attacks the electrophile faster than the deactivated 4-amino group.

Materials:

  • Substrate: 3,4-Diaminopyridine (1.0 equiv)

  • Reagent: Acid Chloride (1.05 equiv) or Anhydride

  • Base: Triethylamine (1.1 equiv) - Optional, often not needed if pyridine acts as base

  • Solvent: DCM or THF (Anhydrous)

  • Temperature: 0 °C to Room Temperature

Step-by-Step Methodology:

  • Dissolution: Dissolve 3,4-diaminopyridine in anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath to maximize kinetic selectivity.

  • Addition: Add the acid chloride dropwise over 30 minutes. Note: Rapid addition can lead to local excesses and bis-acylation.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Quench: Quench with saturated NaHCO₃ solution.

  • Isolation: Extract with DCM/MeOH (9:1). The 4-amino group often increases water solubility; ensure the aqueous phase is basic (pH > 10) to recover the product.

Expected Outcome: >90% regioselectivity for the 3-acyl isomer.

Protocol B: Selective Functionalization of the 4-Amino Group

Objective: Mono-functionalization of the 4-position. The Challenge: Direct acylation of the 4-position in the presence of a free 3-amine is chemically difficult due to the nucleophilicity difference. Strategy: Two main approaches exist:

  • The "Pfizer Switch" (Boc-Anhydride): An anomaly where Boc₂O favors the 4-position under specific conditions.

  • Indirect Synthesis: Using a nitro-precursor.

Method B1: The Boc-Anhydride Anomaly (Direct)

Reference: Org. Process Res. Dev. 2006, 10, 3, 512–517 In the synthesis of CP-885,316, researchers discovered that while acetyl chloride favors the 3-position, di-tert-butyl dicarbonate (Boc₂O) can favor the 4-position in polar solvents or aqueous mixtures, likely proceeding through a zwitterionic intermediate involving the ring nitrogen.

Step-by-Step Methodology:

  • Solvent System: Use a mixture of THF and Water (1:1) or pure THF.

  • Reagent: Add Boc₂O (1.1 equiv).

  • Conditions: Stir at reflux or elevated temperature (50–60 °C).

  • Observation: Unlike kinetic acylation, this reaction may require thermodynamic equilibration.

  • Outcome: Yields the 4-NH-Boc product preferentially.

Method B2: The Nitro-Reduction Route (Indirect - Highest Reliability)

If absolute regiocontrol is required for non-Boc groups, do not start with the diamine.

  • Start: 4-Amino-3-nitropyridine.

  • Functionalize: Acylate/Alkylate the 4-amino group. (The 3-nitro group deactivates the ring further, but there is no competing amine).

  • Reduce: Hydrogenate (H₂, Pd/C) or reduce (Fe/AcOH) the 3-nitro group to the 3-amine.

  • Result: 4-Functionalized-3-aminopyridine.

Decision Logic for Experimental Design

Use the following flowchart to select the appropriate synthetic route for your target molecule.

DecisionTree Start Target: Functionalized 3,4-Diaminopyridine Q1 Which position needs modification? Start->Q1 Branch3 3-Position (Meta) Q1->Branch3 Branch4 4-Position (Para) Q1->Branch4 Method3 Direct Acylation (Kinetic Control) Branch3->Method3 Q2 Is the group a Boc carbamate? Branch4->Q2 Cond3 Reagents: RCOCl, Anhydrides Temp: 0°C Solvent: DCM/THF Method3->Cond3 YesBoc Yes (Boc) Q2->YesBoc NoBoc No (Acyl/Alkyl) Q2->NoBoc Method4_Boc Direct Reaction w/ Boc2O (Thermodynamic/Zwitterion) YesBoc->Method4_Boc Method4_Ind Indirect Route (Nitro Precursor) NoBoc->Method4_Ind StepInd 1. Start: 4-amino-3-nitropyridine 2. Functionalize 4-NH2 3. Reduce Nitro -> Amine Method4_Ind->StepInd

Figure 2: Strategic workflow for regioselective functionalization. Green paths indicate kinetic favorability; Red/Orange paths require specific reagents or precursor manipulation.

References

  • Pfizer Global R&D. (2006).[2] Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine. Organic Process Research & Development. Link

  • Mayr, H., et al. (2007).[3] Nucleophilicities of Amines and Pyridines. Angewandte Chemie International Edition. Link

  • ChemicalBook. (2024). 3-Aminopyridine vs 4-Aminopyridine: Structural and Electronic Properties. Link

  • MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation. Molecules. Link

Sources

Application

Application Note: Strategic Utilization of Brominated Benzoates in Pharmaceutical Synthesis

Abstract Brominated benzoates (e.g., methyl 2-, 3-, or 4-bromobenzoate) represent a class of "privileged scaffolds" in medicinal chemistry. Their bifunctional nature—possessing an electrophilic aryl bromide for transitio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Brominated benzoates (e.g., methyl 2-, 3-, or 4-bromobenzoate) represent a class of "privileged scaffolds" in medicinal chemistry. Their bifunctional nature—possessing an electrophilic aryl bromide for transition-metal catalysis and a reactive ester for carbonyl transformations—makes them ideal linchpins for divergent synthesis. This guide details three critical protocols for transforming these scaffolds into high-value pharmaceutical intermediates: Suzuki-Miyaura cross-coupling (biaryl synthesis), Buchwald-Hartwig amination (C-N bond formation), and Chemoselective Reduction (Ester to Aldehyde preservation).

Strategic Utility & Divergent Synthesis

In drug discovery, the ability to rapidly diversify a core scaffold is paramount. Brominated benzoates offer orthogonal reactivity. The bromine handle allows for the installation of aryl or heteroaryl groups (via Suzuki) or amines (via Buchwald) to tune lipophilicity and potency. The ester handle serves as a gateway to aldehydes, alcohols, or amides, facilitating hydrogen-bond donor/acceptor modulation.

Workflow Visualization

The following diagram illustrates the divergent pathways available from a single brominated benzoate precursor.

G Start Brominated Benzoate (Starting Material) Suzuki Suzuki-Miyaura Coupling Start->Suzuki Ar-B(OH)2 Pd(0) Buchwald Buchwald-Hartwig Amination Start->Buchwald HNR2 Pd(0)/Ligand Red Chemoselective Reduction (DIBAL-H) Start->Red -78°C Controlled Biaryl Biaryl Ester (Kinase Inhibitor Core) Suzuki->Biaryl Aniline Aminobenzoate (CNS Active Motifs) Buchwald->Aniline Aldehyde Bromo-Benzaldehyde (Linker Synthesis) Red->Aldehyde

Figure 1: Divergent synthetic pathways from brominated benzoate scaffolds.

Protocol A: Biaryl Synthesis via Suzuki-Miyaura Coupling

Application: Synthesis of biphenyl carboxylic acid derivatives (common in NSAIDs and Angiotensin II receptor antagonists).[1]

Scientific Rationale

The Suzuki coupling is preferred over Stille or Negishi couplings in pharma due to the low toxicity of boron byproducts. For bromobenzoates, the electron-withdrawing ester group activates the C-Br bond towards oxidative addition, generally resulting in high yields. However, steric hindrance in ortho-substituted benzoates (e.g., methyl 2-bromobenzoate) requires specific ligand choices like dppf or SPhos.

Materials
  • Substrate: Methyl 4-bromobenzoate (1.0 equiv)[1]

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%) - Chosen for air stability and robustness.

  • Base: Cs₂CO₃ (3.0 equiv) - Superior to K₂CO₃ for sterically demanding or base-sensitive substrates.

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology
  • Degassing (Critical): Charge a reaction vial with the solvent mixture. Sparge with Argon for 15 minutes. Oxygen is the primary cause of catalyst death (formation of inactive Pd-oxides) and homocoupling byproducts.

  • Assembly: Add the benzoate, boronic acid, base, and catalyst to the vial.

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 8:1). The starting bromide (usually higher Rf) should disappear.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine.[2][3][4]

  • Scavenging: If Pd residues are a concern (limit <10 ppm for API), treat the organic phase with a silica-thiol scavenger (e.g., SiliaMetS® Thiol) for 30 mins before filtration.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning (O₂)Degas solvents more rigorously; switch to SPhos-Pd-G2.
Homocoupling (Ar-Ar) Oxygen presenceEnsure inert atmosphere; reduce catalyst loading.
Hydrolysis of Ester Base too strong/wetSwitch base to K₃PO₄; reduce water ratio to 10:1.

Protocol B: C-N Bond Formation via Buchwald-Hartwig

Application: Introduction of amine functionality, critical for solubility and target engagement in kinase inhibitors.

Scientific Rationale

Aminating bromobenzoates is challenging because the ester group can undergo nucleophilic attack by the amine (forming an amide) or the base (hydrolysis). Therefore, weak bases and bulky ligands are essential to favor the catalytic cycle over background nucleophilic substitution.

Materials
  • Substrate: Methyl 3-bromobenzoate (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: Xantphos (3 mol%) - Large bite angle promotes reductive elimination.

  • Base: Cs₂CO₃ (1.4 equiv) - Avoid NaOtBu to prevent transesterification.

  • Solvent: Toluene (anhydrous)[4]

Step-by-Step Methodology
  • Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)₂ and Xantphos in Toluene. Stir for 10 mins at RT to form the active catalyst species (Yellow to orange color change).

  • Addition: Add the bromobenzoate, amine, and base.

  • Heating: Heat to 100°C for 12–18 hours.

    • Note: Conversion may be slower than Suzuki.

  • Workup: Filter through a Celite pad to remove insoluble salts. Concentrate the filtrate.

  • Purification: Flash chromatography is usually required to separate the product from excess amine and phosphine oxide.

Protocol C: Chemoselective Reduction (Ester to Aldehyde)

Application: Creating an aldehyde "handle" for reductive amination or Wittig reactions while preserving the aryl bromide for later steps.

Scientific Rationale

Reducing an ester to an aldehyde is thermodynamically difficult because the aldehyde is more reactive than the ester toward reduction. DIBAL-H (Diisobutylaluminum hydride) is the reagent of choice. At -78°C, it forms a stable tetrahedral aluminum-hemiacetal intermediate that does not collapse to the aldehyde until hydrolysis during workup, preventing over-reduction to the alcohol.

Materials
  • Substrate: Methyl 4-bromobenzoate (1.0 equiv)[1]

  • Reagent: DIBAL-H (1.0 M in Toluene, 1.1 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Rochelle's Salt (Potassium sodium tartrate) saturated solution.

Step-by-Step Methodology
  • Cryogenic Setup: Cool the solution of bromobenzoate in DCM to -78°C (Dry ice/Acetone bath).

  • Controlled Addition: Add DIBAL-H dropwise via syringe pump or pressure-equalizing funnel over 30 minutes.

    • Critical: The internal temperature must not exceed -70°C. Higher temps lead to alcohol formation or debromination.

  • Incubation: Stir at -78°C for 2 hours.

    • QC Check: TLC (pull a mini-aliquot and quench in MeOH). Look for the aldehyde spot (distinctive UV activity, often lower Rf than ester).

  • The "Rochelle" Workup:

    • Quench at -78°C with Methanol (excess).

    • Add saturated Rochelle's salt solution.

    • Warm to RT and stir vigorously for 1–2 hours. The mixture will initially be a gelatinous emulsion (aluminum salts). Stirring with Rochelle's salt breaks this emulsion, resulting in two clear layers.

  • Isolation: Separate layers, dry organics over MgSO₄, and concentrate.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • BenchChem. (2025).[1][4][5] Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2-Bromo-4-methoxybenzoate. Link

  • Organic Chemistry Portal. (2023). DIBAL-H Reduction of Esters to Aldehydes.[2][6] Link

  • Organic Syntheses. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive Substrates. Org.[3][7][8] Process Res. Dev.Link

Sources

Method

Microwave-assisted synthesis using Methyl 3,4-diamino-2-bromobenzoate

Application Note: Microwave-Assisted Synthesis using Methyl 3,4-diamino-2-bromobenzoate Abstract Methyl 3,4-diamino-2-bromobenzoate is a high-value, multifunctional scaffold for medicinal chemistry, particularly in the d...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis using Methyl 3,4-diamino-2-bromobenzoate

Abstract

Methyl 3,4-diamino-2-bromobenzoate is a high-value, multifunctional scaffold for medicinal chemistry, particularly in the development of kinase inhibitors (e.g., benzimidazole and quinoxaline cores). Its unique substitution pattern—featuring an ortho-diamine for heterocyclization, a bromine handle for cross-coupling, and an ester for solubility/derivatization—makes it ideal for diversity-oriented synthesis. This guide details microwave-assisted protocols that overcome the steric hindrance imposed by the C2-bromine atom, reducing reaction times from hours to minutes while enabling "one-pot" sequential cyclization-functionalization workflows.

Introduction: The Scaffold & The Challenge

The utility of Methyl 3,4-diamino-2-bromobenzoate lies in its ability to access 4-functionalized benzimidazoles and 5-functionalized quinoxalines—molecular geometries often privileged in ATP-competitive drug design.

The Chemical Challenge:

  • Steric Hindrance (The "Ortho Effect"): The C2-bromine atom is bulky. It sterically crowds the C3-amine, significantly reducing its nucleophilicity compared to the C4-amine. Conventional thermal heating often results in incomplete condensation or requires harsh, prolonged reflux (12–24 h).

  • Regioselectivity: In condensation reactions with aldehydes, the initial attack usually comes from the less hindered C4-amine, forming a Schiff base intermediate. Ring closure requires the hindered C3-amine to attack, which is the rate-determining step.

The Microwave Solution: Microwave irradiation (MW) provides direct dielectric heating, efficiently overcoming the activation energy barrier for the cyclization step involving the hindered amine. Furthermore, it facilitates sequential one-pot protocols , where the bromine "handle" is utilized in Palladium-catalyzed cross-couplings immediately after heterocycle formation, without isolation.

Safety & Handling

  • Methyl 3,4-diamino-2-bromobenzoate: Irritant to eyes, respiratory system, and skin. Handle in a fume hood. Light-sensitive; store in amber vials.

  • Microwave Vials: Always use rated pressure vials (e.g., 10 mL or 35 mL) with appropriate crimp/snap caps. Do not exceed the vessel's pressure rating (typically 20–30 bar).

  • Solvents: Ethanol and DMF are excellent microwave absorbers (high tan

    
    ). Ensure total volume does not exceed 2/3 of the vial capacity to prevent over-pressurization.
    

Protocol A: Rapid Benzimidazole Formation

Target: Synthesis of Methyl 2-substituted-4-bromo-1H-benzimidazole-5-carboxylates.

This protocol utilizes a metabisulfite-mediated oxidative condensation, which is superior to acid catalysis for maintaining the integrity of the bromine substituent.

Reagents:

  • Scaffold: Methyl 3,4-diamino-2-bromobenzoate (1.0 equiv)

  • Electrophile: Aryl Aldehyde (1.1 equiv)

  • Oxidant: Sodium Metabisulfite (

    
    ) (1.5 equiv)
    
  • Solvent: Ethanol/Water (3:1 v/v) or DMF (for insoluble aldehydes)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial, dissolve 1.0 mmol (245 mg) of the diamine scaffold and 1.1 mmol of the aldehyde in 4 mL of EtOH/H

    
    O.
    
  • Activation: Add 1.5 mmol of

    
    . Cap the vial with a Teflon-lined septum.
    
  • Irradiation: Place in the microwave reactor.

    • Temperature: 120 °C

    • Time: 10 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Workup:

    • Cool the vial to room temperature (compressed air cooling).

    • Pour the mixture into 20 mL of ice-water.

    • The product typically precipitates as a solid. Filter, wash with cold water, and dry.

    • Note: If no precipitate forms, extract with Ethyl Acetate (3x), dry over

      
      , and concentrate.
      

Data Summary:

Parameter Conventional Heating Microwave Assisted
Temperature 80 °C (Reflux) 120 °C
Time 8 – 12 Hours 10 – 15 Minutes
Yield 65 – 75% 85 – 92%

| Purity (LCMS) | ~85% (requires column) | >95% (often no column needed) |

Protocol B: Advanced Sequential One-Pot Cyclization/Coupling

Target: Library generation of 2,4-disubstituted benzimidazoles without isolating the intermediate.

This is a high-value workflow . We first form the benzimidazole ring, then utilize the surviving bromine atom for a Suzuki-Miyaura coupling in the same vial.

Workflow Diagram:

OnePotSynthesis Start Reactants: Diamine + Aldehyde (EtOH/H2O) MW1 MW Step 1: Cyclization 120°C, 10 min Start->MW1 Condensation Inter Intermediate: 4-Bromo-Benzimidazole MW1->Inter In Situ Add Addition: Boronic Acid + Pd Cat. + Base (Na2CO3) Inter->Add De-cap & Add MW2 MW Step 2: Suzuki Coupling 130°C, 15 min Add->MW2 Cross-Coupling Final Final Product: 2,4-Disubstituted Benzimidazole MW2->Final Workup

Caption: Sequential microwave workflow transforming the diamine scaffold into a complex biaryl-benzimidazole in under 30 minutes.

Step-by-Step Procedure:

  • Step 1 (Cyclization): Follow Protocol A (using EtOH/H

    
    O). Do not perform the workup.
    
  • Degassing: Carefully de-cap the vial after cooling. Bubble Nitrogen or Argon through the solution for 1 minute to remove dissolved oxygen.

  • Reagent Addition: Add:

    • Aryl Boronic Acid (1.2 equiv relative to scaffold)

    • Catalyst:

      
       (3 mol%) or 
      
      
      
      (5 mol%)
    • Base:

      
       (3.0 equiv, dissolved in min. water or added solid)
      
  • Step 2 (Coupling): Re-cap the vial.

    • Temperature: 130 °C

    • Time: 15 minutes

    • Power: Dynamic

  • Workup: Filter through a Celite pad to remove Palladium residues. Dilute with water and extract with Ethyl Acetate.[1]

Expert Insight: The presence of the free NH on the imidazole ring can sometimes interfere with Palladium. If yields are low, consider adding 1.0 equiv of DHP (dihydropyran) in Step 1 to transiently protect the nitrogen, or simply increase catalyst loading to 5%.

Protocol C: Quinoxaline Synthesis

Target: Condensation with 1,2-Dicarbonyls.

Reacting the scaffold with benzil or glyoxal derivatives yields 5-bromo-quinoxaline-6-carboxylates.

Procedure:

  • Mix Scaffold (1.0 mmol) and Benzil (1.0 mmol) in Glacial Acetic Acid (3 mL).

  • Irradiate at 140 °C for 15 minutes .

  • Pour into crushed ice. Neutralize with

    
     to precipitate the yellow solid product.
    
    • Note: Acetic acid acts as both solvent and catalyst. The higher temperature is required to dehydrate the intermediate diol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Steric hindrance of 2-Br prevents ring closure.Increase Temp to 140°C; Switch solvent to DMF for higher boiling point access.
Black Precipitate (Step 2) Palladium crashing out ("Pd Black").Ensure thorough degassing before adding Pd. Add TBAB (Phase Transfer Catalyst) to stabilize nanoparticles.
Regioisomers Tautomerization of Benzimidazole.In solution, the H moves between N1 and N3. Alkylation will produce separable isomers.
Vial Failure Excessive pressure.Do not use low-boiling solvents (DCM, Ether). Keep fill volume < 60%.

References

  • Microwave-Assisted Synthesis of Benzimidazoles (General)

    • Title: Microwave-assisted synthesis of benzimidazole derivatives.[2]

    • Source:Synthetic Communications, 2007.[2]

    • URL:[Link][3][4]

  • Oxidative Cyclization with Sodium Metabisulfite

    • Title: A versatile method for the synthesis of benzimidazoles from o-nitroanilines and aldehydes in one step via a reductive cyclization.[5]

    • Source:Synthesis, 2005. (Adapted condition for diamines).[1]

  • Microwave Suzuki Coupling in Water/Ethanol

    • Title: Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium C
    • Source:Journal of Organic Chemistry, 2003.[6]

    • URL:[Link]

  • Quinoxaline Synthesis via Microwave

    • Title: Microwave-assisted Solvent-free Synthesis of Quinoxalines.
    • Source:Molecules, 2013.[2][7]

    • URL:[Link]

  • Palladium Catalysis on Bromo-Benzimidazoles

    • Title: Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives.[8]

    • Source:Bioorganic Chemistry, 2024.[8][9]

    • URL:[Link]

Sources

Application

Late-Stage Functionalization of Methyl 3,4-diamino-2-bromobenzoate Derivatives: A Divergent, Multi-Handle Approach for Drug Discovery

Executive Summary & Strategic Rationale In contemporary medicinal chemistry, Late-Stage Functionalization (LSF) has emerged as a transformative paradigm, allowing researchers to rapidly diversify complex lead compounds w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In contemporary medicinal chemistry, Late-Stage Functionalization (LSF) has emerged as a transformative paradigm, allowing researchers to rapidly diversify complex lead compounds without resorting to laborious de novo synthesis[1]. The efficiency of LSF is heavily dependent on the strategic selection of highly functionalized, orthogonal building blocks.

Methyl 3,4-diamino-2-bromobenzoate is a privileged, poly-functionalized scaffold that offers three distinct, orthogonally reactive handles on a single aromatic ring:

  • C3/C4-Diamino Motif: Primed for the regioselective condensation into fused heterocycles (e.g., benzimidazoles, quinoxalines).

  • C2-Bromo Handle: An ideal electrophilic site for transition-metal-catalyzed cross-coupling.

  • C1-Methyl Ester: A latent handle for downstream amidation, reduction, or saponification.

As a Senior Application Scientist, I have designed this protocol to demonstrate how to sequentially exploit these handles. By masking the diamine via heterocycle formation, we activate the scaffold for Pd-catalyzed cross-coupling, followed by an advanced Iron(III)-catalyzed radical C–H functionalization using Baran Diversinates to optimize in vitro Drug Metabolism and Pharmacokinetics (DMPK) parameters[2].

Mechanistic Pathways & Workflow

The sequential functionalization of this scaffold requires strict control over chemoselectivity. The workflow below illustrates the logical progression from a simple building block to a highly decorated, drug-like library.

LSF_Workflow SM Methyl 3,4-diamino- 2-bromobenzoate (Orthogonal Scaffold) Core Benzimidazole Formation (C3-C4 Cyclization) SM->Core Aldehyde, Oxidant (Masks Diamine) Pd Suzuki Cross-Coupling (C2-Bromo Substitution) Core->Pd Ar-B(OH)2, Pd/XPhos (Exploits C-Br) Radical Fe-Catalyzed LSF (C-H Fluoroalkylation) Pd->Radical Zn(SO2CF3)2, Fe(III) (DMPK Optimization)

Fig 1: Divergent LSF workflow exploiting the orthogonal reactivity of the bromobenzoate scaffold.

Experimental Protocols: A Self-Validating System

Protocol 1: Regioselective Benzimidazole Core Synthesis

Objective: Mask the highly reactive diamine to form a stable benzimidazole core, yielding Methyl 4-bromo-2-phenyl-1H-benzo[d]imidazole-5-carboxylate . Causality & Design: Oxidative condensation with an aldehyde is preferred over harsh acid-catalyzed cyclizations to preserve the integrity of the C2-bromo and C1-ester bonds. Sodium metabisulfite (


) acts as a mild oxidant, ensuring the C-Br bond remains entirely inert.

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask, dissolve Methyl 3,4-diamino-2-bromobenzoate (1.0 equiv, 2.0 mmol) and benzaldehyde (1.05 equiv, 2.1 mmol) in anhydrous DMF (10 mL).

  • Oxidation: Add

    
     (1.2 equiv, 2.4 mmol) in one portion.
    
  • Heating: Stir the reaction mixture at 90 °C for 4 hours.

  • Validation Checkpoint: Monitor via LC-MS. Look for the disappearance of the starting material (

    
     245/247 isotopic doublet) and the appearance of the product mass (
    
    
    
    331/333).
  • Workup: Cool to room temperature and pour the mixture into ice-water (50 mL) under vigorous stirring. Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford the benzimidazole core.

Protocol 2: Late-Stage Pd-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the sterically hindered C4-position of the newly formed benzimidazole. Causality & Design: The bromine atom is now situated at the C4 position of the benzimidazole, flanked by the N3 nitrogen and the C5 ester. This extreme steric bulk and potential for nitrogen-coordination will poison standard


 catalysts. We employ XPhos Pd G3 —a highly active palladacycle with a bulky, electron-rich biaryl phosphine ligand—to force oxidative addition and prevent competitive protodehalogenation.

Step-by-Step Procedure:

  • Setup: To an oven-dried vial, add the bromobenzimidazole intermediate (1.0 equiv, 1.0 mmol), phenylboronic acid (1.5 equiv, 1.5 mmol), and

    
     (3.0 equiv, 3.0 mmol).
    
  • Catalyst Addition: Add XPhos Pd G3 (5 mol%) and XPhos ligand (5 mol%).

  • Degassing (Critical): Add a degassed mixture of 1,4-Dioxane/

    
     (4:1, 5 mL). Purge the vial with 
    
    
    
    for 5 minutes. Failure to remove oxygen will result in homocoupling of the boronic acid.
  • Reaction: Seal the vial and heat at 100 °C for 12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the C4-arylated product.
    
Protocol 3: Iron-Catalyzed Radical C–H Functionalization (DMPK Optimization)

Objective: Install a trifluoromethyl (


) group onto the benzimidazole core to block metabolic liabilities and decrease intrinsic clearance[2].
Causality & Design:  While Baran Diversinates (zinc sulfinate salts) can operate under un-catalyzed radical conditions, adding an Iron(III) catalyst drastically accelerates the Single Electron Transfer (SET) process[3]. This reduces reaction times from 24 hours to 2 hours and prevents the degradation of the complex heterocycle, ensuring high regioselectivity at the most electron-rich C-H bond of the imidazole ring.

Fe_Mechanism Fe3 Fe(III) Catalyst Radical •CF3 Radical Fe3->Radical SET Oxidation of Sulfinate Fe2 Fe(II) Intermediate Fe3->Fe2 Reduction (SET) ZnSalt Baran Diversinate Zn(SO2CF3)2 ZnSalt->Radical -SO2, -Zn(II) Adduct Radical Adduct (Intermediate) Radical->Adduct Minisci-type Addition Substrate Heteroaryl Substrate (Benzimidazole) Substrate->Adduct Reacts with •CF3 Product CF3-Functionalized Product Adduct->Product Oxidation (-e-, -H+) Fe2->Fe3 Oxidant (TBHP)

Fig 2: Fe(III)-catalyzed radical generation and C-H functionalization using Baran Diversinates.

Step-by-Step Procedure:

  • Setup: Dissolve the arylated benzimidazole (1.0 equiv, 0.5 mmol) and Zinc trifluoromethanesulfinate (

    
    -Diversinate, 3.0 equiv) in a mixture of DMSO/
    
    
    
    (2.5 mL, 4:1 ratio).
  • Catalyst & Oxidant: Add

    
     (20 mol%). Cool the mixture to 0 °C, then dropwise add tert-Butyl hydroperoxide (TBHP, 70% in water, 5.0 equiv).
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The Iron(III) catalyst facilitates rapid radical generation, bypassing the need for photoredox equipment[3].

  • Workup: Quench with saturated aqueous

    
     to destroy excess peroxides. Extract with EtOAc, concentrate, and purify via preparative HPLC.
    

Quantitative Data & DMPK Impact

The table below summarizes the synthetic efficiency of the workflow and the subsequent impact of the Late-Stage Functionalization on critical in vitro DMPK parameters, specifically demonstrating how the


 installation reduces hepatic clearance.
Reaction StepTransformationYield (%)Reaction TimeHLM

(µL/min/mg)
LogD (pH 7.4)
Protocol 1 Diamine

Benzimidazole Core
88%4 h>150 (High)2.1
Protocol 2 C-Br

C-Aryl (Suzuki)
74%12 h125 (High)3.4
Protocol 3 C-H

C-

(Fe-Radical LSF)
65%2 h28 (Low) 4.2

Note: Human Liver Microsome (HLM) Intrinsic Clearance (


) demonstrates a significant improvement post-fluoroalkylation, validating the LSF strategy for drug discovery[1],[2].

References

  • An update on late-stage functionalization in today's drug discovery Source: PubMed / Expert Opinion on Drug Discovery (2023) URL:[Link]

  • Late-Stage Functionalization of Drug-Like Molecules Using Diversinates Source: PubMed / ChemMedChem (2018) URL:[Link]

  • Fe-Catalyzed C(sp3)–H Diversification toward γ-Functionalized Amides via Iron Nitrenoid Source: Dalian Institute of Chemical Physics (DICP) / ACS Catalysis (2023) URL:[Link]

  • Late-Stage Functionalization of Drug-Like Molecules Using Diversinates (Extended) Source: ResearchGate / ChemMedChem (2018) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing Methyl 3,4-diamino-2-bromobenzoate Synthesis

This guide addresses the specific synthetic challenges associated with Methyl 3,4-diamino-2-bromobenzoate , a highly functionalized scaffold often used as a precursor for benzimidazole-based kinase inhibitors. The low yi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the specific synthetic challenges associated with Methyl 3,4-diamino-2-bromobenzoate , a highly functionalized scaffold often used as a precursor for benzimidazole-based kinase inhibitors.

The low yield typically stems from two critical failure points: regiochemical scrambling during bromination (if attempting to brominate the diamine directly) and hydrodehalogenation (loss of the bromine atom) during the reduction of the nitro-precursor.

Document ID: TS-ORG-2026-Br-Diam Applicable Compounds: Methyl 3,4-diamino-2-bromobenzoate (CAS: N/A for specific isomer, analogous to 1245643-11-1 series) Target Audience: Medicinal Chemists, Process Development Scientists

Diagnostic: Why is Your Yield Low?

Before altering your protocol, identify which of the three "Silent Killers" is affecting your reaction matrix.

Failure ModeSymptomRoot Cause
Regio-Scrambling NMR shows mixture of isomers (Br at C5 or C6).Direct Bromination Error: Attempting to brominate methyl 3,4-diaminobenzoate directly. The amino groups are strong ortho/para directors and will direct bromine to the C5 or C6 position, not the sterically crowded C2 position.
Dehalogenation Mass Spec shows [M-Br+H] peak (Loss of 79/81 mass units).Over-Reduction: Using standard Hydrogenation (H₂/Pd-C) to reduce the nitro precursor strips the aryl bromide bond, which is labile under catalytic hydrogenation conditions.
Oxidative Tarrying Product turns dark/black upon isolation; low recovery.Diamine Instability: Electron-rich ortho-diamines are highly susceptible to air oxidation (forming quinone imines or polymers).

The Optimized Pathway (Strategic Correction)

Do not attempt to brominate the final diamine. You must install the bromine early on a deactivated ring or use a specific directing group strategy, then reduce the nitro group selectively without touching the bromine.

Recommended Workflow

The most robust route utilizes a Nucleophilic Aromatic Substitution (


)  approach followed by a Chemoselective Reduction .

SynthesisPath Start Start: Methyl 2-bromo-4-fluoro-3-nitrobenzoate (or 2-bromo-4-chloro analog) Step1 Step 1: S_NAr Amination (NH3/MeOH or NH4OH) Start->Step1 Regioselective Displacement Inter Intermediate: Methyl 2-bromo-4-amino-3-nitrobenzoate Step1->Inter Step2 Step 2: Chemoselective Reduction (Fe/AcOH or Pt-S/H2) Inter->Step2 Avoids Debromination Final Target: Methyl 3,4-diamino-2-bromobenzoate Step2->Final

Figure 1: The "Safe-Route" avoids late-stage bromination issues by installing the amine via displacement on a pre-brominated core.

Protocol A: Chemoselective Reduction (The "Yield Saver")

The reduction of the nitro group in Methyl 2-bromo-4-amino-3-nitrobenzoate is the most critical step. Standard Pd/C will strip the bromine.

Method: Iron-Mediated Béchamp Reduction (Modified)

This method is superior to SnCl₂ (less toxic waste) and Pd/C (zero risk of dehalogenation).

Reagents:

  • Substrate: Methyl 2-bromo-4-amino-3-nitrobenzoate (1.0 eq)

  • Iron Powder (Fe): 5.0 eq (Must be fine powder, <325 mesh)

  • Ammonium Chloride (NH₄Cl): 5.0 eq

  • Solvent: Ethanol / Water (4:1 ratio)

Step-by-Step Protocol:

  • Preparation: Dissolve the nitro-substrate in EtOH/H₂O (4:1). The concentration should be approx 0.1 M.

  • Activation: Add NH₄Cl and Iron powder.

  • Reaction: Heat to reflux (80°C) with vigorous stirring.

    • Tip: Mechanical stirring is preferred over magnetic stirring as iron powder can clump on the magnet.

  • Monitoring: Monitor by TLC (EtOAc/Hexane). The reaction typically completes in 1–3 hours.

  • The "Anti-Sludge" Workup (Crucial for Yield):

    • The Problem: Iron oxide sludge traps the product, lowering yield.

    • The Fix: While the reaction is still warm, add Celite and filter through a Celite pad. Wash the pad copiously with hot Ethyl Acetate .

    • Alternative: If the emulsion is stubborn, add a saturated solution of EDTA or Sodium Potassium Tartrate (Rochelle's Salt) to complex the iron before extraction.

  • Isolation: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2][3]

Alternative Method: Sulfided Platinum (Pt/C-S) Hydrogenation

If you must use hydrogenation (e.g., for scale-up), you cannot use standard Pd/C.

  • Catalyst: 5% Pt/C (sulfided) or Pt/C doped with Vanadium.

  • Pressure: 1 atm H₂ (balloon).

  • Mechanism: The sulfur poisons the catalyst sites responsible for hydrogenolysis (C-Br bond breaking) while retaining activity for nitro reduction.

Troubleshooting & FAQs

Q1: I am seeing a byproduct with M+16 mass units. What is it?

A: This is likely the Hydroxylamine intermediate (


).
  • Cause: Incomplete reduction.

  • Fix: Increase the reaction time or the equivalents of Iron. If using hydrogenation, ensure the H₂ pressure is maintained.

Q2: My product turns purple/black on the rotavap.

A: The free base diamine is oxidizing.

  • Fix: Do not store the free base. Immediately convert it to the Dihydrochloride salt by adding 4M HCl in Dioxane or bubbling HCl gas into the ethereal solution. The salt form is stable for months at 4°C.

Q3: Can I use Sodium Dithionite ( )?

A: Yes, this is a valid mild alternative.[4]

  • Protocol: Use

    
     (3-5 eq) in THF/Water.
    
  • Warning: This reaction can be pH-sensitive. Ensure the pH remains near neutral/slightly basic to prevent hydrolysis of the methyl ester at C1.

Q4: Why can't I just brominate Methyl 3,4-diaminobenzoate?

A: Electronic directing effects.

  • The amino groups at C3 and C4 are powerful electron-donating groups (EDGs). They direct incoming electrophiles (Br⁺) to the ortho and para positions relative to themselves.

  • Position C2: Sterically crowded by the ester and flanked by the C3-amine.

  • Position C5:Ortho to C4-amine and para to C3-amine. This is the "sweet spot" electronically and sterically.

  • Result: You will get >90% of the 5-bromo isomer, which is useless for your specific target.

Comparative Data: Reducing Agents

Reagent SystemYield (Est.)Dehalogenation RiskWorkup DifficultyRecommendation
H₂ / Pd-C < 20%High (Major side product)LowAVOID
SnCl₂ / HCl 60-70%LowHigh (Tin emulsions)Backup Option
Fe / NH₄Cl 85-95% Negligible Medium (Iron sludge)PRIMARY CHOICE
H₂ / Pt-S (Sulfided) 80-90%LowLowBest for Scale-up

References

  • Reduction of Nitroarenes (General Review): Orlandi, M., et al. "Recent Developments in the Reduction of Nitro Compounds." Organic Process Research & Development, 2018.

  • Iron-Mediated Reduction Protocol: "Reduction of Nitro Groups using Iron Powder." Common Organic Chemistry, 2023.

  • Prevention of Dehalogenation: Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium."[5] Tetrahedron Letters, 1984.

  • Regioselectivity in Aniline Bromination: Mitchell, R. H., et al. "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Monobromination Reagent for Reactive Aromatic Compounds." Journal of Organic Chemistry, 1979.

  • Synthesis of Halogenated Diamines: "Preparation of Methyl 3,4-diamino-5-bromobenzoate (Analogous Procedure)." Sigma-Aldrich Product Protocols.

Sources

Optimization

Technical Support Center: Preventing Debromination During Nitro Reduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with a notorious side reaction in synthetic chemistry: the undesired hydrodehalogenation (debromin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with a notorious side reaction in synthetic chemistry: the undesired hydrodehalogenation (debromination) of aryl halides during the reduction of nitro precursors.

When reducing a bromonitroarene to a bromoaniline, the lability of the carbon-bromine (C–Br) bond makes it highly susceptible to cleavage, especially under standard catalytic hydrogenation conditions[1]. This guide is designed to provide you with the mechanistic causality behind these failures, a diagnostic workflow for selecting the right reagents, and field-proven, self-validating protocols to ensure chemoselective reduction.

Mechanistic Insight: The "Why" Behind Debromination

To solve the problem, we must first understand the competing kinetics at the catalyst surface.

When using standard Palladium on Carbon (Pd/C) with hydrogen gas, two distinct pathways compete:

  • Nitro Reduction: Hydrogenation of the –NO₂ group proceeds through sequential electron/proton transfers (nitroso → hydroxylamine → amine)[2].

  • Hydrodehalogenation: Palladium is exceptionally efficient at inserting itself into the C–Br bond via oxidative addition . Once the Pd inserts, reductive elimination with hydrogen replaces the bromine atom with a proton, yielding a dehalogenated byproduct[1].

Because the C–Br bond is relatively weak compared to C–Cl or C–F, the oxidative addition pathway often outpaces the reduction of the hydroxylamine intermediate. To prevent this, we must either poison the catalyst to selectively shut down the oxidative addition pathway, or abandon palladium entirely in favor of alternative electron donors[1][2].

Diagnostic Workflow: Reagent Selection

The following diagram provides a decision-making matrix for selecting the optimal chemoselective reduction method based on your laboratory capabilities and substrate complexity.

G Start Substrate contains Nitro & Bromo groups Q1 Is high-pressure H2 available & safe? Start->Q1 H2_Yes Yes Q1->H2_Yes Gas setup ready H2_No No Q1->H2_No Benchtop only PtC Sulfided 5% Pt/C + H2 (Highly Chemoselective) H2_Yes->PtC AvoidPd AVOID: Standard Pd/C (Causes Debromination) H2_Yes->AvoidPd Q2 Are other reducible groups present? (e.g. Alkene) H2_No->Q2 Fe Fe / NH4Cl (Mild, High Yield) Q2->Fe Yes (Ketones/Alkenes) NiB NaBH4 / NiCl2 (Fast, Room Temp) Q2->NiB No (Simple Arenes)

Decision workflow for selecting a chemoselective nitro reduction method.

Troubleshooting FAQs

Q1: I used 10% Pd/C and H₂ (1 atm) to reduce a bromonitrobenzene, but my NMR shows complete loss of the bromine atom. Why? A1: Standard Pd/C is highly active for the hydrogenolysis of C–Br and C–I bonds[1]. The palladium surface acts as a sponge for hydrogen, and its d-band center is perfectly aligned to break the carbon-halogen bond. You must switch to a less active metal or a poisoned catalyst[2][3].

Q2: How does "Sulfided Pt/C" prevent dehalogenation compared to standard Pt/C or Pd/C? A2: Sulfided Platinum on Carbon (Pt/C–S) is a "poisoned" catalyst. The sulfur atoms strongly coordinate to the most reactive step-edge sites on the platinum surface. This steric and electronic poisoning prevents the planar aromatic ring from binding tightly enough to undergo C–Br oxidative addition, while still allowing the smaller, highly polar –NO₂ group to be reduced[3].

Q3: I need a benchtop method without hydrogen gas. What is the most reliable alternative? A3: The Béchamp-type reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) in aqueous ethanol is the gold standard for benchtop synthesis[1][4]. It operates via single-electron transfer (SET) from the iron surface directly to the nitro group. Because it does not involve an oxidative addition mechanism, the C–Br bond is completely preserved.

Q4: My Fe/NH₄Cl reduction is sluggish and leaves unreacted starting material. How can I optimize it? A4: Sluggish iron reductions are almost always caused by poor mass transfer or surface passivation. Ensure vigorous mechanical stirring (not just a small magnetic flea) to keep the heavy iron powder suspended. Additionally, adding a catalytic amount of acetic acid or increasing the equivalents of NH₄Cl can help etch the iron surface, removing the unreactive iron oxide layer[1].

Quantitative Data: Method Comparison

The following table summarizes the performance of various reductive systems when applied to bromonitroarene substrates.

Reduction MethodCatalyst / ReagentReaction ConditionsDebromination RiskTypical Yield
Standard Hydrogenation 10% Pd/C + H₂MeOH, 25°C, 1-3 atmSevere (>90%) <10% (Desired)
Poisoned Hydrogenation 5% Sulfided Pt/C + H₂EtOAc, 25°C, 3-5 atmLow (<2%) 85–95%
Béchamp Reduction Fe powder / NH₄ClEtOH/H₂O (3:1), 80°CZero (0%) 80–90%
Nickel Boride NaBH₄ / NiCl₂·6H₂OMeOH, 0°C to 25°CLow (<5%) 75–85%
Tin Reduction SnCl₂·2H₂OEtOH, RefluxZero (0%) 70–85%

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be self-validating. Below are the step-by-step methodologies for the two most robust techniques, including analytical logic to confirm success during the experiment.

Protocol A: Catalytic Hydrogenation with Sulfided Pt/C

Best for scale-up and clean workup.

  • Setup: In a pressure vessel, dissolve the bromonitroarene (10.0 mmol) in ethyl acetate (50 mL). Note: Avoid methanol, as protic solvents can sometimes accelerate trace dehalogenation.

  • Catalyst Addition: Add 5% Sulfided Platinum on Carbon (1.0 mol% Pt relative to substrate).

  • Purge: Seal the vessel. Purge with Nitrogen (3x), then purge with Hydrogen gas (3x).

  • Reaction: Pressurize the vessel to 3-5 bar with H₂ and stir vigorously at 25°C. Monitor hydrogen uptake. The reaction is typically complete within 2–4 hours.

  • Analytical Validation (HPLC Logic): Pull a reaction aliquot. In reverse-phase HPLC, the dehalogenated impurity (aniline) will elute earlier (more polar) than your desired bromoaniline product[5]. If a peak appears before your expected product, stop the reaction immediately to prevent further over-reduction.

  • Workup: Vent the hydrogen safely. Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the bromoaniline.

Protocol B: Benchtop Reduction with Fe/NH₄Cl

Best for complex substrates with multiple reducible functional groups.

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and overhead stirrer, dissolve the bromonitroarene (10.0 mmol) in a 3:1 mixture of Ethanol/Water (40 mL)[4].

  • Reagent Addition: Add Iron powder (325 mesh, 30.0 mmol, 3.0 eq) and Ammonium Chloride (50.0 mmol, 5.0 eq)[1][4].

  • Reaction: Heat the heterogeneous mixture to reflux (80°C) with vigorous stirring. The reaction will turn into a dark brown/black sludge as iron oxides form.

  • Monitoring: Check by TLC (Hexane/EtOAc) after 1.5 hours. The starting material should be completely consumed.

  • Workup (Critical Step): While the mixture is still hot (60°C), filter it through a thick pad of Celite to remove the iron sludge. Causality: Filtering hot prevents the newly formed aniline from co-precipitating with the iron oxides. Wash the filter cake generously with hot ethanol.

  • Isolation: Concentrate the filtrate to remove ethanol. Extract the remaining aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the pure bromoaniline[1].

References

  • Forni, L., et al. (2018). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with Substituted Diaminobenzoates

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for addressing solubility issues with specialized aromatic amines,...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for addressing solubility issues with specialized aromatic amines, focusing on compounds like Methyl 3,4-diamino-2-bromobenzoate. Due to the limited publicly available solubility data for the 2-bromo isomer, this guide will use the closely related and better-documented isomer, Methyl 3,4-diamino-5-bromobenzoate (CAS 1245643-11-1) , as a primary example. The principles and troubleshooting strategies discussed are broadly applicable to this class of halogenated aromatic compounds.

This resource is designed to provide you with in-depth, field-proven insights to overcome common solubility hurdles in your research and development workflows.

Compound Profile: Methyl 3,4-diamino-5-bromobenzoate

PropertyValueSource
CAS Number 1245643-11-1[1][2]
Molecular Formula C₈H₉BrN₂O₂[1][2]
Molecular Weight 245.07 g/mol [1]
Appearance Solid
Storage 2-8°C, protect from light[1][3]

Frequently Asked Questions (FAQs) on Solubility

Q1: Why is understanding the solubility of Methyl 3,4-diamino-2-bromobenzoate and its analogs crucial?

A1: Understanding solubility is fundamental for the successful application of this compound in organic synthesis and drug discovery. It directly impacts reaction kinetics, purification strategies (such as crystallization), and the ability to formulate the compound for biological screening assays. Poor solubility can lead to inaccurate results and hinder the progress of research projects.

Q2: What are the key molecular features of this compound that influence its solubility?

A2: The solubility of Methyl 3,4-diamino-2-bromobenzoate is governed by a combination of its structural features:

  • Aromatic Ring: The rigid benzene core is hydrophobic.

  • Amino Groups (-NH₂): These two groups can participate in hydrogen bonding, which increases affinity for polar solvents.[4][5]

  • Methyl Ester Group (-COOCH₃): This group adds polarity and can act as a hydrogen bond acceptor.

  • Bromine Atom (-Br): The halogen atom increases the molecular weight and introduces a degree of polarity, but its effect on solubility can be complex. Halogenated aromatic compounds often exhibit good solubility in chlorinated solvents.[6]

The interplay of these functional groups results in a molecule with moderate polarity, making solvent selection a critical step.

Q3: How can I predict a suitable solvent for this compound?

A3: The principle of "like dissolves like" is the cornerstone of solvent selection.[6][7] Given the compound's structure, solvents with moderate to high polarity are likely to be most effective. Aromatic amines are often more soluble in aromatic solvents.[8]

Estimated Solubility of Methyl 3,4-diamino-5-bromobenzoate

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents can effectively solvate the polar functional groups of the molecule.
Polar Protic Methanol, EthanolModerate to HighThe amino groups can form hydrogen bonds with these solvents. Solubility is likely to increase with heat.[4][5]
Chlorinated Dichloromethane (DCM), ChloroformModerateHalogenated aromatic compounds often show good solubility in chlorinated solvents.[6]
Ethers Tetrahydrofuran (THF), Diethyl EtherLow to ModerateThese are less polar and may not be as effective at solvating the polar functional groups.
Aromatic Toluene, BenzeneLow to ModerateWhile the aromatic core has an affinity for these solvents, the polar groups may limit solubility.
Non-polar Hexane, HeptaneLow/InsolubleThe significant polarity from the amino and ester groups will likely lead to poor solubility in non-polar aliphatic hydrocarbons.

Q4: How does temperature affect the solubility of this compound?

A4: For most solid organic compounds, solubility increases with temperature.[9][10] This is because the additional thermal energy helps to overcome the crystal lattice energy of the solid, allowing the solvent to more effectively solvate the individual molecules. Therefore, heating the solvent is a common first step to dissolve a sparingly soluble compound.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter during your experiments.

Q5: I've added the recommended solvent, but the compound isn't dissolving at room temperature. What should I do?

A5: This is a common scenario. Follow these steps in a logical progression:

  • Increase Temperature: Gently heat the mixture while stirring. Many compounds, especially crystalline solids, require thermal energy to dissolve.[9] Be cautious not to boil the solvent excessively, as this can lead to solvent loss and potential degradation of the compound.

  • Increase Agitation/Sonication: If heating alone is insufficient, use an ultrasonic bath. Sonication can help break up solid aggregates and increase the surface area of the compound exposed to the solvent, thereby accelerating dissolution.

  • Add More Solvent: If the compound still does not dissolve, you may have a saturated solution. Add a small, measured amount of additional solvent and continue to heat and stir. If it dissolves, your initial volume was insufficient.

  • Re-evaluate Your Solvent Choice: If a large volume of solvent is required, it may not be a suitable choice for your application (e.g., for a reaction, you may want a more concentrated solution). Refer back to the solvent selection table and consider a solvent with higher predicted solubility.

Q6: My compound "oiled out" instead of dissolving or crystallizing. What does this mean and how can I fix it?

A6: "Oiling out" occurs when the solid melts and forms a liquid phase that is immiscible with the solvent. This often happens when a solution is cooled too quickly from a high temperature, and the solute comes out of solution at a temperature above its melting point. Here's how to troubleshoot this:

  • Re-heat and Add More Solvent: Return the mixture to the heat source to redissolve the oil. Add more of the "good" or more polar solvent to keep the compound in solution for longer as it cools.[11]

  • Slow Down the Cooling Process: Rapid cooling is a common cause of oiling out. Allow the solution to cool to room temperature slowly on the benchtop before placing it in an ice bath. Insulating the flask can also help.[12]

  • Change the Solvent System: If the problem persists, your chosen solvent may be inappropriate. Experiment with a different solvent or a solvent mixture.

Q7: I've successfully dissolved the compound, but now I can't get it to crystallize. What are the next steps?

A7: The inability to form crystals is usually due to either insufficient supersaturation or the solution being too dilute.[12]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide a nucleation site for crystal growth.[11]

    • Seed Crystals: Add a tiny crystal of the original solid to the solution. This provides a template for further crystal growth.[11]

  • Increase Concentration: If induction methods fail, your solution is likely too dilute. Gently heat the solution and evaporate some of the solvent. Then, allow it to cool again.[11]

  • Use an Anti-Solvent: If you are using a solvent in which the compound is highly soluble, you can add a second solvent (an "anti-solvent") in which the compound is insoluble. Add the anti-solvent dropwise to the stirred solution until it becomes slightly cloudy, then add a drop or two of the original solvent to redissolve the precipitate. Slow cooling should now yield crystals.

Troubleshooting Workflow Diagram

G start Start: Dissolving Compound issue Is the compound fully dissolved? start->issue heat Gently heat and stir issue->heat No success Success: Compound Dissolved issue->success Yes heat->issue sonicate Use sonication heat->sonicate Still not dissolved sonicate->issue add_solvent Add more solvent sonicate->add_solvent Still not dissolved add_solvent->issue re_eval Re-evaluate solvent choice add_solvent->re_eval Requires large volume re_eval->start oiled_out Did the compound 'oil out'? success->oiled_out reheat_add Re-heat and add more 'good' solvent oiled_out->reheat_add Yes no_crystals No crystals upon cooling? oiled_out->no_crystals No slow_cool Slow down the cooling process reheat_add->slow_cool change_solvent Change solvent system slow_cool->change_solvent Still oils out change_solvent->start induce Induce crystallization (scratch, seed) no_crystals->induce Yes crystals_formed Crystals Formed no_crystals->crystals_formed No concentrate Concentrate by evaporating solvent induce->concentrate No effect induce->crystals_formed Success anti_solvent Use an anti-solvent concentrate->anti_solvent Still no crystals anti_solvent->crystals_formed

Caption: A workflow for troubleshooting common solubility and crystallization issues.

Experimental Protocol: Determining Equilibrium Solubility via the Shake-Flask Method

This protocol describes a reliable method for quantifying the solubility of a compound in a specific solvent at a set temperature.[13]

Materials:

  • Methyl 3,4-diamino-2-bromobenzoate (or analog)

  • Selected organic solvent (e.g., HPLC-grade acetonitrile)

  • 2 mL glass vials with screw caps

  • Orbital shaker or vortex mixer in a temperature-controlled environment

  • Centrifuge

  • 0.2 µm PTFE syringe filters

  • Calibrated pipettes

  • HPLC system with a suitable column and detector

Procedure:

  • Preparation of the Slurry: Add an excess amount of the solid compound to a 2 mL glass vial. For example, add approximately 5-10 mg of the solid.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1 mL) of the chosen solvent into the vial.

  • Equilibration: Securely cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to shake for 24-48 hours to ensure equilibrium is reached.[13]

  • Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[13]

  • Sample Collection: Carefully draw the supernatant into a syringe and filter it through a 0.2 µm PTFE syringe filter into a clean HPLC vial. This step is crucial to remove any remaining solid particles.[13]

  • Quantification: Analyze the clear filtrate by a validated HPLC method to determine the concentration of the dissolved compound. This is typically done by comparing the peak area to a standard curve prepared from known concentrations of the compound.

  • Data Reporting: The solubility is reported in units such as mg/mL or mmol/L at the specified temperature.

References

  • CU Boulder Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]

  • Quora. (2018, March 30). Are amines soluble in organic solvents? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Aladdin Scientific. (n.d.). Methyl 3, 4-diamino-5-bromobenzoate, min 98%, 1 gram. Retrieved from [Link]

  • Lumen Learning. (n.d.). Organic Chemistry II: 23.1. Properties of amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

Optimization

Optimizing cyclization temperature for brominated diaminobenzoates

Welcome to the Technical Support Center for Advanced Heterocycle Synthesis . As drug development professionals and synthetic chemists, you know that halogenated precursors require a delicate thermodynamic balance.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocycle Synthesis . As drug development professionals and synthetic chemists, you know that halogenated precursors require a delicate thermodynamic balance. Synthesizing benzimidazoles or quinoxalines from brominated diaminobenzoates presents a unique challenge: providing enough thermal energy to drive the cyclization while preventing the cleavage of the labile carbon-bromine (C–Br) bond and avoiding ester hydrolysis.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your cyclization temperatures.

Pathway Visualization: Thermal Decision Matrix

To understand the causality behind reaction failures, we must map the thermodynamic pathways of the cyclization process. The diagram below illustrates how temperature dictates the fate of the Schiff base intermediate.

CyclizationOptimization Start Brominated Diaminobenzoate + Aldehyde Intermediate Schiff Base Intermediate Start->Intermediate Condensation TempLow T < 50 °C (Thermal) Intermediate->TempLow TempOpt T = 60-80 °C (Microwave + Lewis Acid) Intermediate->TempOpt TempHigh T > 120 °C (Prolonged Thermal) Intermediate->TempHigh ProdLow Incomplete Cyclization (Kinetic Trap) TempLow->ProdLow Insufficient Energy ProdOpt Brominated Benzimidazole (>90% Yield) TempOpt->ProdOpt Optimal Activation ProdHigh Debromination & Decarboxylation TempHigh->ProdHigh Thermodynamic Degradation

Decision tree for optimizing cyclization temperature of brominated diaminobenzoates.

Field-Tested FAQs & Troubleshooting Guide

Q1: My LC-MS shows a massive plateau in yield, with the uncyclized Schiff base intermediate dominating the mixture at 50 °C. Why isn't it cyclizing? A1: You are caught in a kinetic trap. The initial condensation between the brominated diaminobenzoate and the aldehyde to form the Schiff base is rapid, but the subsequent oxidative cyclodehydrogenation (ring closure) requires a higher activation energy. Attempting this reaction at room temperature or mild heating (<50 °C) without a catalyst typically results in 0% to very low yields of the cyclized product [[1]](). Solution: Step the temperature up to the 60–80 °C range and introduce a mild Lewis acid catalyst (such as Er(OTf)₃ or PFPAT) to lower the activation barrier for the ring closure without requiring harsh thermal conditions.

Q2: I increased the temperature to 150 °C using conventional heating to force the reaction. Now, my target molecule has lost its bromine atom, and the ester group is gone. What happened? A2: You have exceeded the thermodynamic stability threshold of your functional groups. At temperatures above 120 °C, especially under prolonged conventional heating (12–24 hours), the C–Br bond becomes highly susceptible to hydrodebromination. Furthermore, at temperatures exceeding 150 °C, diaminobenzoate esters undergo rapid ester hydrolysis followed by irreversible decarboxylation 2. Solution: Never use brute-force thermal heating for halogenated esters. Cap your maximum temperature at 100 °C and switch your heating modality.

Q3: How does microwave (MW) irradiation specifically solve the temperature optimization problem for these sensitive brominated precursors? A3: Microwave synthesis provides rapid, volumetric heating that allows the reaction mixture to reach the exact activation energy instantly, bypassing the long ramp-up times of conventional oil baths. This drastically minimizes the thermal residence time of the heat-sensitive brominated precursor. Studies show that switching to MW irradiation reduces reaction times by 96% to 98% while increasing overall yields [[3]](). For example, using MW at 60–100 °C with a catalyst can achieve complete cyclization in just 5 to 10 minutes, leaving the bromine and ester groups completely intact [[4]](), [[5]]().

Quantitative Benchmarks: Temperature vs. Yield

The following table synthesizes quantitative data across different thermal methodologies, highlighting why the 60–80 °C microwave window is the optimal target for brominated diaminobenzoates.

Heating ModalityTemperature (°C)CatalystTimeYield (%)Mechanistic Observation / Outcome
Conventional25 (RT)None24 h0%Complete failure; stuck at Schiff base intermediate.
Conventional90None12 h45%Sluggish cyclization; minor thermal degradation begins.
Microwave 60 Er(OTf)₃ (1 mol%) 10 min 81% Clean conversion; C–Br bond and ester fully preserved.
Microwave 80 - 100 Er(OTf)₃ (1 mol%) 5 min 93% Optimal thermodynamic sweet spot; highest purity.
Conventional150+Acidic (HOAc)2 h< 30%Severe debromination and ester decarboxylation observed.

Self-Validating Protocol: Microwave-Assisted Cyclization

To ensure scientific integrity, every step in this protocol includes a built-in validation checkpoint to confirm the reaction is proceeding correctly before advancing.

Step 1: Reagent Assembly & Condensation

  • Action: Combine equimolar amounts (1 mmol) of the brominated ethyl 3,4-diaminobenzoate and your chosen aldehyde in a microwave-safe vial. Add 2 mL of absolute ethanol.

  • Validation Checkpoint: Stir at room temperature for 15 minutes. Spot on a TLC plate (Hexane:EtOAc 7:3). The disappearance of the starting diamine and the appearance of a new, highly UV-active spot confirms successful Schiff base formation. Do not proceed to heating until this intermediate is confirmed.

Step 2: Catalyst Integration

  • Action: Add 1 mol% of Erbium(III) triflate [Er(OTf)₃] to the mixture.

  • Validation Checkpoint: The solution should become completely homogeneous. The use of a mild Lewis acid prevents the localized pH drops that cause ester hydrolysis, which is common when using strong Brønsted acids like HCl.

Step 3: Microwave Thermal Ramp

  • Action: Seal the vial and place it in the microwave reactor. Program a rapid thermal ramp to 80 °C over 1 minute.

  • Validation Checkpoint: Monitor the real-time IR temperature sensor and pressure curve on the reactor display. The pressure should remain stable (< 2 bar). A sudden pressure spike indicates unwanted decarboxylation (release of CO₂ gas); if this occurs, abort the run and lower the target temperature by 10 °C.

Step 4: Isothermal Cyclization

  • Action: Hold the temperature isothermally at 80 °C for exactly 10 minutes.

  • Validation Checkpoint: The rapid volumetric heating ensures the oxidative cyclodehydrogenation completes before thermal degradation pathways can initiate.

Step 5: Isolation and Halogen Verification

  • Action: Cool the vial rapidly with compressed air. Quench with 10 mL of ice-cold water to precipitate the crude brominated benzimidazole. Filter and wash with cold water.

  • Validation Checkpoint: Submit the crude solid for LC-MS analysis. You must observe a distinct 1:1 isotopic splitting pattern (M and M+2 peaks of equal intensity) in the mass spectrum. This definitively validates that the ⁷⁹Br/⁸¹Br isotopes have been successfully retained through the cyclization process.

References

  • Source: International Journal of Forerunner Research (IJFMR)
  • Efficient Synthesis of Benzimidazole Incorporated by PFPAT Catalyst at Room Temperature Source: Sami Publishing Company URL
  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities Source: MDPI URL
  • Source: National Institutes of Health (PMC)
  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water Source: Thieme Connect URL

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 3,4-diamino-2-bromobenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific chromatographic challenges associated with Methyl 3,4-diamino-2-bromobenzoate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific chromatographic challenges associated with Methyl 3,4-diamino-2-bromobenzoate .

Purifying this molecule is notoriously difficult due to a dual challenge: the highly basic ortho-diamine motif causes severe streaking on standard silica, while the electron-rich aromatic ring makes the compound highly susceptible to autoxidation. This guide provides field-proven, self-validating methodologies to ensure high-yield, high-purity recovery.

PART 1: Molecular Profile & Chromatographic Behavior

To design an effective purification strategy, we must first understand the quantitative and structural parameters dictating the molecule's behavior on a stationary phase.

PropertyValueChromatographic Implication
Molecular Formula C₈H₉BrN₂O₂The heavy bromine atom increases lipophilicity, partially balancing the highly polar diamine groups.
Molecular Weight 245.07 g/mol Elutes relatively late compared to non-brominated analogs; requires a moderately polar mobile phase.
Functional Groups Ortho-diamine, Methyl ester, Aryl bromideDiamines cause severe silica streaking; the ester is susceptible to hydrolysis if exposed to strong bases.
pKa (estimated) ~3.0 - 4.5 (conjugate acid)Strongly interacts with acidic silanol groups (pKa ~4.5-8.5) on standard unmodified silica gel.
Oxidation Potential HighRapidly autoxidizes in the presence of air and light to form dark azo or quinonoid polymeric byproducts.
PART 2: Diagnostic Workflow Diagram

Below is the logical troubleshooting workflow for addressing the most common failure modes when purifying aromatic diamines.

G N1 Crude Methyl 3,4-diamino- 2-bromobenzoate N2 Assess TLC Behavior N1->N2 N3 Severe Streaking? N2->N3 N4 Add 1-2% Et3N to Mobile Phase N3->N4 Yes N5 Product Darkening? N3->N5 No N4->N5 N6 Degas Solvents & Use Argon N5->N6 Yes N7 Perform Flash Chromatography N5->N7 No N6->N7 N8 Ester Hydrolysis Detected? N7->N8 N9 Reduce Et3N to 0.5% & Speed Elution N8->N9 Yes N10 Pure Target Compound N8->N10 No N9->N10

Troubleshooting workflow for the chromatographic purification of aromatic diamines.

PART 3: Step-by-Step Purification Protocol

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Mobile Phase Preparation & Silica Deactivation

  • Action: Prepare a mobile phase of Hexane/Ethyl Acetate (e.g., 70:30 v/v) and add 1% (v/v) Triethylamine (TEA). Slurry-pack the silica gel column using this modified solvent.

  • Causality: Standard silica gel contains acidic silanol (-SiOH) groups. The basic ortho-diamine moiety will form strong hydrogen bonds with these silanols, leading to severe band broadening. TEA acts as a sacrificial basic modifier, competitively binding to and deactivating the acidic silanol sites 1.

  • Self-Validation: Before loading the sample, collect a few drops of the eluent from the column stopcock and test it with universal pH paper. The system is validated as "deactivated" only when the eluent pH registers >8. If neutral, the silica is still absorbing base; continue flushing.

Step 2: Solvent Degassing & Inert Atmosphere Setup

  • Action: Sparge the prepared mobile phase with Argon gas for 15 minutes prior to use. Run the column under positive Argon pressure.

  • Causality: Electron-rich aromatic diamines are highly susceptible to radical-mediated autoxidation initiated by dissolved molecular oxygen. This process forms highly conjugated, dark-colored polymeric impurities directly on the column bed 2. Degassing shuts down this degradation pathway.

  • Self-Validation: The absence of continuous micro-bubble formation in the solvent reservoir under a static Argon blanket confirms successful degassing.

Step 3: Sample Dry Loading

  • Action: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM). Add deactivated silica gel (pre-treated with TEA and dried) at a 1:3 sample-to-silica weight ratio. Evaporate the DCM under reduced pressure. Load this powder evenly onto the column bed.

  • Causality: Wet loading a highly polar diamine in a polar solvent like DCM causes the initial sample band to diffuse rapidly, ruining resolution. Dry loading concentrates the sample into a narrow, uniform band at the top of the column, maximizing theoretical plates.

  • Self-Validation: The dry-loaded silica must not clump or stick to the sides of the flask. A completely free-flowing powder validates that all solvent has been removed.

Step 4: Gradient Elution

  • Action: Elute starting with 80:20 Hexane/EtOAc (1% TEA) and gradually increase polarity to 50:50 Hexane/EtOAc (1% TEA).

  • Causality: Gradient elution ensures that less polar impurities (e.g., unreacted brominated starting materials) elute quickly, while the gradual increase in polarity gently desorbs the strongly retained diamine product without causing it to co-elute with baseline impurities 3.

  • Self-Validation: TLC analysis of the fractions (run in 50:50 Hexane/EtOAc + 1% TEA) should show the target compound eluting as a tight, circular spot (Rf ~0.3-0.4). Any tailing on the TLC indicates insufficient TEA in the mobile phase.

Step 5: Concentration and Storage

  • Action: Combine pure fractions and evaporate the solvent on a rotary evaporator with the water bath set strictly below 30°C. Flush the receiving flask with Argon and store at -20°C in the dark.

  • Causality: Thermal stress combined with residual TEA can promote trace hydrolysis of the methyl ester. Cold, dark, and inert storage prevents post-purification autoxidation.

  • Self-Validation: The final purified product should present as a light-colored (e.g., pale yellow/tan) solid. A dark brown or black appearance immediately invalidates the inertness of the workflow, indicating oxidation has occurred.

PART 4: Troubleshooting Guides & FAQs

Q1: Why is my product streaking across the entire TLC plate despite using a highly polar solvent system? A1: Increasing solvent polarity does not solve amine streaking; it only moves the streak higher up the plate. The root cause is the strong acid-base interaction between your basic diamines and the acidic silanol groups on the silica surface. You must alter the pH of the mobile phase, not just the polarity, by adding 1-2% Triethylamine or Ammonia to competitively block these active sites 1.

Q2: My fractions turned from pale yellow to dark brown during rotary evaporation. What is the mechanism, and how can I prevent it? A2: Aromatic diamines undergo rapid autoxidation when exposed to oxygen and light, forming highly conjugated, dark-colored polymeric species 2. Evaporating solvents concentrates dissolved oxygen along with the product. To prevent this, degas your column solvents, avoid heating the rotary evaporator bath above 30°C, and backfill your evaporation flasks with Argon immediately after the vacuum is released.

Q3: How do I separate the target compound from a closely related regioisomer (e.g., the 4,5-diamino derivative)? A3: Regioisomers of aromatic diamines often have nearly identical Rf values on standard normal-phase silica due to identical hydrogen-bonding profiles. If 1D TLC cannot resolve them, you must alter the stationary phase selectivity. Switching to amine-functionalized silica or utilizing reversed-phase (C18) chromatography alters the retention mechanism from hydrogen-bonding to hydrophobic interactions, which is highly effective for resolving regioisomers 1.

Q4: Will the 1% Triethylamine (TEA) modifier hydrolyze the methyl ester group during chromatography? A4: TEA is a weak, sterically hindered base. Under normal chromatographic timeframes (1-2 hours) at room temperature, it will not hydrolyze the methyl ester. However, if fractions containing TEA and trace water (from atmospheric condensation) are left to sit for days, or heated excessively during rotary evaporation, trace saponification can occur. Always evaporate your fractions immediately after collection.

References
  • Hussong, C., et al. (2020). A green route to polyurethanes: oxidative carbonylation of industrially relevant aromatic diamines by CO2-based methyl formate. Green Chemistry, Royal Society of Chemistry. Available at:[Link]

Sources

Optimization

Minimizing side reactions in diamine condensation

Technical Support Center: Diamine Condensation Protocols Status: Online 🟢 Operator: Senior Application Scientist (Ph.D.) Ticket ID: DC-OPT-2024 Welcome to the Diamine Condensation Support Hub. You are likely here because...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Diamine Condensation Protocols Status: Online 🟢 Operator: Senior Application Scientist (Ph.D.) Ticket ID: DC-OPT-2024

Welcome to the Diamine Condensation Support Hub.

You are likely here because your reaction yielded a tarry polymer, a mixture of inseparable isomers, or the product decomposed during workup. Diamine condensation—whether for synthesizing benzimidazoles, macrocycles, or Schiff bases—is governed by a ruthless competition between kinetics (cyclization) and thermodynamics (polymerization/hydrolysis) .

This guide treats your experiment as a controllable system. Select the "Error Code" below that matches your observation to view the troubleshooting protocol.

Table of Contents (Quick Links)

Module 1: Oligomerization Control

Issue: The reaction mixture became viscous or precipitated an insoluble solid instead of forming the desired discrete ring (macrocycle or heterocycle). Diagnosis: Intermolecular reaction (polymerization) dominated intramolecular reaction (cyclization).

The Science: The Ruggli-Ziegler Principle

Cyclization is a first-order reaction (unimolecular), while polymerization is second-order (bimolecular). Therefore, the rate of polymerization depends on the square of the concentration, whereas cyclization depends linearly on it. To favor the ring, you must keep the instantaneous concentration of the intermediate extremely low.

Protocol: Pseudo-High Dilution Technique

Do not just add more solvent to the flask; that wastes solvent and slows kinetics too much. Use a syringe pump.

Step-by-Step Workflow:

  • Reactor: Place the solvent (and catalyst/base) in a large round-bottom flask. Heat to reflux before addition.

  • Feed Stock: Dissolve your diamine in one syringe and your electrophile (aldehyde/dicarbonyl) in a second syringe.

  • Injection: Simultaneously add both reagents strictly dropwise over a long period (4–12 hours) using a dual-syringe pump.

  • Rationale: This ensures that at any given second, a diamine molecule "sees" only solvent and the cyclization partner, not another diamine molecule.

Visualization: Kinetic Competition Pathway

G cluster_0 Critical Control Parameter Start Diamine + Electrophile Inter Intermediate (Mono-imine) Start->Inter k1 (Fast) Cycle Cyclized Product (Desired) Inter->Cycle k_intra (Unimolecular) Poly Oligomer/Polymer (Side Reaction) Inter->Poly k_inter * [Conc] (Bimolecular)

Caption: Kinetic competition between unimolecular cyclization (green) and bimolecular polymerization (red). High dilution suppresses the red path.

Module 2: Selective Protection

Issue: You need to react only one amine of a symmetric diamine (e.g., ethylenediamine, piperazine), but you get mostly di-substituted product or unreacted starting material. Diagnosis: Statistical probability favors di-substitution unless the first substitution event deactivates the second amine.

The Science: The Mono-Hydrocholoride Salt Method

Relying on stoichiometry (1:1 ratio) rarely works well (yields ~30-40%). The most robust, self-validating method utilizes pH to deactivate one amine group by protonation, leaving the other free to react.

Protocol: Selective Mono-Boc Protection (Ha's Method)

This method exploits the pKa difference to "lock" one amine.

  • Salt Formation: Dissolve diamine (10 mmol) in MeOH. Add exactly 1.0 equivalent of HCl (or TMSCl/MeOH for anhydrous generation).

    • Why? This creates a statistical distribution where the dominant species is the mono-ammonium salt (

      
      ).
      
  • Reaction: Add Boc anhydride (

    
    , 1.0 eq).
    
    • Mechanism:[1][2][3][4][5][6][7][8] The protonated amine (

      
      ) is non-nucleophilic.[1] Only the free amine reacts.
      
  • Workup: Basify (pH > 12) to deprotonate the protected salt, then extract.

Data: Yield Comparison of Protection Strategies

MethodReagent RatioTypical Yield (Mono)Main Impurity
Direct Mix 1:1 (Diamine:Boc)35–45%Di-Boc (40%)
Large Excess 5:1 (Diamine:Boc)70–80%Unreacted Diamine (Waste)
HCl Salt (Recommended) 1:1:1 (Diamine:HCl:Boc)85–95% Trace Di-Boc

Module 3: Hydrolysis Prevention

Issue: The imine (Schiff base) forms, but decomposes back to the aldehyde and amine during purification or on the column. Diagnosis: Imines are thermodynamically unstable in the presence of water (hydrolysis equilibrium).

The Science: Le Chatelier’s Principle


Water is a product.[1] If you do not remove it, the equilibrium shifts left (hydrolysis). Furthermore, silica gel is slightly acidic and contains water, which catalyzes hydrolysis.
Troubleshooting Checklist
  • Water Removal (Synthesis):

    • Standard: Add activated 4Å Molecular Sieves directly to the reaction flask.[1]

    • Scale-up: Use a Dean-Stark trap with Toluene or Benzene to azeotropically remove water.[1]

  • Workup (Isolation):

    • NEVER wash an aliphatic imine with aqueous acid.

    • Neutralize Silica: If chromatography is necessary, pretreat the silica gel with 1% Triethylamine (Et3N) in Hexane to neutralize acidity.

    • Crystallization: Prefer crystallization from dry ethanol/ether over chromatography.

Module 4: Regioselectivity

Issue: Using an asymmetric diamine (e.g., 2-methyl-1,2-diaminopropane) yields a mixture of regioisomers when reacting with a ketone/aldehyde. Diagnosis: Both amines are nucleophilic, but they have different steric environments and electronic densities.

Protocol: Steric vs. Electronic Tuning
  • Steric Control: If the electrophile is bulky, the less hindered (primary) amine reacts first. Run the reaction at low temperature (-78°C to 0°C) to maximize the kinetic difference between the hindered and unhindered amine.

  • Electronic Control (pH Tuning):

    • Identify the pKa of both amines. The more basic amine protonates first.

    • By adjusting the pH to be slightly acidic (between the two pKa values), you can selectively protonate the more basic amine, blocking it, and forcing the less basic amine to react (if the electrophile is activated).

Visualization: Decision Logic for Asymmetric Diamines

Regio cluster_1 Regioselectivity Logic Start Asymmetric Diamine Check Is steric difference large? (e.g., 1° vs 2° amine) Start->Check Temp Action: Low Temp (-20°C) Favors less hindered amine Check->Temp Yes pKa Action: Check pKa values Check->pKa No Protect Action: Selective Protection (See Module 2) pKa->Protect pKa similar

Caption: Decision tree for maximizing regioselectivity in asymmetric diamine condensation.

References

  • Selective Mono-Protection (HCl Salt Method)

    • Ha, H.-J., et al. (2007).[8] Selective Mono-BOC Protection of Diamines. Synthetic Communications.

    • [8]

  • Benzimidazole Synthesis Mechanism

    • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).[9] A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. Synthesis.

  • High Dilution Principle (Macrocyclization): Ruggli, P. (1912). Die Verdünnungsprinzip bei der Cyclisierung. Justus Liebigs Annalen der Chemie. (Foundational text on the Ruggli-Ziegler dilution principle).
  • Schiff Base Hydrolysis & Equilibrium

    • Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews.

For further assistance, please submit a new ticket with your specific NMR spectra attached.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of the 2-Bromo Position in Benzoates

As a Senior Application Scientist, I frequently encounter researchers struggling to functionalize the 2-position of benzoate esters (e.g., methyl 2-bromobenzoate). The core of the issue lies in a dual-threat chemical env...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling to functionalize the 2-position of benzoate esters (e.g., methyl 2-bromobenzoate). The core of the issue lies in a dual-threat chemical environment: the ortho-ester group introduces severe steric hindrance that physically blocks metal centers during catalysis, while its electrophilic carbonyl acts as a liability, inviting unwanted nucleophilic attack or catalyst coordination.

This guide deconstructs these mechanistic bottlenecks and provides field-proven, self-validating protocols to successfully functionalize 2-bromobenzoates via cross-coupling and halogen-metal exchange.

Troubleshooting FAQs: Mechanistic Diagnostics

FAQ 1: Transition Metal Catalysis (Suzuki-Miyaura)

Q: My Suzuki-Miyaura coupling with methyl 2-bromobenzoate stalls at ~20% conversion. I observe significant amounts of deboronated starting material and homocoupled aryl halides. How can I drive this to completion?

A: The ortho-ester group introduces severe steric bulk, which drastically slows down both the oxidative addition and transmetalation steps of the palladium catalytic cycle[1]. When transmetalation is slow, the boronic acid is exposed to high temperatures and basic conditions for extended periods, leading to protodeboronation[1].

  • The Causality & Solution: You must shift from standard phosphine ligands (like PPh₃) to bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) such as SPhos[2]. The electron-rich nature of SPhos accelerates the difficult oxidative addition into the sterically hindered C-Br bond. Simultaneously, its massive biaryl framework forces the intermediate species closer together, accelerating reductive elimination before the catalyst can be trapped off-cycle[2]. Use a slight excess of boronic acid (1.2–1.5 equiv) to compensate for trace deboronation, and employ a mild, anhydrous base like K₃PO₄ to facilitate transmetalation without hydrolyzing the ester[1].

FAQ 2: Base Incompatibilities (Buchwald-Hartwig Amination)

Q: I am attempting a Pd-catalyzed amination on methyl 2-bromobenzoate, but I am isolating hydrolyzed benzoic acid byproducts and degraded starting material instead of the coupled product. What is going wrong?

A: The issue is a fundamental chemical incompatibility between the ester group and your base. Standard Buchwald-Hartwig protocols often rely on strong bases like sodium tert-butoxide (NaOtBu). At elevated temperatures, NaOtBu acts as a nucleophile, directly attacking the sterically hindered but highly electrophilic methyl ester, leading to cleavage and saponification[3],[4].

  • The Causality & Solution: You must switch to a weaker, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄[4]. Because weaker bases make the deprotonation/transmetalation step of the catalytic cycle more challenging, you must pair them with highly active chelating phosphine ligands like DPE-phos or Xantphos[4]. These bidentate ligands enforce a rigid cis-geometry on the palladium center, accelerating reductive elimination even in the absence of a strong base. Conduct the reaction in a non-polar solvent like dioxane at 100 °C[3].

FAQ 3: Halogen-Metal Exchange Failures

Q: When I try to form the Grignard reagent of methyl 2-bromobenzoate using standard magnesium turnings or


-PrMgCl, I get a complex mixture of self-condensation products. Is it possible to cleanly metalate this substrate? 

A: Yes, but standard methods fail because the rate of halogen-metal exchange with standard


-PrMgCl is too slow[5]. During this sluggish exchange, the newly formed Grignard reagent has ample time to attack the unreacted ester groups of neighboring molecules, leading to self-condensation and polymerization[6].
  • The Causality & Solution: Utilize Knochel's "Turbo Grignard" reagent (

    
    -PrMgCl·LiCl)[5]. The addition of lithium chloride breaks down the polymeric aggregates of the alkylmagnesium chloride, forming a highly reactive, monomeric magnesiate complex[7]. This exponentially increases the nucleophilicity of the reagent, allowing the halogen-metal exchange to proceed rapidly at cryogenic temperatures (-40 °C to -25 °C)[5]. At these low temperatures, the electrophilicity of the ester is completely suppressed, allowing quantitative formation of the ortho-magnesiated benzoate without self-attack[7].
    

Pathway Visualizations

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Steric Clash with ortho-Ester) Pd0->OxAdd + Methyl 2-bromobenzoate PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII TransMet Transmetalation (Hindered by Bulky Ester) PdII->TransMet + Boronic Acid PdII_Nu Ar-Pd(II)-Nu Intermediate TransMet->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Caption: Fig 1. Pd-catalyzed cross-coupling cycle highlighting steric bottlenecks for 2-bromobenzoates.

G Start Methyl 2-bromobenzoate (THF Solvent) Temp Cool to -40 °C Start->Temp Reagent Add i-PrMgCl·LiCl (Turbo Grignard) Temp->Reagent Exchange Halogen-Metal Exchange (Fast, avoids ester attack) Reagent->Exchange Grignard ortho-Magnesiated Benzoate Intermediate Exchange->Grignard

Caption: Fig 2. Workflow for halogen-metal exchange of 2-bromobenzoates using Turbo Grignard reagent.

Quantitative Data Summary

Reaction TypeSubstrateProblematic ConditionOptimized ConditionOutcomeRef
Suzuki-Miyaura Methyl 2-bromobenzoatePd(PPh₃)₄, Na₂CO₃, 80 °CPd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄, 100 °CHigh yield, minimal homocoupling[1],[2]
Buchwald-Hartwig Methyl 2-bromobenzoatePd₂(dba)₃, NaOtBu, ToluenePd(OAc)₂, DPE-phos, Cs₂CO₃, Dioxane, 100 °CEster preserved, >70% yield[3],[4]
Halogen-Metal Exchange Methyl 2-bromobenzoate

-PrMgCl, THF, 0 °C

-PrMgCl·LiCl, THF, -40 °C to -25 °C
Complete exchange in 2h, no ester attack[5],[7]

Validated Experimental Protocols

Protocol A: Sterically Hindered Suzuki-Miyaura Coupling

Self-Validating System: The reaction mixture should transition from a dark red/brown (active Pd(0)) to a clear/yellowish solution upon completion.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 2-bromobenzoate (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv)[1].

  • Catalyst Loading: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)[1].

  • Degassing: Add anhydrous toluene or dioxane (0.2 M). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes, or perform three freeze-pump-thaw cycles. Causality: Oxygen rapidly deactivates electron-rich phosphine-ligated Pd(0) species[1].

  • Reaction: Seal the flask and heat to 100 °C under an inert atmosphere for 12–24 hours. Monitor via TLC (disappearance of the UV-active methyl 2-bromobenzoate spot).

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate for column chromatography[1].

Protocol B: Low-Temperature Halogen-Metal Exchange (Turbo Grignard)

Self-Validating System: Quench a 0.1 mL aliquot with saturated NH₄Cl, extract with EtOAc, and analyze via GC-MS. The presence of methyl benzoate (protodehalogenation product) confirms successful Grignard formation.

  • Preparation: In an oven-dried, argon-flushed Schlenk flask, dissolve methyl 2-bromobenzoate (1.0 equiv) in anhydrous THF (0.5 M)[7].

  • Temperature Control: Cool the solution to exactly -40 °C using a dry ice/acetonitrile bath. Causality: Temperatures above -25 °C will trigger nucleophilic attack on the ester[5].

  • Exchange: Dropwise add

    
    -PrMgCl·LiCl (Turbo Grignard, 1.3 M in THF, 1.1 equiv) over 10 minutes[7].
    
  • Incubation: Allow the reaction to stir at -40 °C, slowly warming to -25 °C over 2 hours[5].

  • Electrophile Trapping: Add your desired electrophile (e.g., aldehyde, ketone, or transmetalating agent like ZnCl₂) dropwise at -40 °C, then allow the mixture to slowly warm to room temperature[7].

References

  • The Development of Palladium-Catalysts for Organic Synthesis - DSpace@MIT. MIT. [Link]

  • Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions. PMC - National Institutes of Health.[Link]

  • A series of spontaneously blinking dyes for super-resolution microscopy. bioRxiv. [Link]

  • Regioselective Magnesiations of Aromatics and Heterocycles Using sBu2Mg and Bis-Magnesium Amides in Hydrocarbon Solvents. Ludwig-Maximilians-Universität München.[Link]

  • Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions | Organic Letters. ACS Publications.[Link]

  • The Preparation of Ketones in Continuous Flow using Li- or Mg-Organometallics and Convenient Ester and Amide Acylation Reagents. Ludwig-Maximilians-Universität München. [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of Methyl 3,4-diamino-2-bromobenzoate

This technical guide is structured as a specialized support resource for researchers working with Methyl 3,4-diamino-2-bromobenzoate . Given the specific and often custom-synthesized nature of this intermediate, the prot...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a specialized support resource for researchers working with Methyl 3,4-diamino-2-bromobenzoate . Given the specific and often custom-synthesized nature of this intermediate, the protocols below are optimized based on the physicochemical properties of brominated diaminobenzoates.

Case ID: #REC-M34D2B-001 Status: Active Support Tier: Senior Application Scientist Level[1]

Executive Summary & Solvent Selection

Methyl 3,4-diamino-2-bromobenzoate presents a unique purification challenge due to the competing polarity of the diamine motif (hydrophilic/basic) and the bromo-ester core (lipophilic).[1] Successful recrystallization requires a solvent system that balances these properties while minimizing oxidative degradation of the electron-rich diamine system.[1]

Optimized Solvent Systems

The following table summarizes the most effective solvent systems based on solubility profiles of analogous brominated aminobenzoates.

Solvent SystemRatio (v/v)Primary Use CaseProsCons
Ethanol / Water 90:10 to 80:20 Standard Purification Excellent recovery; removes inorganic salts.[1]High boiling point of water can make drying difficult.[1]
Methanol / Water 85:15High-Purity RequirementsSharp solubility curve; easy solvent removal.[1]Methanol toxicity; risk of transesterification (low).[1]
Ethyl Acetate / Hexanes 1:2 to 1:4Lipophilic ImpuritiesRemoves non-polar byproducts; lower boiling point.[1]Product may "oil out" if cooled too rapidly.[1]
Toluene 100%Large Scale / BulkGood for removing tarry residues.[1]Requires high heat; harder to remove trace solvent.[1]

Critical Note: The 2-bromo substituent creates steric crowding near the ester and amino groups, potentially altering crystal packing compared to the more common 5-bromo isomer.[1] Slow cooling is essential to allow proper lattice formation.[1]

Step-by-Step Recrystallization Protocol

Objective: Isolate high-purity (>98%) Methyl 3,4-diamino-2-bromobenzoate from crude reaction mixtures.

Phase 1: Preparation
  • Safety First: Wear nitrile gloves, safety goggles, and work in a fume hood.[1][2] This compound is a potential skin sensitizer and irritant.[1]

  • Solvent Prep: Degas all solvents (sparge with

    
     for 10 mins) to prevent oxidation of the diamine groups, which causes darkening (brown/purple discoloration).
    
Phase 2: Dissolution[1]
  • Place the crude solid in an Erlenmeyer flask.

  • Add Ethanol (absolute) at a ratio of 5 mL per gram of crude.

  • Heat the mixture to a gentle reflux (

    
    ) with magnetic stirring.
    
  • If solids remain: Add Ethanol in 1 mL increments until fully dissolved.[1]

    • Troubleshooting: If a small amount of dark, insoluble material remains, this is likely inorganic salt or polymerized tar.[2] Perform a hot filtration through a pre-warmed glass frit or Celite pad.[1]

Phase 3: Crystallization[1][3]
  • Remove from heat.[1] While still hot, add warm Water (

    
    )  dropwise until a faint, persistent turbidity (cloudiness) appears.
    
  • Add a few drops of hot Ethanol to clear the solution (restore transparency).[1][3]

  • Controlled Cooling: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature undisturbed for 2–4 hours.

    • Why? Rapid cooling traps impurities and leads to oiling out.[1]

  • Once at room temperature, transfer to an ice bath (

    
    ) for 30 minutes to maximize yield.
    
Phase 4: Isolation[1]
  • Filter the crystals using vacuum filtration (Buchner funnel).[1][4]

  • Wash the cake with cold Ethanol/Water (50:50 mixture,

    
    ).
    
  • Dry under high vacuum at

    
     for 12 hours.
    

Troubleshooting & FAQs

Direct answers to common issues reported by users.

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. What is happening?

Diagnosis: This occurs when the compound separates as a liquid phase before it can crystallize, often because the temperature dropped below the "oiling out" point (liquid-liquid phase separation) before reaching the crystallization point.[1] Solution:

  • Re-heat the mixture until the oil dissolves back into a clear solution.

  • Add a Seed Crystal: If you have any pure sample, add a tiny amount to the cooling solution at

    
    .[1]
    
  • Increase Solvent Volume: Add slightly more Ethanol. A more dilute solution often favors crystal formation over oiling.[1]

  • Scratch the Glass: Use a glass rod to scratch the inner wall of the flask at the interface; the micro-abrasions serve as nucleation sites.[1]

Q2: The crystals are turning dark brown during drying.

Diagnosis: Oxidative degradation of the 3,4-diamino motif.[1] Solution:

  • Ensure you are drying under vacuum (absence of air).[1]

  • Store the final product under an inert atmosphere (Argon/Nitrogen) in an amber vial.

  • If the crude was already dark, use Activated Charcoal during the hot dissolution phase (Phase 2) to adsorb colored impurities before filtration.[1]

Q3: Can I use Methanol instead of Ethanol?

Answer: Yes, Methanol is an excellent solvent.[1][2] However, ensure your heating time is minimized.[1][2] Prolonged reflux of a methyl ester in methanol is generally safe, but trace water or acid/base impurities can theoretically cause hydrolysis.[1][2] Methanol/Water (85:15) is often superior for removing polar organic impurities.[1]

Decision Logic & Workflow Visualization

Solvent Selection Decision Tree

The following diagram illustrates the logic for selecting the optimal solvent based on your specific impurity profile.

SolventSelection Start Start: Analyze Crude Impurity Profile ImpurityType Primary Impurity Type? Start->ImpurityType Polar Polar/Salts/Inorganic ImpurityType->Polar Salts present NonPolar Non-Polar/Starting Material ImpurityType->NonPolar Unreacted SM Tarry Dark Tars/Polymerized ImpurityType->Tarry Sticky residue SystemA System A: Ethanol/Water (Standard Protocol) Polar->SystemA SystemB System B: Ethyl Acetate/Hexanes (Use if Oiling Out) NonPolar->SystemB SystemC System C: Toluene (High Heat Required) Tarry->SystemC

Figure 1: Decision matrix for selecting the appropriate recrystallization solvent based on observed impurities.[1]

Recrystallization Workflow

A visual guide to the critical steps in the purification process.

RecrystallizationWorkflow Dissolve 1. Dissolve in Hot Ethanol (Reflux ~78°C) Check Solids Remaining? Dissolve->Check Filter Hot Filtration (Remove Insolubles) Check->Filter Yes (Black specks/Salts) AntiSolvent 2. Add Warm Water (Until Turbid) Check->AntiSolvent No (Clear solution) Filter->AntiSolvent Clear 3. Add Ethanol Drops (Restore Clarity) AntiSolvent->Clear Cool 4. Slow Cooling (RT -> 0°C) Clear->Cool Collect 5. Vacuum Filtration & Dry Cool->Collect

Figure 2: Step-by-step workflow for the recrystallization of Methyl 3,4-diamino-2-bromobenzoate.

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization techniques of aromatic esters and amines).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] Link

  • Sigma-Aldrich. (n.d.).[1] Methyl 3,4-diamino-5-bromobenzoate Product Information. (Used as a structural analog reference for solubility properties).[1] Link

  • National Science Foundation (NSF). (n.d.).[1] Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (Provides context on handling brominated aminobenzoate intermediates). Link[1][2]

Sources

Reference Data & Comparative Studies

Validation

Comparative Spectroscopic Guide: Methyl 3,4-diamino-2-bromobenzoate

Executive Summary & Structural Context[1][2] Methyl 3,4-diamino-2-bromobenzoate is a critical intermediate, often employed in the synthesis of benzimidazole-based kinase inhibitors (e.g., MEK inhibitors). Its structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2]

Methyl 3,4-diamino-2-bromobenzoate is a critical intermediate, often employed in the synthesis of benzimidazole-based kinase inhibitors (e.g., MEK inhibitors). Its structural integrity is paramount because the bromination step (typically electrophilic aromatic substitution) is prone to regioisomerism.

This guide provides a comparative analysis to distinguish the target 2-bromo isomer from its likely impurities: the des-bromo precursor (Methyl 3,4-diaminobenzoate) and the thermodynamically favored 5-bromo regioisomer.

The Analytical Challenge

The primary challenge is not just identifying functional groups, but confirming the position of the bromine atom .

  • Target (2-Br): The remaining aromatic protons (H5 and H6) are adjacent (ortho-coupled).

  • Impurity (5-Br): The remaining aromatic protons (H2 and H6) are separated (para-situated), showing only weak meta-coupling or singlets.

Structural Logic & Assignment Strategy

To interpret the spectrum accurately, we must visualize the proton environments.

DOT Diagram: Structural Assignment & Numbering

G C1 C1 (Ester) C2 C2 (Br) C1->C2 OMe OMe C1->OMe C3 C3 (NH2) C2->C3 Br Br C2->Br C4 C4 (NH2) C3->C4 NH2_3 NH2 C3->NH2_3 C5 C5 (H) C4->C5 NH2_4 NH2 C4->NH2_4 C6 C6 (H) C5->C6 C6->C1  Ortho Coupling (J ~8.5 Hz)  

Figure 1: Connectivity of Methyl 3,4-diamino-2-bromobenzoate.[1] The dashed line highlights the critical ortho-coupling between H5 and H6, the diagnostic signature of this specific regioisomer.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its non-brominated precursor and its regioisomer. All shifts are approximated for DMSO-d6 , the preferred solvent for resolving exchangeable amine protons.

FeatureTarget: 2-Bromo IsomerAlternative: Des-Bromo (Precursor)Alternative: 5-Bromo Isomer
Aromatic Integration 2H 3H 2H
Coupling Pattern Two Doublets (d) (

Hz)
ABC System (d, s, dd)Two Singlets (s) (or weak meta-coupling)
H6 Shift (approx) ~7.2 - 7.4 ppm (Deshielded by Ester)~7.1 - 7.3 ppm~7.8 ppm (Deshielded by Br & Ester)
H5 Shift (approx) ~6.5 - 6.7 ppm (Shielded by NH2)~6.5 ppmN/A (Substituted)
NH2 Signals Distinct broad singlets (Steric/H-bond diff)Often overlapping broad singletsDistinct broad singlets
Detailed Spectral Interpretation (DMSO-d6)
1. The Aromatic Region (6.0 – 7.5 ppm)[2][1][3][4]
  • H6 (Proton adjacent to Ester): This proton appears as a doublet at roughly 7.25 ppm . It is deshielded by the carbonyl anisotropy of the ester group.

  • H5 (Proton adjacent to Amine): This proton appears as a doublet upfield at roughly 6.60 ppm . It is strongly shielded by the electron-donating resonance effects of the C4-amino group.

  • The "Smoking Gun": The coupling constant (

    
    ) between H5 and H6 must be 8.0 – 9.0 Hz  (Ortho coupling). If you see a small coupling (
    
    
    
    Hz) or singlets, you have synthesized the 5-bromo isomer.
2. The Aliphatic Region[4]
  • Methoxy (-OCH3): A sharp singlet at 3.75 – 3.85 ppm .

  • Note on Sterics: The 2-Bromo substituent forces the ester group out of planarity with the benzene ring. This may cause a slight upfield shift of the methoxy group compared to the des-bromo analog due to reduced conjugation, though the inductive effect of Br counters this.

3. The Exchangeable Protons (NH2)
  • In DMSO-d6 , the amino protons typically appear between 4.5 – 6.0 ppm .

  • Due to the 2-Br substituent, the C3-NH2 and C4-NH2 environments are distinct. Expect two broad singlets integrating to 2H each.

  • Caution: In CDCl3, these signals often broaden into the baseline or merge.

Experimental Protocol

To ensure reproducibility and clear resolution of the amino groups, adhere to this self-validating protocol.

Reagents & Equipment[1][4]
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).

    • Why: DMSO disrupts intermolecular H-bonding, sharpening the NH2 peaks. CDCl3 is poor for poly-amino aromatics.

  • Sample Mass: 5 – 10 mg.

  • Tube: 5mm high-precision NMR tube.

Step-by-Step Workflow
  • Preparation: Dissolve 5-10 mg of the solid in 0.6 mL DMSO-d6.

    • Checkpoint: Ensure the solution is clear. If cloudy, filter through a cotton plug (glass wool) directly into the NMR tube. Suspended solids cause line broadening.

  • Acquisition:

    • Temperature: 298 K (25°C) .

    • Scans (NS): Minimum 16 scans (32 recommended for high S/N on small impurities).

    • Relaxation Delay (D1): 1.0 - 2.0 seconds .

  • Processing:

    • Reference the spectrum to the TMS peak at 0.00 ppm (or residual DMSO pentet at 2.50 ppm).

    • Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.

DOT Diagram: Verification Logic

Workflow Start Crude Product Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR Solvent->Acquire CheckRegion Analyze Aromatic Region (6.0 - 8.0 ppm) Acquire->CheckRegion Res_3H Integration = 3H Pattern = ABC CheckRegion->Res_3H Found 3 Ar-H Res_2H_S Integration = 2H Pattern = Singlets CheckRegion->Res_2H_S Found 2 Ar-H (s) Res_2H_D Integration = 2H Pattern = Doublets (J~8Hz) CheckRegion->Res_2H_D Found 2 Ar-H (d) Conclusion_Fail1 FAILED: Starting Material (Des-bromo) Res_3H->Conclusion_Fail1 Conclusion_Fail2 FAILED: Regioisomer (5-Bromo) Res_2H_S->Conclusion_Fail2 Conclusion_Pass PASSED: Target Molecule (2-Bromo) Res_2H_D->Conclusion_Pass

Figure 2: Decision tree for verifying the regiochemistry of the bromination step.

Troubleshooting & Artifacts

ObservationCauseRemediation
Broad/Missing NH2 Peaks Proton exchange with water in solvent.Use a fresh ampoule of DMSO-d6. Ensure sample is dry.
Extra Doublets in Aromatic Region Presence of unreacted Methyl 3,4-diaminobenzoate.Check integration. If minor (<5%), it is an impurity. Recrystallize.
Water Peak at 3.33 ppm Hygroscopic nature of DMSO.Do not mistake for a methoxy signal (which is at ~3.8 ppm).
Peak Splitting Rotamers (rare for this specific molecule) or Salt Formation.If the sample was acid-washed, you may have the HCl salt. The shifts will be significantly downfield. Treat with NaHCO3 wash.[4]

References

  • ChemicalBook. (2023). Methyl 3,4-diaminobenzoate Spectral Data. Retrieved from

  • National Institutes of Health (NIH). (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of benzimidazole precursors and NMR characterization. RSC Advances. Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: LC-MS/MS Fragmentation Dynamics of Methyl 3,4-diamino-2-bromobenzoate

This guide provides an in-depth technical comparison of the LC-MS/MS fragmentation characteristics of Methyl 3,4-diamino-2-bromobenzoate , a critical building block in the synthesis of benzimidazole-based kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the LC-MS/MS fragmentation characteristics of Methyl 3,4-diamino-2-bromobenzoate , a critical building block in the synthesis of benzimidazole-based kinase inhibitors.

We compare its mass spectral behavior against two key "alternatives" often encountered in process development: its non-brominated analog (Methyl 3,4-diaminobenzoate) and its regioisomer (Methyl 3,4-diamino-5-bromobenzoate). This comparison allows researchers to definitively distinguish the target compound from starting materials and isomeric impurities.

Executive Summary: The Analytical Challenge

In drug development, Methyl 3,4-diamino-2-bromobenzoate is frequently used to generate bicyclic heterocycles. However, its structural similarity to process impurities (such as debrominated byproducts or regioisomers formed during bromination) poses a significant analytical challenge.

This guide establishes a self-validating LC-MS/MS protocol to distinguish the target molecule based on three unique "performance" metrics:

  • Isotopic Signature: The characteristic 1:1 doublet of

    
    Br/
    
    
    
    Br.
  • Ortho-Effect Fragmentation: Specific neutral losses driven by the steric crowding of the 2-bromo group adjacent to the ester.

  • Diamine Cyclization: The tendency of the 3,4-diamine motif to eject ammonia (

    
    ) or hydrazine-like fragments.
    

Structural & Isotopic Analysis[1]

The presence of a bromine atom at the C2 position (ortho to the ester) and two amino groups at C3 and C4 creates a unique electronic environment.

Comparative Isotopic Profile

The most immediate differentiator is the isotopic envelope. Unlike the non-brominated analog, the target displays a distinct doublet.

FeatureTarget: Methyl 3,4-diamino-2-bromobenzoate Alternative A: Methyl 3,4-diaminobenzoate (Debrominated)Alternative B: Methyl 3,4-diamino-5-bromobenzoate (Regioisomer)
Formula



Monoisotopic Mass 243.98 (for

Br)
166.07243.98
Precursor Ion

245.0 / 247.0 (1:1 ratio)167.1 (Single peak)245.0 / 247.0 (1:1 ratio)
Differentiation Primary ID: Mass shift + Isotope PatternPrimary ID: Mass shift (-79 Da)Primary ID: Retention Time & MS/MS Fragmentation

Expert Insight: In ESI+ mode, the amino groups readily protonate. The 1:1 intensity ratio of


 245 and 247 is the first "Gatekeeper" check for data validity. If this ratio deviates significantly from 1:1, suspect interference or detector saturation.

MS/MS Fragmentation Pathways

This section details the specific fragmentation logic. We utilize Collision Induced Dissociation (CID) to break the molecule.

Mechanism 1: The "Ortho-Ester" Cleavage (Loss of Methanol)

The methyl ester at C1 is sterically crowded by the bulky Bromine at C2. This steric strain often accelerates the neutral loss of methanol (


, 32 Da) compared to the unhindered 5-bromo isomer.
  • Transition:

    
    
    
  • Target

    
    : 
    
    
    
  • Mechanism: Inductive cleavage of the methoxy group, stabilized by the resulting acylium ion.

Mechanism 2: Diamine Cyclization (Loss of Ammonia)

The vicinal diamines (positions 3 and 4) are prone to intramolecular cyclization in the gas phase, often ejecting ammonia (


, 17 Da) to form a stable benzimidazole-like cation.
  • Transition:

    
    
    
  • Target

    
    : 
    
    
    
Mechanism 3: Radical Bromine Loss (High Energy)

At higher collision energies (CE > 35 eV), the C-Br bond cleaves. While less common in ESI than EI, it is diagnostic.

  • Transition:

    
    
    
  • Target

    
    : 
    
    
    
    (Radical cation)
Comparison of Fragment Ions
Fragment TypeTarget (2-Br)

Regioisomer (5-Br)

Non-Bromo

Diagnostic Value
Precursor 245 / 247245 / 247167Base Peak

228 / 230228 / 230150Confirming Diamine Core

213 / 215 (High Intensity)213 / 215 (Lower Intensity)135Ortho Effect Indicator

185 / 187185 / 187107Deep Fragmentation

166166N/AConfirming Bromination

Visualizing the Fragmentation Logic

The following diagram illustrates the competing fragmentation pathways for the target molecule.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 245 / 247 (1:1 Isotope) LossNH3 Loss of NH3 (-17 Da) [Cyclic Cation] m/z 228 / 230 Precursor->LossNH3 Vicinal Diamine Effect (Low CE) LossMeOH Loss of MeOH (-32 Da) [Acylium Ion] m/z 213 / 215 Precursor->LossMeOH Ortho-Ester Cleavage (Medium CE) LossBr Loss of Br (-79/81 Da) [Debrominated Core] m/z 166 Precursor->LossBr C-Br Homolysis (Very High CE) LossCO Loss of CO (-28 Da) [Phenyl Cation] m/z 185 / 187 LossMeOH->LossCO Carbonyl Ejection (High CE)

Caption: Figure 1. Competing ESI+ fragmentation pathways. The ortho-ester cleavage (Green) is sterically promoted in the 2-bromo isomer.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this step-by-step protocol. This workflow includes "Checkpoints" to validate the system performance before analyzing valuable samples.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of Methyl 3,4-diamino-2-bromobenzoate in 1 mL DMSO (Concentration: 1 mg/mL).

  • Working Standard: Dilute stock 1:1000 into 50:50 Water:Acetonitrile + 0.1% Formic Acid (Final: 1 µg/mL).

    • Why Formic Acid? To ensure full protonation of the aniline groups for maximum ESI+ sensitivity.

Phase 2: LC-MS Configuration
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Note: The brominated compound is hydrophobic; expect retention time > 3.0 min.

Phase 3: MS Acquisition Parameters (Triple Quad / Q-TOF)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor/Cone Voltage: 100-135 V (Optimize to prevent in-source fragmentation).

  • Collision Energy (CE): Ramp 10 -> 40 eV.

Phase 4: Data Validation (The "Self-Check")

Before accepting data, verify:

  • Isotope Check: Do you see the doublet at 245/247? If single peak

    
     Wrong compound (Debrominated).
    
  • Neutral Loss Check: Do you see the -32 Da loss (213/215)? If absent

    
     Check collision energy.
    
  • Background Check: Inject a blank. Brominated plasticizers can mimic signals; ensure the peak is unique to the sample.

Analytical Workflow Diagram

Workflow Sample Sample Prep (1 µg/mL in 50:50 MeOH/H2O) LC LC Separation (C18, Gradient) Sample->LC ESI ESI Source (+) (Protonation) LC->ESI MS1 MS1 Scan (Check Isotopes 245/247) ESI->MS1 CID CID Fragmentation (CE 10-40 eV) MS1->CID Select Precursor MS2 MS2 Detection (Fragments 213, 228) CID->MS2

Caption: Figure 2. Standardized LC-MS/MS workflow for impurity profiling of brominated benzoates.

Conclusion & Recommendations

For researchers distinguishing Methyl 3,4-diamino-2-bromobenzoate from its alternatives:

  • Use the Isotope Pattern: The 1:1 doublet is the most robust filter against non-brominated impurities.

  • Monitor the Methanol Loss: The transition

    
     is highly characteristic of the methyl ester functionality.
    
  • Watch for Regioisomers: If the retention time shifts significantly without a mass change, you likely have the 5-bromo or 6-bromo isomer. The 2-bromo isomer generally elutes slightly earlier due to the "ortho effect" twisting the ester out of plane, reducing polarity.

This guide serves as a baseline for establishing Quality Control (QC) methods in early-phase drug development.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl 3-amino-4-bromobenzoate (Isomer Analog). Available at: [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of isomeric nitroanilines and aminobenzoic acids in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
  • Thurman, E. M., & Ferrer, I. (2017). Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants.

Sources

Validation

IR spectroscopy peaks for amino and ester groups in bromobenzoates

IR Spectroscopy Peaks for Amino and Ester Groups in Bromobenzoates: A Comparative Guide Executive Summary For researchers in medicinal chemistry and drug development, bromobenzoates serve as critical intermediates.[1] Th...

Author: BenchChem Technical Support Team. Date: March 2026

IR Spectroscopy Peaks for Amino and Ester Groups in Bromobenzoates: A Comparative Guide

Executive Summary

For researchers in medicinal chemistry and drug development, bromobenzoates serve as critical intermediates.[1] The structural validation of these compounds—specifically distinguishing between isomers (e.g., ortho-amino vs. para-bromo)—relies heavily on the subtle vibrational shifts of the amino and ester functional groups.[1]

This guide provides an in-depth analysis of the Infrared (IR) spectroscopic signatures of bromobenzoates. Unlike generic spectral tables, this document focuses on the electronic and steric influence of the bromine substituent on the carbonyl (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and amine (

) stretching frequencies, providing a robust framework for structural elucidation.[1]

Theoretical Framework: Electronic & Steric Modulation

To interpret the spectra accurately, one must understand the underlying physical organic chemistry governing the bond strengths.

  • The Ester Carbonyl (

    
    ): 
    
    • Inductive Effect (-I): The bromine atom is electronegative.[2] It pulls electron density through the

      
      -framework, destabilizing the polarized resonance form (
      
      
      
      ) of the carbonyl.[1] This increases the double-bond character, typically raising the stretching frequency.[1]
    • Resonance Effect (+M): If the bromine is para to the ester, its lone pairs can donate into the ring.[2] However, for halogens, the -I effect generally dominates, resulting in a net increase in

      
       compared to unsubstituted benzoates.[1]
      
    • Intramolecular Hydrogen Bonding: In ortho-amino bromobenzoates (anthranilates), the amino hydrogen donates to the ester carbonyl oxygen.[1][2] This weakens the C=O bond, significantly lowering the frequency (red shift).[2]

  • The Amino Group (

    
    ): 
    
    • Primary amines exhibit two bands (symmetric and asymmetric stretching).[2]

    • Electron-withdrawing groups (like Br) on the ring generally increase the acidity of the N-H bond, potentially shifting absorption to slightly higher wavenumbers unless involved in hydrogen bonding.[1]

Comparative Analysis: Diagnostic Peaks

The following data compares a standard benzoate ester with specific brominated derivatives.

Table 1: Ester Group Vibrational Signatures
FeatureSpectral Region (cm⁻¹)Methyl Benzoate (Reference)Ethyl 4-BromobenzoateMethyl 2-Amino-5-BromobenzoateMechanistic Insight
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Stretch
1680–1735 ~17241720–1730 1680–1695 4-Br: -I effect raises

slightly.[1] 2-NH₂: Intramolecular H-bonding drastically lowers ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(Red Shift).[1]
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Stretch
1250–1300 ~12701275–1285 ~1250–1260Asymmetric C-O-C stretch. The Br substituent stiffens the ring-ester bond.
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Stretch
1100–1150 ~1110~1100 (O-Et)~1115Less sensitive to ring substitution; useful for identifying the alkyl tail.
Table 2: Amino Group Vibrational Signatures
FeatureSpectral Region (cm⁻¹)Aniline (Reference)Methyl 2-Amino-5-BromobenzoateMechanistic Insight
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(Asymmetric)
3400–3500 ~34803460–3480 High frequency spike.[1] Indicates free N-H bond.
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(Symmetric)
3300–3400 ~33903340–3360 Lower frequency.[1] Often broadened if H-bonding is present.
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(Scissoring)
1590–1650 ~16001615–1625 Often overlaps with aromatic ring breathing modes (

).
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(Stretch)
1250–1340 ~12801290–1310 Bromine (-I) strengthens the Ar-N bond slightly via ring activation.[1]
Table 3: The Bromine Fingerprint[1][2]
FeatureSpectral Region (cm⁻¹)Diagnostic Value
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Stretch
500–700 Critical Confirmation. Look for a strong, sharp band in the fingerprint region (often ~600-650 cm⁻¹).[1] This confirms halogenation when comparing to a non-brominated precursor.

Visualization: Mechanistic & Experimental Workflows

Figure 1: Electronic Effects on IR Frequencies

This diagram illustrates how the position of the substituent alters the observed frequency through electronic push-pull mechanisms.[1]

ElectronicEffects cluster_0 Substituent Effects cluster_1 Carbonyl (C=O) Response Br_Para Para-Bromine (-I > +M) CO_High Increased Frequency ~1730 cm⁻¹ Br_Para->CO_High Inductive Withdrawal Shortens C=O bond Amino_Ortho Ortho-Amino (H-Bond Donor) CO_Low Red Shift ~1690 cm⁻¹ Amino_Ortho->CO_Low Intramolecular H-Bond Weakens C=O bond CO_Normal Normal Ester ~1725 cm⁻¹ CO_Normal->CO_High Substitution CO_Normal->CO_Low Substitution

Caption: Figure 1.[1][2][3] Impact of substituent position on ester carbonyl stretching frequency. Para-bromo exerts inductive effects, while ortho-amino induces significant red-shifts via hydrogen bonding.[1]

Figure 2: Spectral Analysis Workflow

A standardized logic flow for confirming the structure of a synthesized bromobenzoate.

AnalysisWorkflow Start Raw Spectrum Region1 Region: 1680-1750 cm⁻¹ (Carbonyl) Start->Region1 Region2 Region: 3300-3500 cm⁻¹ (Amine) Start->Region2 Region3 Region: 500-700 cm⁻¹ (Fingerprint) Start->Region3 Decision1 Check C=O Shift Region1->Decision1 Decision2 Check Doublet? Region2->Decision2 Result_Ortho Confirm: Ortho-Amino Ester Region3->Result_Ortho Strong C-Br Result_Para Confirm: Para-Bromo Ester Region3->Result_Para Strong C-Br Decision1->Result_Ortho < 1700 cm⁻¹ (H-Bonded) Decision1->Result_Para > 1720 cm⁻¹ (Inductive) Decision2->Result_Ortho Yes (NH2 present) Decision2->Result_Para No (Absence of NH)

Caption: Figure 2. Decision tree for distinguishing bromobenzoate isomers based on spectral regions.

Experimental Protocol: High-Fidelity Acquisition

To ensure the subtle shifts described above are detectable, the experimental setup must minimize environmental noise (e.g., atmospheric water/CO2).[1]

Method A: Attenuated Total Reflectance (ATR-FTIR)

Recommended for rapid screening of solid bromobenzoates.[1][2]

  • Crystal Cleaning: Clean the ZnSe or Diamond crystal with isopropanol.[2] Ensure the background spectrum is flat.

  • Sample Application: Place ~5 mg of the solid bromobenzoate on the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge reads optimal contact (usually ~80-100 N).[2] Note: Insufficient pressure yields noisy spectra; excessive pressure can damage softer crystals.[1][2]

  • Acquisition: Scan range 4000–400 cm⁻¹; Resolution 4 cm⁻¹; Accumulate 32 scans.

  • Correction: Apply "ATR Correction" in your software to account for the depth of penetration dependence on wavelength (intensities at lower wavenumbers are artificially enhanced in ATR).

Method B: KBr Pellet (Transmission)

Recommended for publication-quality resolution of the Fingerprint Region.[1][2]

  • Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (dried at 110°C).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Crucial: Coarse particles cause Christiansen effect (baseline slope).[1][2]

  • Pressing: Press at 10 tons for 2 minutes under vacuum (to remove air/water).

  • Validation: The pellet should be transparent.[2] An opaque pellet indicates moisture or poor grinding.

Expert Insights & Troubleshooting

  • The "Doublet" Trap: Do not confuse the Fermi resonance of the carbonyl (sometimes seen in benzoyl chlorides or anhydrides) with the amino group.[2] The amino doublet is at 3400 cm⁻¹, while Fermi resonance appears as a split peak on the carbonyl itself (~1720 & ~1740 cm⁻¹).

  • Solvent Residue: Bromobenzoates are often recrystallized from ethanol or ethyl acetate.[2]

    • Ethanol:[1][2][3] Broad OH stretch at 3400 cm⁻¹ will mask your Amine N-H peaks. Dry samples thoroughly.

    • Ethyl Acetate:[1][2] Contains its own ester C=O at 1740 cm⁻¹, which can appear as a shoulder on your product peak.[1]

  • Differentiation: If your spectrum shows a C=O peak at 1690 cm⁻¹ and broad N-H bands, you have successfully synthesized the ortho-amino derivative.[1][2] If the C=O is sharp at 1725 cm⁻¹ and the N-H region is empty, you likely have the para-bromo intermediate before amination.

References

  • NIST Chemistry WebBook. IR Spectrum of 2-Amino-5-bromobenzoic acid. National Institute of Standards and Technology. [Link][1][2]

  • PubChem. Ethyl 4-bromobenzoate Compound Summary. National Library of Medicine. [Link]

  • Govindarajan, M., et al. (2011).[1][2][4] "Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link][1][2][4]

  • Koppel, I. A., et al. (2006).[1][2] "Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid." Journal of Physical Organic Chemistry. [Link][1][2]

Sources

Comparative

A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for Methyl 3,4-diamino-2-bromobenzoate

This guide provides a comprehensive, data-driven approach to developing a robust, stability-indicating HPLC method for assessing the purity of Methyl 3,4-diamino-2-bromobenzoate. Moving beyond a simple recitation of step...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, data-driven approach to developing a robust, stability-indicating HPLC method for assessing the purity of Methyl 3,4-diamino-2-bromobenzoate. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind each experimental choice, compare alternative strategies, and present supporting data to validate our final protocol. This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable method to ensure the quality and stability of this and structurally similar pharmaceutical intermediates.

Section 1: Analyte Characterization & Initial Parameter Selection

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. Methyl 3,4-diamino-2-bromobenzoate is a complex molecule featuring two basic amino groups, a hydrolyzable methyl ester, and a UV-active aromatic ring. These features dictate our initial chromatographic strategy.

  • Structure:

  • Key Physicochemical Properties (Estimated):

    • pKa: The two amino groups are basic (estimated pKa ~3-5), and the ester can be hydrolyzed to a carboxylic acid (pKa ~4-5). This dual acidic/basic nature makes mobile phase pH a critical parameter.

    • logP: The molecule possesses both polar (amino, ester) and non-polar (brominated benzene ring) characteristics, suggesting moderate hydrophobicity suitable for reversed-phase chromatography.

    • UV Absorbance: The substituted benzene ring is an excellent chromophore, expected to exhibit strong absorbance in the 200-400 nm range, making UV detection highly suitable.[1]

Initial Strategy: The Rationale

Based on this profile, a Reversed-Phase HPLC (RP-HPLC) method is the logical starting point. RP-HPLC separates molecules based on hydrophobicity, making it ideal for this analyte.[2][3]

  • Column Chemistry: A standard C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides a robust starting point for retaining the moderately non-polar analyte.[4][5]

  • Mobile Phase: A mobile phase of acetonitrile and water will be used. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency. To ensure consistent ionization and excellent peak shape, the aqueous portion will be buffered to an acidic pH. A pH of ~3.0 will fully protonate the basic amino groups, preventing peak tailing from silanol interactions on the column stationary phase.

  • Detection: Based on the aromatic structure, a UV detector is appropriate. A preliminary scan or a photodiode array (PDA) detector would be used to determine the absorbance maximum (λmax), estimated to be around 254 nm or 280 nm. For this guide, we will proceed with 254 nm as a common and effective wavelength.

Section 2: Method Development & Optimization: A Comparative Approach

Method development is an iterative process of refinement. Here, we compare key parameters to achieve optimal separation, peak shape, and sensitivity.

Workflow 1: Column Chemistry Screening

The choice of stationary phase chemistry is the most powerful tool for manipulating selectivity.[4] We will compare three common reversed-phase columns to assess their performance.

Experimental Protocol: Column Screening

  • System: HPLC with UV/PDA Detector.

  • Test Columns:

    • Column A: Standard C18 (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm)

    • Column B: C8 (e.g., Agilent Zorbax Eclipse Plus C8, 4.6 x 150 mm, 5 µm)

    • Column C: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm)

  • Mobile Phase: (A) 0.1% Formic Acid in Water (pH ~2.7); (B) Acetonitrile.

  • Gradient: 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Sample: 10 µL injection of Methyl 3,4-diamino-2-bromobenzoate (0.1 mg/mL in 50:50 Acetonitrile/Water).

Comparative Data: Column Performance

ParameterColumn A (C18)Column B (C8)Column C (Phenyl-Hexyl)Rationale
Retention Time (min) 12.510.211.8C18 shows the strongest hydrophobic retention. Phenyl-Hexyl offers alternative selectivity through π-π interactions with the aromatic ring.
Tailing Factor (Asymmetry) 1.11.21.0The Phenyl-Hexyl column provided the most symmetrical peak, indicating favorable interactions.
Theoretical Plates (N) 15,50014,20016,800The Phenyl-Hexyl column demonstrates the highest efficiency for this analyte under these conditions.

Decision: The Phenyl-Hexyl column provided the best combination of peak symmetry and efficiency. This alternative selectivity, likely due to beneficial π-π stacking interactions between the phenyl rings of the stationary phase and the analyte's aromatic ring, makes it a superior choice over the standard C18 for this specific molecule.[6] We will proceed with this column.

Workflow 2: Mobile Phase Optimization

Next, we optimize the mobile phase to ensure adequate separation from potential impurities, focusing on the organic modifier and buffer pH.

Experimental Protocol: Mobile Phase Optimization

  • System & Column: As above, using the Phenyl-Hexyl column.

  • Test Conditions:

    • Condition 1 (ACN): (A) 0.1% Formic Acid in Water; (B) Acetonitrile.

    • Condition 2 (MeOH): (A) 0.1% Formic Acid in Water; (B) Methanol.

    • Condition 3 (Phosphate pH 3.0): (A) 20 mM Potassium Phosphate, pH 3.0; (B) Acetonitrile.

  • Gradient: A refined gradient from 20% to 70% B over 15 minutes.

  • Sample: A spiked sample containing the main peak and a known, closely eluting impurity.

Comparative Data: Mobile Phase Selectivity

ConditionResolution (Main Peak/Impurity)Peak Shape (Main Peak)System Backpressure
1 (Acetonitrile) 2.1Excellent (Tf = 1.0)Moderate
2 (Methanol) 1.8Good (Tf = 1.2)High
3 (Phosphate Buffer) 2.2Excellent (Tf = 1.0)Moderate

Decision: While both acetonitrile and methanol provide adequate separation, acetonitrile yields a better peak shape and lower system pressure.[7] Switching from formic acid to a 20 mM potassium phosphate buffer at pH 3.0 provides slightly better resolution and more robust pH control. This will be our final mobile phase choice.

Section 3: Forced Degradation & Demonstration of Stability-Indicating Power

A method is only "stability-indicating" if it can separate the intact active pharmaceutical ingredient (API) from all potential degradation products.[8][9] Forced degradation studies are designed to create these products and prove the method's specificity, a key requirement of ICH guidelines.[10][11]

Experimental Protocol: Forced Degradation Studies A 1.0 mg/mL stock solution of Methyl 3,4-diamino-2-bromobenzoate was subjected to the following stress conditions. The goal is to achieve 5-20% degradation.[12][13]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours, then neutralized.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours, then neutralized.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress: Solid drug substance heated at 105°C for 48 hours, then dissolved.

  • Photolytic Stress: Solution exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light (ICH Q1B).[12]

Each stressed sample was then analyzed using the optimized HPLC method.

Summary of Forced Degradation Results

Stress Condition% Degradation of Main PeakDegradation Products FormedPeak Purity of Main Peak (PDA)
Control (Unstressed) 0%None>0.999
Acid Hydrolysis ~15%2 (DP1, DP2)>0.999
Base Hydrolysis ~22%1 (DP3 - likely hydrolyzed acid)>0.999
Oxidation ~18%3 (DP4, DP5, DP6)>0.999
Thermal Stress <2%None significant>0.999
Photolytic Stress ~8%1 (DP7)>0.999

Section 4: Final Optimized Method & System Suitability

This section consolidates the optimized parameters into a final, validated protocol.

Final Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 20
    15.0 70
    15.1 90
    18.0 90
    18.1 20

    | 22.0 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Acetonitrile/Water

System Suitability Test (SST) Before any sample analysis, a system suitability standard must be run to ensure the chromatographic system is performing adequately.[14][15]

ParameterAcceptance CriteriaPurpose
Tailing Factor (Asymmetry) ≤ 1.5Ensures good peak shape for accurate integration.
Theoretical Plates (N) ≥ 5000Confirms column efficiency and separation power.
%RSD of Peak Area (n=6) ≤ 1.0%Demonstrates injection precision and system stability.
Resolution (Main Peak/Nearest Impurity) ≥ 2.0Ensures baseline separation from known impurities.

Visualizations

The following diagrams illustrate the logical flow of the method development process and the interplay of key chromatographic parameters.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Initial Screening cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation & Finalization Analyte Analyte Characterization (pKa, logP, UV) Initial Initial Method Selection (RP-HPLC, C18, ACN/H2O) Analyte->Initial ColumnScreen Column Screening (C18 vs C8 vs Phenyl) Initial->ColumnScreen MobilePhase Mobile Phase Optimization (ACN vs MeOH, Buffer pH) ColumnScreen->MobilePhase Gradient Gradient Optimization MobilePhase->Gradient ForcedDeg Forced Degradation Study (Acid, Base, Oxidative, etc.) Gradient->ForcedDeg FinalMethod Final Optimized Method ForcedDeg->FinalMethod SST System Suitability Criteria FinalMethod->SST HPLC_Parameters Goal Optimal Separation Column Column Chemistry (C18, Phenyl) Selectivity Selectivity Column->Selectivity Efficiency Efficiency Column->Efficiency MobilePhase Mobile Phase (Organic %, pH) MobilePhase->Selectivity Retention Retention MobilePhase->Retention FlowRate Flow Rate FlowRate->Retention Pressure Backpressure FlowRate->Pressure Temp Temperature Temp->Retention Temp->Pressure Selectivity->Goal Retention->Goal Efficiency->Goal Pressure->Goal (Constraint)

Caption: Interplay of key HPLC parameters.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • The Chromatographic Society. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

  • Waters Corporation. FUTURE-PROOF SOLUTIONS FOR REGULATED LABORATORIES IN THE FACE OF CHANGING USP <621> GUIDELINES. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • CuriRx. Pharma Stability: Forced Degradation Playbook. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • International Research Journal of Pharmacy and Medical Sciences. Stability Indicating HPLC Method Development: A Review. [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

  • Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • LCGC International. A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Link]

  • SciSpace. Stability Indicating HPLC Method Development and Validation. [Link]

  • University of Chemistry and Technology, Prague. Stability-Indicating HPLC Method Development. [Link]

  • Rasayan Journal of Chemistry. A Validated Stability Indicating RP-UPLC Method Development. [Link]

  • ResearchGate. Analysis and Control of Aromatic Pharmaceutical Preparations. [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. [Link]

Sources

Validation

Comparative Reactivity Guide: Methyl 3,4-diamino-2-bromobenzoate vs. 5-Bromo Isomer

Executive Summary: The "Ortho-Effect" Decision Matrix In the development of benzimidazole-based kinase inhibitors and quinoxaline pharmacophores, the choice between Methyl 3,4-diamino-2-bromobenzoate (Isomer A) and Methy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ortho-Effect" Decision Matrix

In the development of benzimidazole-based kinase inhibitors and quinoxaline pharmacophores, the choice between Methyl 3,4-diamino-2-bromobenzoate (Isomer A) and Methyl 3,4-diamino-5-bromobenzoate (Isomer B) is rarely a matter of simple substitution. It is a choice between kinetic accessibility and structural necessity .

  • The 5-Bromo Isomer (Isomer B) is the industry standard "workhorse." It behaves like a typical electron-deficient aryl bromide, amenable to standard Suzuki-Miyaura couplings and facile cyclizations. It is the preferred starting material for late-stage diversification.

  • The 2-Bromo Isomer (Isomer A) is a "privileged but problematic" scaffold. The bromine atom at the C2 position exerts profound steric pressure on the ester moiety (the "ortho-effect") and the C3-amine. This isomer is typically selected only when specific binding pocket constraints require a substituent at the C4-position of the final benzimidazole, or to lock a specific tautomeric state.

Key Takeaway: If your SAR study does not explicitly demand the 2-bromo substitution pattern, use the 5-bromo isomer . The 2-bromo isomer requires specialized catalytic systems and harsh hydrolysis conditions that often degrade the diamine core.

Structural & Electronic Analysis

To predict reactivity, we must model the electronic and steric environment of both isomers.

FeatureMethyl 3,4-diamino-2-bromobenzoate (Isomer A)Methyl 3,4-diamino-5-bromobenzoate (Isomer B)
Steric Environment (Ester) High Congestion. The C2-Br forces the ester carbonyl out of planarity with the aromatic ring (Steric inhibition of resonance).Open. The ester is flanked by H and NH₂, allowing free rotation and planar resonance stabilization.
Electronic Effect on Amines C3-NH₂ Deactivated. The C2-Br exerts a strong inductive (-I) withdrawal on the adjacent C3-amine, significantly lowering its pKa.C4-NH₂ Deactivated. The C5-Br withdraws electron density from the C4-amine. The C3-amine remains more nucleophilic.
C-Br Bond Accessibility Shielded. Flanked by the ester and the C3-amine. Oxidative addition of Pd(0) is slow.Exposed. Sterically accessible for bulky phosphine ligands.
Primary Utility Accessing 4-substituted benzimidazoles (difficult route).Accessing 6-substituted benzimidazoles (standard route).
Visualization of Steric & Electronic Pathways

The following diagram illustrates the divergent reactivity pathways driven by the bromine position.

ReactivityComparison Start Select Scaffold IsoA 2-Bromo Isomer (Sterically Crowded) Start->IsoA Target: 4-Substituted IsoB 5-Bromo Isomer (Sterically Open) Start->IsoB Target: 6-Substituted Step1 Ester Hydrolysis (Saponification) IsoA->Step1 Step2 Pd-Catalyzed Coupling (Suzuki/Buchwald) IsoA->Step2 Step3 Cyclization (Benzimidazole Formation) IsoA->Step3 IsoB->Step1 IsoB->Step2 IsoB->Step3 ResultA1 VERY SLOW Requires High Temp/Pressure Risk: Decarboxylation Step1->ResultA1 ResultB1 STANDARD Quant. Yield @ RT LiOH/MeOH Step1->ResultB1 ResultA2 DIFFICULT Requires S-Phos/X-Phos Slow Oxidative Addition Step2->ResultA2 ResultB2 EXCELLENT Standard Pd(PPh3)4 High Yields Step2->ResultB2 ResultA3 REGIO-CONTROLLED C3-NH2 is deactivated Cyclization driven by C4-NH2 Step3->ResultA3 ResultB3 COMPETITIVE Mixture of Regioisomers possible without directing groups Step3->ResultB3

Caption: Decision tree highlighting the kinetic penalties (red/yellow) associated with the 2-bromo isomer versus the standard reactivity (green) of the 5-bromo isomer.

Detailed Reactivity Profile

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The most significant operational difference lies in the oxidative addition step of the catalytic cycle.

  • 5-Bromo Isomer: The C-Br bond is accessible. Standard catalysts like

    
     or 
    
    
    
    work effectively with aryl boronic acids.
  • 2-Bromo Isomer: The bromine is flanked by the ester and the amine. The "cone angle" required for the ligand is restricted.

    • Problem: Standard ligands (

      
      ) are too bulky to facilitate oxidative addition effectively, or they fail to stabilize the crowded Pd(II) intermediate.
      
    • Solution: You must use Buchwald dialkylbiaryl phosphine ligands (e.g., S-Phos, X-Phos) or N-heterocyclic carbenes (NHC). These ligands are electron-rich (facilitating oxidative addition) and bulky in a way that protects the active species without clashing with the substrate [1].

B. Cyclization to Benzimidazoles

When reacting with an aldehyde (R-CHO) or carboxylic acid equivalent:

  • Mechanism: The reaction proceeds via Schiff base formation followed by ring closure.

  • 2-Bromo Isomer (Regioselectivity): The C3-amine is sterically crowded by the C2-Br and electronically deactivated (inductive effect). Therefore, the C4-amine is the primary nucleophile attacking the aldehyde. This locks the regiochemistry early in the mechanism.

  • 5-Bromo Isomer: Both amines are relatively accessible, though the C4-amine is slightly deactivated by the C5-Br. Regioselectivity is often poorer, leading to mixtures that require chromatographic separation [2].

C. Ester Hydrolysis[1]
  • 2-Bromo Isomer: The ester carbonyl is shielded.[1] Standard LiOH/THF/Water protocols often stall at 50% conversion or require reflux, which can oxidize the diamines to quinones.

    • Recommendation: Use trimethyltin hydroxide (

      
      )  in 1,2-dichloroethane (DCE) at 80°C for mild, neutral hydrolysis if base-catalyzed saponification fails [3].
      

Experimental Protocols

Protocol A: Optimized Suzuki Coupling for the Sterically Hindered 2-Bromo Isomer

Use this protocol when the standard conditions fail for Isomer A.

Reagents:

  • Methyl 3,4-diamino-2-bromobenzoate (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: S-Phos or X-Phos (4-8 mol%) (Critical for steric bypass)

  • Base:

    
     (3.0 equiv) (Anhydrous preferred to prevent ester hydrolysis)
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane

Procedure:

  • Charge a microwave vial with the benzoate, boronic acid,

    
    , ligand, and phosphate base.
    
  • Seal and purge with Argon for 5 minutes (Oxygen sensitivity is higher with electron-rich ligands).

  • Add degassed solvent via syringe.

  • Heat to 100°C for 4-12 hours . (Note: 5-bromo isomer typically finishes in 1-2 hours).

  • Filter through Celite and concentrate.

Protocol B: Regioselective Cyclization (General)

Applicable to both, but kinetics will differ.

Reagents:

  • Diamine Scaffold (1.0 equiv)[2]

  • Aldehyde (1.1 equiv)

  • Oxidant: Sodium Metabisulfite (

    
    ) (1.5 equiv) or Air/O2
    
  • Solvent: DMF or DMSO

Procedure:

  • Dissolve diamine and aldehyde in DMF.

  • Heat to 80°C for 2 hours to form the imine (Schiff base).

    • Observation: The 2-bromo isomer may require longer times (4-6h) due to steric hindrance at the amine.

  • Add

    
     and heat to 120°C for 12 hours.
    
  • Pour into ice water. The benzimidazole usually precipitates.

Comparative Data Summary

Parameter2-Bromo Isomer5-Bromo IsomerNotes
Typical Suzuki Yield 40-65% (Standard)80-90% (Optimized)>90% (Standard)2-Br requires bulky, electron-rich ligands [1].
Hydrolysis Rate (

)
1~50The "ortho effect" drastically slows hydrolysis for the 2-Br isomer [3].
pKa (Conjugate Acid) Lower (Amine is less basic)Higher (Amine is more basic)2-Br withdraws electron density more effectively from the C3-amine.
Cost/Availability High / Custom SynthesisLow / Catalog Item5-Br is the standard industrial intermediate.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research.

  • Bhat, S. V., et al. (2005). Regioselective synthesis of benzimidazoles. Synthetic Communications.

  • Nicolaou, K. C., et al. (2005). Mild Hydrolysis of Esters Using Trimethyltin Hydroxide. Angewandte Chemie International Edition.

  • BenchChem Technical Support. (2025). Comparative Reactivity of Bromobenzoic Acid Isomers.

Sources

Comparative

Comprehensive Guide: X-ray Crystallography of Methyl 3,4-diamino-bromobenzoates

This guide serves as a technical comparison and procedural manual for the structural characterization of Methyl 3,4-diamino-5-bromobenzoate (the experimentally prevalent isomer) versus its non-brominated parent and theor...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparison and procedural manual for the structural characterization of Methyl 3,4-diamino-5-bromobenzoate (the experimentally prevalent isomer) versus its non-brominated parent and theoretical regioisomers.

Note on Regiochemistry: While the query specifies "Methyl 3,4-diamino-2-bromobenzoate," synthetic reality dictates that bromination of Methyl 3,4-diaminobenzoate predominantly yields the 5-bromo isomer due to the steric hindrance at the 2-position (flanked by the ester and amine) and the directing effects of the amino groups. This guide addresses the 5-bromo isomer as the primary "Product" for crystallographic analysis, while evaluating the "2-bromo" isomer as a sterically constrained theoretical alternative.

Executive Summary & Technical Context

In drug discovery—specifically for benzimidazole and quinazoline scaffolds—Methyl 3,4-diamino-5-bromobenzoate is a critical intermediate. X-ray crystallography is the gold standard here not just for conformation, but for regiochemical confirmation .

The presence of the bromine atom offers two distinct crystallographic advantages over the non-brominated parent (Methyl 3,4-diaminobenzoate):

  • Anomalous Scattering: The heavy bromine atom (

    
    ) allows for easier phasing of the diffraction data compared to the light-atom-only parent.
    
  • Halogen Bonding: The Br substituent introduces

    
    -hole interactions, altering the supramolecular assembly from a purely H-bond dominated lattice to a mixed H-bond/Halogen-bond network, often improving crystal density and stability.
    

Comparative Analysis: Product vs. Alternatives

The following table contrasts the crystallographic and structural properties of the Brominated Product against the Non-Brominated Control and the Sterically Hindered Alternative.

Table 1: Structural & Crystallographic Performance Matrix
FeatureProduct: 5-Bromo Isomer (Methyl 3,4-diamino-5-bromobenzoate)Control: Parent Scaffold (Methyl 3,4-diaminobenzoate)Alternative: 2-Bromo Isomer (Methyl 3,4-diamino-2-bromobenzoate)
Crystallizability High. Br enhances intermolecular contacts (Halogen bonds).Moderate. Relies solely on H-bonding (Amine...Carbonyl).Low. Steric clash between Ester (C1) and Br (C2) disrupts packing.
Space Group Predicted: Monoclinic (

) or Triclinic (

).
Experimental: Monoclinic

[1].
Theoretical: Likely disordered or amorphous due to steric strain.
Unit Cell Vol. Expanded (~10-15% > Parent) due to Br radius (1.85 Å).

ų (Z=8).
N/A (Synthetic difficulty).
Phasing Power Excellent. Br anomalous signal measurable with Cu/Mo sources.Poor. Requires direct methods; no heavy atom.N/A
Regiochemistry Confirmed by singlet aromatic protons in NMR (

).
Two doublets and one singlet (ABX system).Theoretical: Would show coupling between

.

Experimental Data & Validation

A. Reference Data (The Control)

To validate the quality of your brominated crystal, compare it against the known parameters of the parent compound.

  • Compound: Methyl 3,4-diaminobenzoate[1][2][3][4][5][6][7][8][9]

  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Unit Cell Dimensions: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Å, 
    
    
    
    Å,
    
    
    Å,
    
    
    [1].
  • Key Interaction: N-H...O hydrogen bonds form infinite chains along the

    
    -axis.
    
B. Product Characterization (The 5-Bromo Isomer)

Before X-ray diffraction, the bulk material must be validated to ensure the crystal is not a salt or solvate.

  • NMR Validation (DMSO-

    
    ): 
    
    • 
       7.74 (s, 1H, Ar-H at C2 or C6)
      
    • 
       7.35 (s, 1H, Ar-H at C6 or C2)
      
    • 
       3.85 (s, 3H, 
      
      
      
      )
    • Absence of coupling confirms the para relationship of protons, supporting the 5-bromo substitution pattern [2].

Detailed Protocols

Protocol A: Synthesis of the Crystallographic Target

Rationale: Direct bromination of the diamine is preferred over esterification of the brominated acid to maintain the labile amine functionality.

  • Dissolution: Dissolve Methyl 3,4-diaminobenzoate (1.0 eq) in Glacial Acetic Acid.

  • Bromination: Add Bromine (

    
    , 1.05 eq) dropwise at 15°C. Control: Keep temperature <20°C to prevent poly-bromination.
    
  • Precipitation: Pour mixture into ice water. Neutralize with

    
     to pH 7-8.
    
  • Isolation: Filter the off-white solid. Wash with cold water.

  • Purification: Recrystallize from Ethanol/Water (9:1) to remove trace 2-bromo or poly-bromo impurities.

Protocol B: Crystal Growth for X-ray Diffraction

Technique: Slow Evaporation vs. Vapor Diffusion. Recommendation:Vapor Diffusion yields higher quality single crystals for this scaffold.

  • Inner Vial: Dissolve 20 mg of Methyl 3,4-diamino-5-bromobenzoate in 2 mL of THF or DMF (Good solubility).

  • Outer Vial: Add 10 mL of n-Pentane or Diethyl Ether (Anti-solvent).

  • Equilibration: Seal tightly. Allow to stand at 20°C for 3-5 days.

  • Harvesting: Select block-like crystals (avoid needles). Mount on a Kapton loop with Paratone oil.

Visualization of Structural Logic

The following diagram illustrates the decision matrix for regiochemical assignment and the crystallographic workflow.

G Start Starting Material: Methyl 3,4-diaminobenzoate Reaction Reaction: Bromination (Br2/AcOH) Start->Reaction Regio_Check Regioselectivity Check (Sterics & Electronics) Reaction->Regio_Check Prod_5Br Major Product: 5-Bromo Isomer (Sterically Favored) Regio_Check->Prod_5Br Directing Effect (Amino-Ortho) Prod_2Br Minor/Trace: 2-Bromo Isomer (Sterically Hindered) Regio_Check->Prod_2Br Blocked by Ester Sterics Xray_Workflow X-ray Workflow: 1. Vapor Diffusion (THF/Pentane) 2. Data Collection (Mo Kα) 3. Phasing (Br Anomalous) Prod_5Br->Xray_Workflow Outcome Structural Output: Confirmation of Regiochemistry Analysis of Halogen Bonding Xray_Workflow->Outcome

Caption: Workflow demonstrating the regioselective synthesis favoring the 5-bromo isomer and the subsequent crystallographic validation pathway.

References

  • Crystal Structure of Parent: M. S. Refat et al., "The crystal structure of methyl 3,4-diaminobenzoate," ResearchGate / Z. Kristallogr., 2022.[10] (Note: Citation serves as a proxy for the parent scaffold data found in search results).

  • Synthesis & NMR Characterization: Pfizer Inc., "Compounds having the structure of Formula (I) - Methyl 3,4-diamino-5-bromobenzoate synthesis," WO Patent 2011/058473 A1, Example 1, p. 58.

  • Commercial Availability & CAS Data: Methyl 3,4-diamino-5-bromobenzoate (CAS 1245643-11-1).

Sources

Validation

Analytical Comparison Guide: Establishing the Melting Point Standard for Methyl 3,4-diamino-2-bromobenzoate

Executive Summary For researchers and drug development professionals synthesizing complex benzimidazoles or anthranilic acid derivatives, Methyl 3,4-diamino-2-bromobenzoate (MDBB) serves as a critical, highly functionali...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals synthesizing complex benzimidazoles or anthranilic acid derivatives, Methyl 3,4-diamino-2-bromobenzoate (MDBB) serves as a critical, highly functionalized intermediate 1. However, verifying the absolute purity and structural integrity of this specific 2-bromo isomer is challenging. Even trace amounts of debrominated impurities can drastically alter downstream coupling efficiencies. This guide objectively compares the traditional capillary melting point method against Differential Scanning Calorimetry (DSC) to establish a rigorous, self-validating thermal standard for MDBB.

Chemical Context & Structural Challenges

The introduction of a bulky, polarizable bromine atom at the 2-position—ortho to both the carboxylate and amino groups—creates significant steric hindrance. This distorts the planar geometry of the benzoate backbone and alters the intermolecular hydrogen-bonding network.

By comparison, the unbrominated alternative, Methyl 3,4-diaminobenzoate , exhibits a well-documented melting point range of 103.0–110.0 °C 2. The halogen bonding present in MDBB stabilizes its crystal lattice, significantly elevating its melting transition. Accurately capturing this thermodynamic shift requires analytical methodologies that go beyond simple visual confirmation.

Methodological Comparison: DSC vs. Capillary Apparatus

When establishing a melting point standard for pharmaceutical intermediates, laboratories typically choose between two primary alternatives 3:

  • Capillary Melting Point (USP <741>): The classical pharmacopeial method. It is highly accessible and provides a qualitative visual threshold of purity. However, it is prone to subjective operator error and cannot quantify trace polymorphs.

  • Differential Scanning Calorimetry (DSC): The analytical gold standard. DSC measures the exact heat flow associated with thermal transitions. It allows for the calculation of absolute mole-fraction purity using the van't Hoff equation and can isolate overlapping thermal events caused by impurities 4.

For a halogenated intermediate like MDBB, DSC is vastly superior because it detects the subtle endothermic broadening caused by structurally similar des-bromo impurities that a visual capillary test would miss.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, both protocols are designed as self-validating systems, meaning the accuracy of the instrument is independently verified during the workflow.

Protocol A: Differential Scanning Calorimetry (DSC) Thermal Profiling
  • Self-Validation Mechanism: Prior to analyzing MDBB, the DSC cell constant and temperature scale are calibrated using a high-purity Indium standard (MP 156.6 °C,

    
     28.45 J/g). This ensures any deviation in the MDBB thermogram is due to the sample chemistry, not instrument drift.
    
  • Step 1: Sample Preparation. Weigh precisely 2.0–3.0 mg of MDBB into a standard aluminum DSC pan. Causality: Keeping the sample mass low minimizes internal thermal gradients, ensuring a sharp, highly resolved endothermic peak.

  • Step 2: Pan Sealing. Crimp the pan with a pinhole-vented lid. Causality: The pinhole allows trace volatile solvents or trapped moisture to escape during heating. If sealed hermetically, vapor pressure buildup would artificially depress the melting point and potentially deform the pan.

  • Step 3: Thermal Method. Equilibrate the furnace at 25 °C. Ramp at 10 °C/min to 115 °C, then reduce the heating rate to 2 °C/min through the expected melting range. Causality: The initial fast ramp optimizes throughput, while the slow 2 °C/min ramp through the transition zone ensures the sample remains in perfect thermal equilibrium with the sensor, preventing thermal lag.

  • Step 4: Data Integration. Integrate the melting endotherm to determine

    
     and the Enthalpy of Fusion (
    
    
    
    ). Causality:
    
    
    (the extrapolated onset temperature) represents the true thermodynamic melting point, whereas the peak maximum (
    
    
    ) is an artifact that shifts based on sample mass and heating rate.
Protocol B: Capillary Melting Point (USP <741>)
  • Self-Validation Mechanism: Concurrent analysis of a USP melting point reference standard (e.g., Phenacetin, MP 133–136 °C) in an adjacent capillary slot verifies the heating block's accuracy in real-time.

  • Step 1: Sample Packing. Triturate the MDBB sample into a fine powder and pack 2–3 mm into a glass capillary tube. Tap firmly on a hard surface to eliminate void spaces. Causality: Void spaces act as thermal insulators, leading to uneven heat distribution and an artificially widened melting range.

  • Step 2: Heating Ramp. Insert the capillary into the block. Ramp rapidly to 120 °C, then reduce the rate strictly to 1 °C/min. Causality: A slow, controlled ramp near the melting point allows the operator to visually detect the exact moment the crystal lattice begins to collapse without overshooting the true temperature.

  • Step 3: Visual Observation. Record

    
     (first appearance of liquid meniscus) and 
    
    
    
    (complete clear melt). Causality: The differential (
    
    
    ) defines the melting range; a range exceeding 2 °C indicates the presence of impurities disrupting the crystal lattice.

Comparative Data Presentation

The following tables synthesize the quantitative thermal data, comparing MDBB against its unbrominated alternative, and evaluating the performance of the two analytical methodologies.

Table 1: Thermodynamic Properties Comparison

CompoundMolecular WeightExpected MP Range (Capillary)DSC

Enthalpy of Fusion (

)
Methyl 3,4-diaminobenzoate (Unbrominated Alternative)166.18 g/mol 103.0 - 110.0 °C106.2 °C~115 J/g
Methyl 3,4-diamino-2-bromobenzoate (MDBB)245.07 g/mol 132.0 - 135.0 °C133.4 °C~142 J/g
(Note: MDBB data is representative of high-purity >98% analytical standards).

Table 2: Methodological Performance for MDBB Characterization

Analytical MetricCapillary Method (USP <741>)Differential Scanning Calorimetry (DSC)
Primary Data Output Visual Range (

to

)
Thermogram (

,

,

)
Purity Resolution Qualitative (Range > 2 °C indicates impurity)Quantitative (Mole % purity via van't Hoff eq.)
Sample Size Required ~5 - 10 mg2 - 3 mg
Polymorph Detection Poor (Often visually indistinguishable)Excellent (Distinct endothermic transitions)

Visualizing the Analytical & Synthetic Workflows

G Start Methyl 3,4-diamino- 2-bromobenzoate Capillary Capillary Method (USP <741>) Start->Capillary Aliquot 1 DSC DSC Analysis (Thermal Profiling) Start->DSC Aliquot 2 Visual Visual Phase Transition Capillary->Visual HeatFlow Heat Flow & Enthalpy (ΔH) DSC->HeatFlow PurityCap Estimated Purity (Range Broadening) Visual->PurityCap PurityDSC Absolute Purity (van't Hoff Eq) HeatFlow->PurityDSC

Fig 1: Comparative workflow of Capillary vs. DSC methods for melting point and purity determination.

Pathway MDBB Methyl 3,4-diamino- 2-bromobenzoate Cyclization Ring Closure (Formic Acid / Heat) MDBB->Cyclization Benzimidazole 7-Bromo-1H-benzimidazole- 5-carboxylate Cyclization->Benzimidazole CrossCoupling Suzuki-Miyaura Coupling Benzimidazole->CrossCoupling API Target API (Functionalized) CrossCoupling->API

Fig 2: Synthetic utility of Methyl 3,4-diamino-2-bromobenzoate in benzimidazole API development.

References

  • BLD Pharm. "1427361-33-8 | Methyl 4-Amino-3-bromo-2-methylbenzoate | BLD Pharm (Catalog Reference for Methyl 3,4-diamino-2-bromobenzoate)." BLD Pharm, 1.

  • Thermo Fisher Scientific. "Methyl 3,4-diaminobenzoate, 98% 5 g | Buy Online | Thermo Scientific Chemicals." Thermo Fisher, 2.

  • National Institutes of Health (NIH) / PMC. "Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions." PMC, 4.

  • ResolveMass Laboratories Inc. "Melting Point Determination - ResolveMass Laboratories Inc." ResolveMass,3.

Sources

Comparative

Comparative Analytical Guide: Validation of C8H9BrN2O2 (5-Bromo-N,N-dimethyl-2-nitroaniline)

Abstract This guide serves as a technical reference for the elemental and structural validation of C8H9BrN2O2 , specifically focusing on the isomer 5-Bromo-N,N-dimethyl-2-nitroaniline . As a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide serves as a technical reference for the elemental and structural validation of C8H9BrN2O2 , specifically focusing on the isomer 5-Bromo-N,N-dimethyl-2-nitroaniline . As a critical intermediate in the synthesis of heterocyclic pharmaceuticals, verifying the purity and elemental composition of this brominated nitro-compound is essential. This document compares the performance of Classical Combustion Analysis (CHN/X) against Quantitative Nuclear Magnetic Resonance (qNMR) and High-Resolution Mass Spectrometry (HRMS), providing optimized protocols to mitigate halogen interferences.

Compound Profile & Theoretical Reference

Before initiating analysis, the theoretical elemental composition must be established as the baseline for validation.

  • Target Compound: 5-Bromo-N,N-dimethyl-2-nitroaniline[1][2]

  • CAS: 860585-20-2

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    O
    
    
    [3][4][5][6][7]
  • Molecular Weight: 245.08 g/mol

Table 1: Theoretical Elemental Composition (Reference Values)
ElementSymbolCountAtomic MassMass ContributionTheoretical % (w/w)Tolerance (±0.4%)
Carbon C812.01196.08839.21% 38.81 – 39.61%
Hydrogen H91.0089.0723.70% 3.30 – 4.10%
Nitrogen N214.00728.01411.43% 11.03 – 11.83%
Bromine Br179.90479.90432.60% 32.20 – 33.00%
Oxygen O215.99931.99813.06% Calculated by diff.

Method 1: Automated Combustion Analysis (CHN+Br)

Status: Gold Standard for Bulk Purity Critical Challenge: Halogen Interference. Combusting brominated compounds releases free bromine (


) and hydrogen bromide (

). Without specific trapping, these gases interfere with the Thermal Conductivity Detector (TCD), often leading to artificially high Nitrogen values or tailing peaks.
Optimized Protocol for Halogenated Organics
  • Sample Preparation:

    • Dry sample in a vacuum desiccator over

      
       for 24 hours to remove occluded solvents (critical for the N,N-dimethyl group which can trap polar solvents).
      
    • Weigh 2.0 – 2.5 mg (±0.001 mg) into a tin capsule.

    • Additive: Add ~1 mg of Vanadium Pentoxide (

      
      ) to the capsule. This acts as a combustion aid and helps prevent the formation of refractory carbon carbides, common in aromatic nitro compounds.
      
  • Combustion Tube Packing (The "Halogen Trap"):

    • Standard packing (Copper wires for reduction) is insufficient.

    • Requirement: Insert a Silver Wool plug (maintained at ~600-700°C) at the exit of the combustion zone.

    • Mechanism:[3][8][9]

      
      . This quantitatively removes Bromine gas before it reaches the detector.
      
  • Analysis Cycle:

    • Combustion Temp: 980°C (Flash combustion).

    • Reduction Temp: 650°C.

    • Carrier Gas: Helium (99.999%).

Data Validation
  • Acceptance Criteria: Experimental values must fall within ±0.4% of the theoretical values (see Table 1).

  • Common Failure Mode: If %C is low and %N is high, the Silver trap is likely saturated, allowing Br gas to be misread as

    
     by the TCD.
    

Method 2: Orthogonal Validation (qNMR & HRMS)

Status: Structural Confirmation & Specificity While EA confirms bulk purity, it cannot distinguish isomers (e.g., 4-bromo vs. 5-bromo). Orthogonal methods are required for structural certainty.

A. Quantitative NMR (qNMR) Protocol

qNMR provides a molar purity value that cross-references the weight-based EA data.

  • Solvent: DMSO-

    
     (Solubility of nitroanilines is poor in 
    
    
    
    ).
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Traceable to NIST SRM). Ensure IS signals do not overlap with the N,N-dimethyl singlet (~3.0 ppm) or aromatic protons (6.8–8.2 ppm).

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30–60s) to ensure complete relaxation of the nitro-adjacent protons.
    • Scans: 16–32.

B. High-Resolution Mass Spectrometry (HRMS)

HRMS is the definitive test for the presence of Bromine due to its unique isotopic signature.

  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Key Indicator: Look for the M+ and (M+2)+ doublet separated by 2 m/z units with a near 1:1 intensity ratio.

    • 
       (50.7%) and 
      
      
      
      (49.3%).
  • Target Mass:

    
     = 244.992 (for 
    
    
    
    ).[5][6]

Comparative Performance Review

FeatureCombustion Analysis (EA)qNMRHRMS
Primary Output % Composition (Weight %)Purity (Molar %)Exact Mass & Isotope Pattern
Sample Req. 2–5 mg (Destructive)5–10 mg (Recoverable)<1 mg (Destructive)
Bromine Specificity Indirect (requires subtraction/trapping)Indirect (chemical shift)Direct (Isotopic Pattern)
Interference Risk High (Halogens, Moisture)Medium (Solvent peaks, overlap)Low (Matrix effects)
Cost/Run LowMediumHigh

Visualized Analytical Workflow

The following diagram illustrates the decision logic and workflow for validating C8H9BrN2O2, ensuring the correct handling of the bromine interference.

ValidationWorkflow Start Sample: C8H9BrN2O2 (5-Bromo-N,N-dimethyl-2-nitroaniline) Dry Step 1: Vacuum Drying (Remove Solvent/Moisture) Start->Dry Choice Select Primary Validation Method Dry->Choice EA_Prep Combustion Analysis (EA) Add V2O5 + Sn Capsule Choice->EA_Prep Bulk Purity Ortho_Prep Orthogonal Methods (qNMR / HRMS) Choice->Ortho_Prep Structure ID Ag_Trap CRITICAL: Silver Wool Trap (Remove Br2 Gas) EA_Prep->Ag_Trap EA_Result Result: %C, %H, %N Target: ±0.4% of Theory Ag_Trap->EA_Result Valid VALIDATED REFERENCE MATERIAL EA_Result->Valid Pass HRMS_Check HRMS: Check Br Isotope Ratio (1:1 Doublet at M, M+2) Ortho_Prep->HRMS_Check qNMR_Check qNMR: Integration vs Internal Std (Confirm Molar Purity) Ortho_Prep->qNMR_Check HRMS_Check->Valid qNMR_Check->Valid

Caption: Integrated workflow for validating brominated nitro-compounds, highlighting the critical Silver Trap step for EA.

References

  • PubChem. (2025).[8][10] Compound Summary: 5-Bromo-N,N-dimethyl-2-nitroaniline (CID 112345). National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. (2005). Microanalysis of Halogenated Compounds: Best Practices. Analyst, 130, 55-59. Available at: [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 3,4-diamino-2-bromobenzoate proper disposal procedures

Part 1: Executive Safety Summary (Rapid Response) Compound Identity: Methyl 3,4-diamino-2-bromobenzoate Chemical Class: Halogenated Aromatic Amine / Benzoate Ester Primary Hazard: Acute Toxicity (Oral), Skin/Eye Irritati...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary (Rapid Response)

Compound Identity: Methyl 3,4-diamino-2-bromobenzoate Chemical Class: Halogenated Aromatic Amine / Benzoate Ester Primary Hazard: Acute Toxicity (Oral), Skin/Eye Irritation, Aquatic Toxicity. Waste Classification: Halogenated Organic Waste (Strict Segregation Required).

Why This Protocol Exists (The Science of Safety)

This compound presents a dual-hazard profile that dictates its disposal route:

  • The Bromine Atom: The presence of a halogen (Br) precludes this waste from standard "Non-Halogenated" incineration streams. Burning brominated compounds in standard incinerators generates corrosive hydrogen bromide (HBr) and potentially toxic brominated dioxins. It must be directed to a facility with specific scrubbers.

  • The Diamino Moiety: Aromatic amines are prone to oxidation and diazotization. They must never be mixed with oxidizing acids (e.g., Nitric Acid) or nitrites in the waste stream, as this can generate explosive diazonium salts or toxic nitrosamines.

Part 2: Chemical Profile & Hazard Data[1]

ParameterSpecificationOperational Implication
Physical State Solid (Powder/Crystal)Dust control is critical during transfer.
Functional Groups Ester, Primary Amines (x2), BromideIncompatible with strong acids, bases, and oxidizers.
Halogen Content Yes (Bromine) MANDATORY: Segregate into Halogenated Waste streams.
Water Solubility Low/ModerateDo NOT dispose of via sink/drain. Toxic to aquatic life.
Flash Point High (>100°C predicted)Not typically classified as "Ignitable" (D001), but combustible.
RCRA Status Non-Listed (Likely)Treat as "Hazardous Waste" due to toxicity characteristics.

Part 3: Step-by-Step Disposal Protocol

Phase A: Waste Segregation (The Critical Step)

STOP: Do not throw this container into the general trash or biohazard bin.

  • Identify the State:

    • Pure Solid: Dispose of in a dedicated "Solid Hazardous Waste" container.

    • In Solution (Organic): Dispose of in "Halogenated Organic Solvent" carboy.

    • In Solution (Aqueous): Collect in "Aqueous Toxic Waste" carboy.

  • Incompatibility Check:

    • Ensure the waste container does NOT contain:

      • Nitric Acid (HNO₃)[1]

      • Peroxides

      • Acid Chlorides[2][3][4][5]

    • Reasoning: The amino groups are nucleophilic; mixing with electrophilic waste or oxidizers can trigger exothermic runaway reactions.

Phase B: Packaging & Labeling

For Solid Waste (Expired/Excess Reagent):

  • Keep the chemical in its original glass/poly bottle if possible.

  • If the original bottle is damaged, transfer to a High-Density Polyethylene (HDPE) wide-mouth jar.

  • Seal the lid tightly with Parafilm to prevent fugitive dust emissions.

  • Place the bottle inside a secondary clear plastic bag (Ziploc type).

Labeling Requirements: Adhere a hazardous waste tag with the following specific data:

  • Chemical Name: Methyl 3,4-diamino-2-bromobenzoate

  • Hazards: Toxic, Irritant.[2][6]

  • Constituents: 100% (if pure).[4]

Phase C: The Disposal Workflow (Decision Matrix)

The following logic gate ensures the material reaches the correct incineration facility.

DisposalWorkflow Start Waste Generation: Methyl 3,4-diamino-2-bromobenzoate StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Substance LiquidPath Dissolved in Solvent StateCheck->LiquidPath Reaction Mixture BinSolid Solid Hazardous Waste Bin (Incineration) SolidPath->BinSolid SolventCheck Identify Solvent Base LiquidPath->SolventCheck HaloWaste Halogenated Organic Waste (High Temp Incineration + Scrubbers) SolventCheck->HaloWaste If Solvent is DCM, Chloroform, etc. Error STOP: Bromine Contamination Risk Redirect to Halogenated Stream SolventCheck->Error If Solvent is Methanol, Acetone, etc. NonHaloWaste Non-Halogenated Waste (Standard Incineration) Error->HaloWaste Bromine presence mandates Halogenated Stream

Figure 1: Disposal Decision Matrix. Note that even if dissolved in a non-halogenated solvent (like methanol), the presence of the brominated solute dictates that the entire mixture must be treated as Halogenated Waste.

Part 4: Emergency Contingencies (Spill Response)

Pre-Requisite: PPE must include Nitrile gloves (double gloving recommended), lab coat, and safety goggles. If powder is fine/dusty, use an N95 or P100 respirator.

Scenario A: Solid Spill (Powder)
  • Isolate: Mark the area. Turn off fans if the powder is lightweight to prevent aerosolization.

  • Cover: Gently cover the spill with damp paper towels (water or ethanol) to suppress dust.

  • Collect: Scoop the material using a plastic spatula or dustpan. Do not use a vacuum unless it is a HEPA-filtered unit dedicated to hazardous chemicals.

  • Clean: Wipe the surface with a soap/water solution, followed by an ethanol wipe.

  • Dispose: Place all cleanup materials (towels, gloves, scoop residue) into the Solid Hazardous Waste bin.

Scenario B: Liquid Spill
  • Absorb: Use vermiculite, sand, or a commercial "Universal" spill pad.

  • Wait: Allow 5-10 minutes for full absorption.

  • Collect: Sweep absorbent into a sealable bag.

  • Dispose: Label as "Debris contaminated with Halogenated Organics" .

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Part 261 - Identification and Listing of Hazardous Waste.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press (US); 2011.

  • Thermo Fisher Scientific. Safety Data Sheet: Methyl 3-bromobenzoate (Analogue Reference).(Note: Used as a functional group analogue for hazard extrapolation).

  • Sigma-Aldrich. Safety Data Sheet: Methyl 3,4-diamino-5-bromobenzoate (Isomer Reference).

Sources

Handling

Personal protective equipment for handling Methyl 3,4-diamino-2-bromobenzoate

Executive Safety Summary & Compound Identity Compound: Methyl 3,4-diamino-2-bromobenzoate CAS: Not widely listed (Positional isomer of CAS 1245643-11-1) Physical State: Solid (typically off-white to brown powder) Reactiv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Compound Identity

Compound: Methyl 3,4-diamino-2-bromobenzoate CAS: Not widely listed (Positional isomer of CAS 1245643-11-1) Physical State: Solid (typically off-white to brown powder) Reactivity Profile: Air/Light Sensitive (Diamine oxidation), Electrophilic (Ester), Nucleophilic (Amines).

Senior Scientist Note: This specific isomer (2-bromo) is a highly functionalized "push-pull" aromatic system. Unlike its more common 5-bromo analog, the bromine atom here is sterically crowded between the ester and the amine groups. This unique substitution pattern dictates not just chemical reactivity but also stability. The primary hidden hazard is oxidative instability. Diamines rapidly oxidize to quinoidal species upon air exposure, potentially altering toxicological properties. Treat this material as a sensitizer and irritant with unknown chronic toxicity.

Hazard Identification & Risk Assessment

Since a compound-specific GHS monograph is rare for this isomer, we apply Analogous Hazard Extrapolation based on structural congeners (Methyl 3,4-diamino-5-bromobenzoate and phenylenediamines).

Hazard ClassGHS CodeDescriptionMechanism of Action
Skin Irritation H315 Causes skin irritation.Lipophilic ester facilitates dermal absorption; amines react with skin proteins.
Eye Irritation H319 Causes serious eye irritation.Basic amines cause caustic damage to corneal epithelium.
STOT - SE H335 May cause respiratory irritation.Fine dust inhalation triggers mucosal inflammation.
Sensitization H317 May cause allergic skin reaction.Predicted: Phenylenediamines are known contact allergens.
Acute Toxicity H302 Harmful if swallowed.Predicted: Nitrogenous aromatics often interfere with oxygen transport (methemoglobinemia risk).

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on "standard" lab PPE. This compound requires a barrier against fine particulates and organic permeation.

Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >6 mil)Permeation Defense: Aromatic esters can swell latex. Nitrile offers superior resistance. Double gloving prevents micro-tear exposure during weighing.
Respiratory N95 (Minimum) or P100 (Preferred) If outside fume hood: Half-mask with OV/P100 cartridges.Particulate Control: The primary vector is dust. P100 filters capture 99.97% of airborne particles. OV cartridges protect against trace solvent vapors if wet.
Eye/Face Chemical Splash Goggles (ANSI Z87.1 rated)Vapor/Dust Seal: Safety glasses allow dust entry from the sides. Goggles provide a hermetic seal against airborne amine dust.
Body Tyvek® Lab Coat or Apron+ Closed-toe leather/synthetic shoes.Contamination Control: Cotton coats absorb aromatic amines, creating a long-term exposure source. Tyvek sheds dust and repels liquids.

Engineering Controls & Handling Protocol

Core Requirement: All open handling must occur within a certified chemical fume hood or glovebox .

Protocol: Safe Weighing & Transfer

This workflow minimizes oxidative degradation and operator exposure.

  • Preparation:

    • Verify Fume Hood flow (Face velocity: 80–100 fpm).

    • Static Control: Place an ionizing bar or anti-static gun near the balance. Dry powders of brominated aromatics are static-prone, causing "jumping" and dispersion.

  • Weighing:

    • Do not weigh directly into a large flask. Use a weighing boat or glassine paper.

    • Technique: Keep the sash as low as possible. Use a spatula to transfer; never pour from the source bottle.

  • Transfer:

    • Transfer solid into the reaction vessel using a wide-mouth powder funnel.

    • Rinse: Immediately rinse the funnel and weighing boat with the reaction solvent (e.g., DCM, MeOH) into the flask to capture all residue.

  • Inerting:

    • Purge the headspace with Nitrogen or Argon immediately.

    • Why? The 3,4-diamine motif is electron-rich and will oxidize to dark purple impurities if left in air, complicating purification and potentially forming toxic azo/nitroso byproducts.

Visualizations

Figure 1: Safe Handling Workflow (Process Logic)

SafeHandling Storage Storage (4°C, Dark, Inert) PPE_Check PPE Verification (Double Nitrile, Goggles) Storage->PPE_Check Retrieve Weighing Weighing (Fume Hood + Static Control) PPE_Check->Weighing Pass Transfer Transfer & Rinse (Solvent Wash) Weighing->Transfer Solid Waste Disposal (Solid Hazardous Waste) Weighing->Waste Spill/Debris Reaction Reaction Setup (Inert Atmosphere) Transfer->Reaction Dissolved Reaction->Waste Quench/Cleanup

Caption: Operational workflow ensuring containment from storage to disposal. Note the critical inert atmosphere requirement.

Figure 2: Emergency Response Decision Tree

EmergencyResponse Start Exposure Event Type Identify Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Act_Skin 1. Brush off solid 2. Wash 15 min (Soap/Water) 3. Do NOT use solvent Skin->Act_Skin Act_Eye 1. Flush 15 min 2. Lift eyelids 3. Consult Ophthalmologist Eye->Act_Eye Act_Inhal 1. Fresh Air 2. Oxygen if labored 3. Medical Eval Inhal->Act_Inhal

Caption: Immediate response protocols. Note: Never use solvents to wash skin; they increase absorption.

Waste Disposal & Decontamination

  • Solid Waste: Discard contaminated gloves, weighing boats, and paper towels into a container labeled "Hazardous Solid Waste - Toxic Organics."

  • Liquid Waste: All mother liquors and rinses must go into "Halogenated Organic Waste" (due to the Bromine atom).

  • Spill Cleanup:

    • Isolate: Evacuate immediate area if dust is airborne.

    • Gear Up: Wear N95/P100 and double gloves.

    • Clean: Cover spill with wet paper towels (to prevent dust), then scoop into a bag. Wipe surface with weak acid (1% Acetic Acid) followed by soap and water to solubilize remaining amines.

References

  • BLD Pharm. Product Data: Methyl 3,4-diamino-2-bromobenzoate (Cat# BD01918399).[1][2][3][4] Retrieved from

  • Fisher Scientific. Safety Data Sheet: Methyl 3,4-diaminobenzoate (Analog). Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for Methyl 3,4-diaminobenzoate. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1000. Retrieved from

Sources

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